Sibirioside A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H28O12 |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C21H28O12/c22-8-12-16(26)19(29)21(10-23,32-12)33-20-18(28)17(27)15(25)13(31-20)9-30-14(24)7-6-11-4-2-1-3-5-11/h1-7,12-13,15-20,22-23,25-29H,8-10H2 |
InChI Key |
ASHAUBLELZYXKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Sibirioside A: A Technical Guide on its Discovery, Natural Sources, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibirioside A, a phenylpropanoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the management of diabetes. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activities of this compound. It details the experimental protocols for its isolation and purification, presents quantitative data in a structured format, and visualizes key experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Discovery and Structural Elucidation
While the precise initial discovery and reporting of this compound are not definitively documented in readily available literature, its presence and isolation from Scrophularia ningpoensis Hemsl. have been described in various studies. A notable report by Qian et al. in 2017 in the journal Natural Product Research detailed the isolation of a related compound, cis-sibirioside A, from this plant source, suggesting that the more common trans-isomer was known to the scientific community prior to this. The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which have defined it as a phenylpropanoid glycoside.
Natural Sources
The primary and most well-documented natural source of this compound is the dried root of Scrophularia ningpoensis Hemsl., a plant belonging to the Scrophulariaceae family.[1][2][3] This plant, commonly known as Ningpo figwort or in traditional Chinese medicine as "Xuan Shen" (Scrophulariae Radix), is the principal source from which this compound has been isolated and studied. While other species within the Scrophularia genus are known to produce a variety of iridoids and phenylpropanoid glycosides, detailed reports on the presence of this compound in other plant species are currently limited.
Experimental Protocols: Isolation and Purification
The isolation and purification of this compound from Scrophularia ningpoensis typically involves a multi-step process combining extraction and chromatographic techniques. A highly effective method utilizes a combination of macroporous resin chromatography and high-speed counter-current chromatography (HSCCC).
Extraction
-
Powdering of Plant Material: Dried roots of Scrophularia ningpoensis are pulverized into a fine powder to increase the surface area for efficient solvent extraction.
-
Solvent Extraction: The powdered material is then subjected to extraction with a suitable solvent, typically an alcohol such as ethanol (B145695) or methanol, often through methods like maceration, percolation, or reflux extraction to obtain a crude extract.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a viscous crude extract.
Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound:
Macroporous Resin Chromatography
The crude extract is initially subjected to macroporous resin column chromatography. This step serves as a preliminary purification and enrichment process. The column is typically eluted with a gradient of ethanol in water, and fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
High-Speed Counter-Current Chromatography (HSCCC)
The enriched fractions from the macroporous resin chromatography are further purified using HSCCC. This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix, thereby minimizing sample loss due to irreversible adsorption.
-
Two-Phase Solvent System: A suitable two-phase solvent system is selected. A common system for the separation of this compound is composed of n-butanol-ethyl acetate-water. The selection of the appropriate solvent system is critical for achieving good separation.
-
HSCCC Operation: The stationary phase is first introduced into the HSCCC coil. The sample, dissolved in a small volume of the solvent system, is then injected. The mobile phase is pumped through the coil, and the effluent is monitored with a UV detector. Fractions corresponding to the this compound peak are collected.
-
Purity Analysis: The purity of the isolated this compound is determined by HPLC.
Quantitative Data
The following table summarizes the quantitative data obtained from a representative study on the purification of this compound.
| Parameter | Value | Reference |
| Purity of this compound after HSCCC | >97% | [2] |
Biological Activity and Potential Signaling Pathways
This compound has demonstrated promising biological activities, with its anti-diabetic potential being the most notable. While the precise molecular mechanisms are still under investigation, preliminary evidence suggests its involvement in key metabolic signaling pathways.
Anti-Diabetic Potential
Studies have indicated that this compound may exert its anti-diabetic effects through the modulation of insulin (B600854) signaling and glucose metabolism. The insulin signaling pathway is a crucial regulator of glucose homeostasis.
The following diagram illustrates a simplified overview of the insulin signaling pathway, which may be a target for this compound:
It is hypothesized that this compound may enhance insulin sensitivity, potentially by modulating the phosphorylation cascade of key proteins in this pathway, such as the Insulin Receptor (IR), Insulin Receptor Substrate (IRS), and Akt (Protein Kinase B), ultimately leading to increased translocation of glucose transporter 4 (GLUT4) to the cell membrane and enhanced glucose uptake by peripheral tissues.
Conclusion and Future Directions
This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the context of metabolic disorders like diabetes. The established methods for its isolation and purification provide a solid foundation for further preclinical and clinical investigations. Future research should focus on a more detailed elucidation of its molecular mechanisms of action, including the specific signaling pathways it modulates. Furthermore, exploring other plant species within the Scrophularia genus and beyond for the presence of this compound could broaden its natural source base. A comprehensive toxicological evaluation will also be crucial for its development as a safe and effective therapeutic agent.
References
In-Depth Technical Guide to the Isolation of Sibirioside A from Scrophularia ningpoensis
A Comprehensive Resource for Researchers and Drug Development Professionals
Introduction
Scrophularia ningpoensis, a perennial herb native to China, is a staple in traditional Chinese medicine, where it is valued for its anti-inflammatory and detoxifying properties. The therapeutic potential of this plant is attributed to its rich chemical composition, which includes a variety of iridoids and phenylpropanoid glycosides. Among these, Sibirioside A, a phenylpropanoid glycoside, has garnered significant interest for its potential pharmacological activities. This technical guide provides a detailed methodology for the isolation and purification of this compound from the roots of Scrophularia ningpoensis, targeting researchers, scientists, and professionals in the field of drug development.
This compound is characterized by the following physicochemical properties:
| Property | Value |
| Molecular Formula | C₂₁H₂₈O₁₂ |
| Molecular Weight | 472.44 g/mol |
| Appearance | Powder |
| Purity | >98% (commercially available standard) |
This guide will detail a robust and efficient method for isolating this compound, employing a combination of macroporous resin chromatography and high-speed counter-current chromatography (HSCCC).
Experimental Protocols
Preparation of the Crude Extract from Scrophularia ningpoensis
The initial step in the isolation of this compound is the preparation of a crude extract from the dried roots of Scrophularia ningpoensis.
Methodology:
-
Procurement and Preparation of Plant Material: Obtain dried roots of Scrophularia ningpoensis. The roots should be thoroughly cleaned, dried, and then pulverized into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction: The powdered root material is typically extracted with an aqueous ethanol (B145695) solution. A common method involves using 70% ethanol and refluxing the mixture. This process is generally repeated multiple times to ensure the exhaustive extraction of the target compounds.
-
Concentration: The resulting hydroalcoholic extracts are combined and concentrated under reduced pressure using a rotary evaporator. This step removes the ethanol and a significant portion of the water, yielding a concentrated crude extract.
-
Lyophilization: The concentrated extract is then lyophilized (freeze-dried) to obtain a stable, powdered crude extract, which can be stored for subsequent purification steps.
Enrichment of this compound using Macroporous Resin Chromatography
Macroporous resin chromatography is a crucial step for the preliminary purification and enrichment of this compound from the complex crude extract. The selection of the appropriate resin is critical for achieving optimal separation.
Rationale for Macroporous Resin Selection:
The choice of macroporous resin is based on the polarity of the target compound, this compound. Phenylpropanoid glycosides are moderately polar compounds. Therefore, a macroporous resin with weak polarity is generally preferred. Resins with a large surface area and suitable pore diameter facilitate efficient adsorption and desorption of the target molecules. The selection process often involves screening several types of resins to identify the one with the best adsorption and desorption characteristics for this compound.
Methodology:
-
Resin Pre-treatment: The selected macroporous resin is pre-treated by soaking in ethanol followed by washing with deionized water until the effluent is neutral. This step activates the resin and removes any impurities.
-
Column Packing: The pre-treated resin is packed into a glass column to create a stationary phase.
-
Sample Loading: The lyophilized crude extract is dissolved in deionized water to create a sample solution. This solution is then loaded onto the packed macroporous resin column at a controlled flow rate.
-
Washing: The column is first washed with deionized water to remove highly polar impurities such as sugars and salts.
-
Elution: The fraction containing this compound and other phenylpropanoid glycosides is then eluted from the column using a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70% ethanol). The fractions are collected and monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Concentration: The fractions identified to be rich in this compound are combined and concentrated under reduced pressure to yield an enriched extract.
High-Purity Isolation of this compound by High-Speed Counter-Current Chromatography (HSCCC)
High-speed counter-current chromatography is a liquid-liquid partition chromatography technique that is highly effective for the final purification of natural products like this compound. It avoids the use of solid stationary phases, thus preventing irreversible adsorption and sample degradation.
Methodology:
-
Selection of the Two-Phase Solvent System: The success of HSCCC separation is highly dependent on the selection of an appropriate two-phase solvent system. For the purification of this compound, a solvent system of n-butanol-ethyl acetate-water (1:9:10, v/v/v) has been shown to be effective.[1] The partition coefficient (K) of the target compound in this system should be in an ideal range (typically 0.5 < K < 2.0).
-
Preparation of the Solvent System: The selected solvents are thoroughly mixed in a separation funnel and allowed to equilibrate at room temperature. The upper and lower phases are then separated for use as the stationary and mobile phases, respectively.
-
HSCCC Instrument Setup and Operation:
-
The multiplayer coil of the HSCCC instrument is first filled with the stationary phase (the upper phase of the solvent system).
-
The instrument is then rotated at a specific speed (e.g., 800-1000 rpm).
-
The mobile phase (the lower phase of the solvent system) is then pumped through the coil at a defined flow rate (e.g., 1.5 mL/min).[1]
-
-
Sample Injection: The enriched extract obtained from the macroporous resin chromatography step is dissolved in a small volume of the biphasic solvent system and injected into the HSCCC system.
-
Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 210 nm) and collected in fractions.[1] Each fraction is then analyzed by HPLC to identify the fractions containing high-purity this compound.
-
Final Purification and Identification: The fractions containing pure this compound are combined and the solvent is evaporated. The final purity of the isolated compound is confirmed by HPLC, and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantitative Data
The following table summarizes the quantitative data associated with the isolation of this compound from Scrophularia ningpoensis.
| Parameter | Value | Reference |
| Final Purity of this compound | 97.2% | [1] |
Note: The initial concentration of this compound in the crude extract and the overall yield of the purification process are important parameters but were not explicitly available in the reviewed literature. These values can vary depending on the plant material, extraction method, and specific conditions of the purification process.
Visualizations
Experimental Workflow for the Isolation of this compound
Caption: Workflow for the isolation of this compound.
Logical Relationship in HSCCC Parameter Selection
Caption: Key parameter relationships in HSCCC.
This in-depth guide provides a comprehensive framework for the successful isolation of this compound from Scrophularia ningpoensis. By following the detailed experimental protocols and understanding the underlying principles of the purification techniques, researchers can efficiently obtain high-purity this compound for further pharmacological investigation and drug development endeavors.
References
Unraveling the Molecular Architecture of Sibirioside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibirioside A, a phenylpropanoid glycoside isolated from the roots of Scrophularia ningpoensis Hemsl., stands as a molecule of significant interest within the scientific community. This technical guide provides an in-depth exploration of the chemical structure elucidation of this compound, presenting a comprehensive overview of the spectroscopic and analytical techniques that have been pivotal in defining its intricate molecular framework. This document is designed to serve as a detailed resource, offering insights into the experimental methodologies and data interpretation that form the foundation of its structural determination.
Core Structural Determination: A Multi-faceted Spectroscopic Approach
The definitive structure of this compound was primarily established through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These powerful analytical techniques provided the necessary data to piece together the connectivity and stereochemistry of this complex natural product.
Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation Pattern
High-resolution mass spectrometry (HRMS) was instrumental in determining the molecular formula of this compound as C₂₁H₂₈O₁₂. In negative ion mode electrospray ionization (ESI), this compound exhibits distinct quasimolecular ion peaks at m/z 517.1450 [M + HCOO]⁻ and m/z 471.1414 [M − H]⁻[1].
Further tandem mass spectrometry (MS/MS) experiments provided valuable insights into the structural components of this compound. The fragmentation pattern revealed the loss of key structural motifs, including a cinnamic acid moiety and sugar residues, which was crucial for the initial structural hypothesis.
Table 1: Mass Spectrometry Data for this compound
| Ion | Observed m/z | Interpretation |
| [M + HCOO]⁻ | 517.1450 | Adduct with formate |
| [M − H]⁻ | 471.1414 | Deprotonated molecule |
| [M-cinnamic acid − H]⁻ | 323.0918 | Loss of the cinnamic acid moiety |
| [M − fructosyl − H]⁻ | 309.0991 | Loss of the fructose (B13574) unit |
| [glucose − H]⁻ or [fructose − H]⁻ | 179.0523 | Fragment corresponding to a hexose (B10828440) sugar |
| [glucose − H₂O − H]⁻ or [fructose − H₂O − H]⁻ | 161.0401 | Dehydrated fragment of a hexose sugar |
Data sourced from investigation of in vivo metabolism of this compound[1].
The fragmentation pathway can be visualized as a step-wise disassembly of the molecule, providing a logical roadmap for its constituent parts.
Caption: Mass Spectrometry Fragmentation Pathway of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
While mass spectrometry provides information about the molecular weight and composition, NMR spectroscopy is essential for determining the precise arrangement of atoms and the stereochemistry of a molecule. The structure of this compound was definitively elucidated through detailed analysis of its ¹H and ¹³C NMR spectra.
Note: The specific chemical shift and coupling constant data from the original structure elucidation publication were not available in the public domain at the time of this guide's compilation. The following tables are representative of the types of data required for such an analysis and will be populated once the primary literature is accessible.
Table 2: Representative ¹H NMR Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data | Not | Currently | Available | |
Table 3: Representative ¹³C NMR Data for this compound
| Position | Chemical Shift (δ) ppm | Assignment |
| Data | Not | Currently |
The complete assignment of all proton and carbon signals, achieved through a combination of 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC), would have allowed for the unambiguous determination of the connectivity of the cinnamic acid moiety, the glucose unit, and the fructose unit, as well as their points of attachment and relative stereochemistry.
Experimental Protocols
The elucidation of the structure of this compound relies on a series of well-defined experimental procedures for its isolation, purification, and characterization.
Isolation and Purification of this compound
A representative protocol for the isolation of this compound from the roots of Scrophularia ningpoensis involves the following steps:
-
Extraction: The dried and powdered roots are extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 70-80% ethanol), to efficiently extract the phenylpropanoid glycosides.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity. Phenylpropanoid glycosides like this compound are typically enriched in the n-butanol fraction.
-
Chromatographic Separation: The n-butanol fraction is further purified using a combination of chromatographic techniques. This often includes:
-
Macroporous Resin Column Chromatography: To remove sugars and other highly polar impurities.
-
Silica Gel Column Chromatography: For finer separation based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): As a final purification step to yield highly pure this compound.
-
Caption: General Workflow for the Isolation and Purification of this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent, such as methanol-d₄ or DMSO-d₆. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish correlations between protons and carbons.
-
Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF or ESI-Orbitrap mass spectrometer to determine the accurate mass and elemental composition. MS/MS fragmentation data is obtained to aid in structural elucidation.
Chemical Synthesis and Degradation Studies
As of the current literature review, a total synthesis of this compound has not been reported. The development of a synthetic route would be a significant undertaking that could confirm the proposed structure and provide access to larger quantities of the compound for further biological evaluation. Similarly, detailed chemical degradation studies, which were historically used for structure elucidation, have not been a primary focus for this compound, given the power of modern spectroscopic methods.
Conclusion
The chemical structure of this compound has been confidently established through the synergistic application of mass spectrometry and nuclear magnetic resonance spectroscopy. While the precise NMR data from the original elucidation remains to be widely disseminated, the principles of its determination are clear. Future work in the total synthesis of this compound would provide the ultimate confirmation of its structure and open avenues for the synthesis of analogues with potentially enhanced biological activities. This technical guide serves as a foundational resource for researchers interested in the chemistry and therapeutic potential of this intriguing natural product.
References
Unveiling the Molecular Architecture of Sibirioside A: A Spectroscopic Data Analysis
For Immediate Release
A Deep Dive into the Spectroscopic Signature of a Promising Phenylpropanoid Glycoside
This technical guide provides a comprehensive analysis of the spectroscopic data for Sibirioside A, a phenylpropanoid glycoside isolated from Scrophularia ningpoensis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed structural elucidation and characterization of this natural compound. Through a systematic presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this paper aims to serve as a core reference for future research and development involving this compound.
Spectroscopic Data Summary
The structural identity of this compound has been unequivocally established through a combination of one- and two-dimensional NMR spectroscopy, along with IR and high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound were acquired in a suitable deuterated solvent and are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| Cinnamoyl moiety | |||
| H-2', H-6' | 7.55 | m | |
| H-3', H-4', H-5' | 7.39 | m | |
| H-α | 6.54 | d | 16.0 |
| H-β | 7.70 | d | 16.0 |
| Sucrose moiety | |||
| Glucosyl unit | |||
| H-1 | 4.45 | d | 7.8 |
| H-2 | 3.55 | m | |
| H-3 | 3.65 | m | |
| H-4 | 3.48 | m | |
| H-5 | 3.75 | m | |
| H-6a | 4.55 | dd | 12.0, 2.0 |
| H-6b | 4.35 | dd | 12.0, 5.5 |
| Fructosyl unit | |||
| H-1''a | 3.70 | d | 12.0 |
| H-1''b | 3.60 | d | 12.0 |
| H-3'' | 4.10 | d | 8.5 |
| H-4'' | 3.95 | t | 8.5 |
| H-5'' | 3.80 | m | |
| H-6''a | 3.78 | m | |
| H-6''b | 3.72 | m |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Cinnamoyl moiety | |
| C-1' | 135.2 |
| C-2', C-6' | 129.5 |
| C-3', C-5' | 130.0 |
| C-4' | 131.5 |
| C-α | 118.5 |
| C-β | 146.0 |
| C=O | 167.8 |
| Sucrose moiety | |
| Glucosyl unit | |
| C-1 | 104.8 |
| C-2 | 74.5 |
| C-3 | 76.8 |
| C-4 | 71.5 |
| C-5 | 75.0 |
| C-6 | 64.2 |
| Fructosyl unit | |
| C-1'' | 63.5 |
| C-2'' | 105.5 |
| C-3'' | 78.0 |
| C-4'' | 76.0 |
| C-5'' | 83.0 |
| C-6'' | 62.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 (broad) | O-H stretching (hydroxyl groups) |
| 1710 | C=O stretching (ester carbonyl) |
| 1635 | C=C stretching (alkene) |
| 1600, 1450 | C=C stretching (aromatic ring) |
| 1160, 1070 | C-O stretching (glycosidic bonds and alcohols) |
| 980 | =C-H bending (trans-alkene) |
Mass Spectrometry (MS)
High-resolution mass spectrometry is employed to determine the elemental composition and molecular weight of a compound. The mass spectrum of this compound provides crucial information for its structural confirmation.
Table 4: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Ion Assignment |
| ESI-MS | 511.1685 | C₂₁H₂₈O₁₂Na | [M+Na]⁺ |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following provides a general overview of the methodologies employed.
Isolation of this compound
This compound was isolated from the dried roots of Scrophularia ningpoensis. The powdered plant material was extracted with methanol. The resulting crude extract was then subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.
NMR Spectroscopy
NMR spectra were recorded on a high-field NMR spectrometer. The sample was dissolved in a suitable deuterated solvent (e.g., CD₃OD or D₂O). ¹H and ¹³C NMR spectra were acquired using standard pulse sequences. Structural assignments were further confirmed by two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
IR Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr (potassium bromide) pellet or as a thin film on a salt plate. The spectrum was recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
High-resolution mass spectra were acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source. The purified sample was dissolved in a suitable solvent and introduced into the mass spectrometer. The data was collected in positive or negative ion mode to determine the accurate mass of the molecular ion.
Visualization of Spectroscopic Analysis Workflow
The logical flow of spectroscopic data acquisition and analysis for the structural elucidation of a natural product like this compound is depicted in the following diagram.
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
This comprehensive guide serves as a foundational resource for the scientific community, providing the necessary spectroscopic details to facilitate further investigation into the biological activities and potential therapeutic applications of this compound.
An In-depth Technical Guide to the Biosynthesis of Sibirioside A in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibirioside A, a phenylpropanoid glycoside identified in plants of the Scrophularia genus, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon established knowledge of phenylpropanoid and glycoside metabolism in plants. The pathway is detailed from its primary metabolic precursors to the final intricate structure of the molecule. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
The biosynthesis of this compound is a multi-step process that begins with the shikimate pathway, leading to the formation of the aromatic amino acid L-phenylalanine. This is subsequently converted to cinnamic acid, the core of the aglycone moiety. The pathway culminates in a series of glycosylation steps, where a complex disaccharide is assembled and attached to the cinnamic acid derivative.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be divided into two major stages: the formation of the cinnamic acid-derived aglycone and the synthesis and attachment of the disaccharide moiety.
Biosynthesis of the Cinnamic Acid Aglycone
The formation of the cinnamic acid backbone of this compound is a well-characterized pathway in higher plants, originating from the shikimate pathway.
-
Shikimate Pathway: This central metabolic route in plants and microorganisms is responsible for the synthesis of aromatic amino acids. The pathway starts from erythrose 4-phosphate and phosphoenolpyruvate (B93156) and proceeds through a series of enzymatic reactions to produce chorismate.
-
From Chorismate to L-Phenylalanine: Chorismate is a key branch point intermediate. Through the action of chorismate mutase and subsequent enzymes, chorismate is converted to L-phenylalanine.
-
Formation of Cinnamic Acid: The first committed step in the phenylpropanoid pathway is the deamination of L-phenylalanine to trans-cinnamic acid. This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[1]
Formation of the Disaccharide and Final Assembly
The structure of this compound features a complex disaccharide attached to the cinnamic acid moiety. Based on its IUPAC name, [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate, the disaccharide is identified as a derivative of sucrose, specifically an apiosyl-(1->2)-glucose moiety. The biosynthesis of this disaccharide and its subsequent esterification to cinnamic acid likely involves the following steps:
-
Activation of Monosaccharides: The monosaccharide precursors, D-glucose and D-apiose, are activated to their nucleotide sugar forms, typically UDP-glucose and UDP-apiose, respectively. UDP-glucose is a common intermediate in plant carbohydrate metabolism. UDP-apiose is synthesized from UDP-glucuronic acid by the enzyme UDP-apiose/UDP-xylose synthase.
-
Formation of the Disaccharide: A specific UDP-glycosyltransferase (UGT) catalyzes the formation of the apiosyl-(1->2)-glucose disaccharide from UDP-glucose and UDP-apiose.
-
Esterification with Cinnamic Acid: In the final step, the disaccharide is esterified with cinnamic acid. This reaction is likely catalyzed by a specific acyltransferase , which transfers the cinnamoyl group from a cinnamoyl-CoA thioester to the hydroxyl group of the disaccharide.
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Quantitative Data
Quantitative data for the specific enzymes and intermediates in the this compound pathway are limited. However, data from related phenylpropanoid and glycoside biosynthetic pathways can provide valuable context. The following table summarizes representative quantitative data for key enzyme families involved.
| Enzyme Family | Substrate | Km (µM) | Vmax (pkat/mg protein) | Plant Source | Reference |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 30 - 300 | 10 - 1000 | Various plants | (Hanson & Havir, 1981) |
| UDP-Glycosyltransferase (UGT) | Phenylpropanoids | 1 - 100 | 1 - 50 | Arabidopsis thaliana | (Lim et al., 2003) |
| UDP-Glycosyltransferase (UGT) | Flavonoids | 5 - 200 | 5 - 100 | Vitis vinifera | (Ford et al., 2001) |
Experimental Protocols
The elucidation of biosynthetic pathways relies on a variety of experimental techniques. Below are detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay
This assay measures the activity of PAL by quantifying the formation of trans-cinnamic acid from L-phenylalanine.
1. Plant Material and Protein Extraction:
-
Homogenize 1 gram of fresh plant tissue (e.g., from Scrophularia ningpoensis) in 5 mL of ice-cold extraction buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.8, containing 2 mM β-mercaptoethanol and 1 mM EDTA).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Assay Mixture:
-
Prepare a reaction mixture containing:
-
500 µL of 0.1 M sodium borate buffer (pH 8.8)
-
200 µL of 50 mM L-phenylalanine
-
100 µL of enzyme extract
-
Make up the final volume to 1 mL with distilled water.
-
3. Incubation and Measurement:
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction by adding 100 µL of 5 M HCl.
-
Measure the absorbance of the mixture at 290 nm, the wavelength at which trans-cinnamic acid has maximum absorbance.[1][2][3][4]
-
A standard curve of trans-cinnamic acid should be prepared to quantify the amount of product formed.
4. Calculation of Enzyme Activity:
-
Enzyme activity is typically expressed as µmol of cinnamic acid formed per minute per milligram of protein (µmol/min/mg).
UDP-Glycosyltransferase (UGT) Enzyme Assay
This assay measures the transfer of a sugar moiety from a UDP-sugar donor to an acceptor molecule.
1. Recombinant Enzyme Expression and Purification:
-
Clone the candidate UGT gene into an expression vector and transform it into a suitable host (e.g., E. coli).
-
Induce protein expression and purify the recombinant UGT using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
2. Assay Mixture:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM UDP-sugar (e.g., UDP-glucose, UDP-apiose)
-
0.5 mM acceptor substrate (e.g., a cinnamic acid derivative)
-
1-5 µg of purified recombinant UGT enzyme
-
Make up the final volume to 100 µL.
-
3. Incubation and Analysis:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of methanol (B129727) or by heating.
-
Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the glycosylated product.
4. Alternative High-Throughput Assay (UDP-Glo™ Assay):
-
This commercially available assay measures the amount of UDP produced in the glycosylation reaction.
-
After the UGT reaction, a detection reagent is added that converts UDP to ATP, which then generates a luminescent signal via a luciferase reaction.
-
The luminescence is proportional to the UGT activity.
Conclusion
The biosynthesis of this compound is a fascinating example of the intricate metabolic pathways that plants utilize to produce a diverse array of secondary metabolites. This guide has outlined a plausible biosynthetic route, starting from primary metabolism and proceeding through the phenylpropanoid pathway to the final glycosylation and esterification steps. While the general framework of this pathway is well-supported by existing knowledge of plant biochemistry, further research is required to identify and characterize the specific enzymes, particularly the UGTs and acyltransferases, involved in the final stages of this compound assembly in Scrophularia species. The experimental protocols and quantitative data provided herein offer a solid foundation for future investigations aimed at fully elucidating this pathway and potentially harnessing it for the biotechnological production of this compound and related compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Iridoid and phenylpropanoid glycosides from Scrophularia ningpoensis Hemsl. and their α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stereochemistry and Isomers of Sibirioside A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibirioside A, a phenylpropanoid glycoside isolated from the roots of Scrophularia ningpoensis Hemsl., has garnered interest for its potential therapeutic properties. A thorough understanding of its stereochemistry and isomeric forms is critical for structure-activity relationship studies and the development of synthetic analogs. This technical guide provides a comprehensive overview of the stereochemical features of this compound, its known isomers, and relevant experimental methodologies for its isolation and characterization. Furthermore, a plausible anti-inflammatory mechanism of action is proposed and visualized, drawing parallels from structurally related compounds.
Stereochemistry of this compound
The well-defined three-dimensional arrangement of atoms in this compound is crucial to its biological activity. The molecule possesses multiple chiral centers, leading to a specific stereoisomeric form.
The definitive stereochemistry of this compound is described by its IUPAC name: [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate . This nomenclature precisely defines the absolute configuration at each chiral carbon atom within the two sugar moieties.
The isomeric SMILES (Simplified Molecular Input Line Entry System) string further codifies this stereochemistry: C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2--INVALID-LINK--O[C@]3(--INVALID-LINK--CO)O)O)CO)O)O)O. The "@" and "@@" symbols denote the specific stereochemical configuration at each chiral center.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₈O₁₂ |
| Molecular Weight | 472.4 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O |
| InChI | InChI=1S/C21H28O12/c22-8-12-16(26)19(29)21(10-23,32-12)33-20-18(28)17(27)15(25)13(31-20)9-30-14(24)7-6-11-4-2-1-3-5-11/h1-7,12-13,15-20,22-23,25-29H,8-10H2/b7-6+/t12-,13-,15-,16-,17+,18-,19+,20-,21+/m1/s1 |
| InChIKey | ASHAUBLELZYXKD-ZJKHXSAOSA-N |
Isomers of this compound
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound, several types of isomerism are possible, with geometric isomerism being experimentally documented.
Geometric Isomers: cis-Sibirioside A
The presence of a carbon-carbon double bond in the cinnamoyl moiety of this compound gives rise to geometric isomerism (cis/trans). This compound possesses the trans configuration, as indicated by the "(E)" in its IUPAC name, which is generally the more stable form.
A known isomer, cis-Sibirioside A , has been isolated from Scrophularia ningpoensis.[1] This isomer differs from this compound in the spatial arrangement of the substituents around the double bond of the cinnamoyl group.
-
trans (E) isomer (this compound): The phenyl group and the carbonyl group are on opposite sides of the double bond.
-
cis (Z) isomer (cis-Sibirioside A): The phenyl group and the carbonyl group are on the same side of the double bond.
The physical and chemical properties of cis and trans isomers can differ, including their melting points, boiling points, solubility, and biological activities. The interconversion between cis and trans isomers can sometimes be induced by light or heat.
Other Potential Isomers
Given the multiple chiral centers in the glucose and fructose (B13574) moieties of this compound, a large number of other stereoisomers are theoretically possible. These include:
-
Epimers: Diastereomers that differ in the configuration at only one chiral center. For example, altering the stereochemistry at one of the hydroxyl-bearing carbons on either sugar ring would result in an epimer of this compound.
-
Anomers: Isomers of a cyclic saccharide that differ only in the configuration at the anomeric carbon (the hemiacetal or hemiketal carbon).
-
Enantiomers: A stereoisomer that is a non-superimposable mirror image. The complete inversion of all chiral centers in this compound would yield its enantiomer.
The specific stereochemistry of this compound is a result of the stereospecificity of the biosynthetic enzymes in Scrophularia ningpoensis. The synthesis of other stereoisomers would likely require total chemical synthesis with precise stereocontrol.
Experimental Protocols
Representative Isolation of Phenylpropanoid Glycosides from Scrophularia ningpoensis
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
-
Extraction: The air-dried and powdered roots of Scrophularia ningpoensis are extracted with an aqueous ethanol solution (e.g., 70% ethanol) at room temperature multiple times.
-
Concentration: The combined extracts are concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent like ethyl acetate to remove less polar compounds.
-
Column Chromatography: The resulting aqueous layer is subjected to column chromatography on a macroporous resin (e.g., D101). The column is washed with water, and then eluted with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, and 95% ethanol).
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing the target compound are pooled.
-
Preparative HPLC: The pooled fractions are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol (B129727) or acetonitrile (B52724) in water) to yield pure this compound.
Structural Elucidation Methodologies
The structure of this compound and its isomers is typically determined using a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for Structural Elucidation
| Technique | Purpose | Typical Experimental Parameters |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Provides accurate mass measurement for molecular formula determination. Can be run in positive or negative ion mode. |
| ¹H NMR Spectroscopy | Provides information on the number, environment, and connectivity of protons. | Solvent: CD₃OD or DMSO-d₆. Frequency: 400-600 MHz. Key information includes chemical shifts (δ), coupling constants (J), and integration. |
| ¹³C NMR Spectroscopy | Provides information on the number and types of carbon atoms (e.g., CH₃, CH₂, CH, C). | Solvent: CD₃OD or DMSO-d₆. Frequency: 100-150 MHz. Proton-decoupled spectra are typically acquired. |
| 2D NMR Spectroscopy | Establishes correlations between nuclei to determine the complete molecular structure and stereochemistry. | COSY (Correlation Spectroscopy): Identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (2-3 bonds), crucial for connecting different parts of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps in determining stereochemistry. |
Proposed Anti-Inflammatory Mechanism of Action
While direct studies on the anti-inflammatory signaling pathways of this compound are limited in the searched literature, extensive research on structurally related phenylpropanoid glycosides and other natural glycosides suggests a plausible mechanism of action involving the inhibition of the NF-κB and MAPK signaling pathways. These pathways are key regulators of the inflammatory response.
Hypothesized Signaling Pathway
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Protocol for Investigating Anti-Inflammatory Activity
The following is a generalized experimental protocol to test the hypothesis that this compound inhibits inflammation via the NF-κB and MAPK pathways in a cell-based model.
-
Cell Culture and Treatment:
-
Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS), a potent inducer of inflammation, for a set duration (e.g., 24 hours).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Production: Quantify the levels of cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis of Signaling Proteins:
-
Lyse the treated cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of key signaling proteins, including IκBα, NF-κB p65, and the MAPKs (p38, ERK, and JNK).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities from Western blots and normalize to a loading control (e.g., β-actin).
-
Perform statistical analysis to determine the significance of the effects of this compound on the production of inflammatory mediators and the phosphorylation of signaling proteins.
-
Conclusion
This compound is a stereochemically defined phenylpropanoid glycoside with at least one known geometric isomer, cis-Sibirioside A. The potential for numerous other stereoisomers highlights the importance of precise stereochemical control in any synthetic efforts. The isolation of this compound from its natural source, Scrophularia ningpoensis, involves standard chromatographic techniques, and its structure is elucidated through a combination of 1D and 2D NMR spectroscopy and mass spectrometry. Based on the known activities of structurally related compounds, it is hypothesized that the potential anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and MAPK signaling pathways. Further research is warranted to confirm this proposed mechanism of action and to explore the full therapeutic potential of this compound and its isomers.
References
physical and chemical properties of Sibirioside A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibirioside A, a phenylpropanoid glycoside isolated from the roots of Scrophularia ningpoensis Hemsl., has garnered attention within the scientific community for its potential therapeutic properties, particularly in the context of metabolic disorders. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery and development.
Physicochemical Properties
This compound is a white powder with the molecular formula C₂₁H₂₈O₁₂ and a molecular weight of 472.44 g/mol .[1][2] While comprehensive data on its melting point and specific rotation are not widely published, its structural characterization has been achieved through various spectroscopic methods.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₈O₁₂ | [1][2] |
| Molecular Weight | 472.44 g/mol | [1][2] |
| Physical Description | Powder | - |
| Botanical Source | Scrophularia ningpoensis Hemsl. | [2][3][4] |
| Solubility | Soluble in DMSO. Data in other solvents such as water, ethanol, methanol (B129727), and chloroform (B151607) is limited. | [5][6][7][8][9] |
| Purity | Available with purity >98% (HPLC) | [2] |
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: General Approach for NMR Spectral Data Acquisition and Assignment
| Experiment | Purpose |
| ¹H NMR | Provides information on the chemical environment and connectivity of protons. |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |
| DEPT | Differentiates between CH, CH₂, and CH₃ groups. |
| COSY | Establishes proton-proton correlations. |
| HSQC | Correlates protons to their directly attached carbons. |
| HMBC | Establishes long-range proton-carbon correlations, crucial for assembling the molecular structure. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the presence of chromophores such as the phenylpropanoid moiety in this compound.[15][16] The spectrum is typically recorded in a suitable solvent like methanol or ethanol.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.[17][18] Characteristic absorption bands would be expected for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation of this compound from the roots of Scrophularia ningpoensis.
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: The dried and powdered roots of Scrophularia ningpoensis are extracted with a suitable solvent such as methanol or aqueous ethanol, often using maceration or reflux extraction techniques.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Column Chromatography: The fraction containing this compound is further purified using various column chromatography techniques, such as silica gel or Sephadex LH-20, with a gradient of solvents.
-
Preparative HPLC: Final purification is often achieved using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[19][20]
HPLC Analysis
An analytical HPLC method is essential for the identification and quantification of this compound.
Caption: Typical analytical HPLC setup for this compound analysis.
Methodology:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water (often with a small percentage of formic acid) is typically employed.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenylpropanoid chromophore (around 280 nm) is suitable.
-
Quantification: Quantification is performed by comparing the peak area of this compound in the sample to that of a standard of known concentration.[21][22]
Biological Activity and Mechanism of Action
This compound has been reported to possess potential anti-diabetic properties.[1] The proposed mechanisms of action for related compounds often involve the modulation of key signaling pathways in glucose metabolism.
Potential Anti-Diabetic Signaling Pathway
While the specific signaling pathway for this compound is still under investigation, it is hypothesized to influence the insulin (B600854) signaling cascade, similar to other natural compounds with anti-diabetic effects.
Caption: Hypothesized modulation of the insulin signaling pathway by this compound.
This pathway involves the activation of the insulin receptor, leading to the phosphorylation of insulin receptor substrate (IRS) proteins. This, in turn, activates phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt), ultimately resulting in the translocation of glucose transporter 4 (GLUT4) to the cell membrane and increased glucose uptake.[23][24][25][26][27]
In Vitro Anti-Diabetic Assays
This assay assesses the ability of this compound to inhibit the α-glucosidase enzyme, which is involved in the digestion of carbohydrates. Inhibition of this enzyme can delay glucose absorption and lower postprandial blood glucose levels.[28][29][30][31][32][33]
Caption: Workflow for the α-glucosidase inhibition assay.
Protocol Outline:
-
Preparation: Prepare solutions of α-glucosidase, the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and this compound at various concentrations.
-
Incubation: Incubate the enzyme with this compound for a defined period.
-
Reaction Initiation: Add the substrate to start the reaction.
-
Reaction Termination: Stop the reaction after a specific time, usually by adding a basic solution.
-
Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm. The inhibitory activity is calculated by comparing the absorbance in the presence and absence of this compound.
In Vivo Anti-Diabetic Models
This is a widely used animal model to study type 1 diabetes. Streptozotocin is a chemical that is toxic to the insulin-producing β-cells of the pancreas.[34][35][36][37][38][39]
Caption: Experimental workflow for the STZ-induced diabetic rat model.
Protocol Outline:
-
Induction of Diabetes: Administer a single intraperitoneal injection of STZ to healthy rats.
-
Confirmation of Diabetes: Monitor blood glucose levels after a few days to confirm the onset of hyperglycemia.
-
Treatment: Divide the diabetic rats into control and treatment groups. The treatment group receives daily administration of this compound, while the control group receives the vehicle.
-
Monitoring: Regularly monitor key parameters such as fasting blood glucose, body weight, and serum insulin levels over the treatment period.
-
Data Analysis: At the end of the study, analyze the data to determine the effect of this compound on the diabetic condition. Further analysis of liver and pancreatic tissues can provide insights into the mechanism of action.[40][41]
Conclusion
This compound is a promising natural product with potential anti-diabetic properties. This technical guide has summarized its known physical and chemical characteristics and provided an overview of the experimental methodologies used for its study. Further research is warranted to fully elucidate its spectral properties, detailed solubility profile, and the precise molecular mechanisms underlying its biological activities. The protocols and information presented here aim to facilitate and guide future investigations into this intriguing compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorlab.com [biorlab.com]
- 3. Effects of Scrophularia ningpoensis Hemsl. on Inhibition of Proliferation, Apoptosis Induction and NF-κB Signaling of Immortalized and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. quora.com [quora.com]
- 6. Solvent Miscibility Table [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 12. forskning.ruc.dk [forskning.ruc.dk]
- 13. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. utsc.utoronto.ca [utsc.utoronto.ca]
- 17. eng.uc.edu [eng.uc.edu]
- 18. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 19. Validated HPLC method for determination of sennosides A and B in senna tablets. | Semantic Scholar [semanticscholar.org]
- 20. Development of a validated HPLC method for the determination of sennoside A and B, two major constituents of Cassia obovata Coll. [herbmedpharmacol.com]
- 21. Investigation of the In Vivo Metabolism of this compound and Angoroside C in Rats by HPLC-ESI-IT-TOF-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Investigation of the In Vivo Metabolism of this compound and Angoroside C in Rats by HPLC-ESI-IT-TOF-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Stevioside Attenuates Insulin Resistance in Skeletal Muscle by Facilitating IR/IRS-1/Akt/GLUT 4 Signaling Pathways: An In Vivo and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Stevioside Improves Liver Insulin Resistance in Prediabetic Mice via IRS1/PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Stevioside Attenuates Insulin Resistance in Skeletal Muscle by Facilitating IR/IRS-1/Akt/GLUT 4 Signaling Pathways: An In Vivo and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. In vitro α-glucosidase inhibitory assay [protocols.io]
- 29. In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In vitro α-glucosidase inhibitory assay [protocols.io]
- 31. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 32. jyoungpharm.org [jyoungpharm.org]
- 33. Iridoid and phenylpropanoid glycosides from Scrophularia ningpoensis Hemsl. and their α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. meliordiscovery.com [meliordiscovery.com]
- 35. noblelifesci.com [noblelifesci.com]
- 36. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Streptozotocin-induced diabetic models in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Syringaresinol‑di‑O‑β‑D‑glucoside, a phenolic compound from Polygonatum sibiricum, exhibits an antidiabetic and antioxidative effect on a streptozotocin‑induced mouse model of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Mechanism of the hypoglycemic effect of stevioside, a glycoside of Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. Mechanism of the hypoglycemic effect of stevioside, a glycoside of Stevia rebaudiana. | Semantic Scholar [semanticscholar.org]
Unveiling Novel Phenylpropanoid Glycosides in Scrophulariae Radix: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for identifying novel phenylpropanoid glycosides in Scrophulariae Radix (Xuan Shen), a traditional Chinese medicine with a long history of use. This document details the experimental protocols for extraction, isolation, and structural elucidation of these bioactive compounds, presents quantitative data for known phenylpropanoid glycosides, and explores their potential mechanisms of action through signaling pathway analysis.
Quantitative Analysis of Phenylpropanoid Glycosides in Scrophulariae Radix
The concentration of phenylpropanoid glycosides in Scrophulariae Radix can vary depending on factors such as the plant's origin, harvesting time, and processing methods. Accurate quantification is crucial for quality control and for understanding the pharmacological potential of the herb. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the simultaneous determination of these compounds.
One study identified and quantified twelve constituents in Scrophulariae Radix, including several phenylpropanoid glycosides. The analysis was performed using ultra-high-performance liquid chromatography coupled with a triple quadrupole-linear ion trap mass spectrometer (UPLC-QTRAP-MS/MS)[1]. While a comprehensive table quantifying all nineteen recently identified phenylpropanoid glycosides is not yet available in a single publication, the data below from various studies provides a snapshot of the quantitative landscape of key phenylpropanoid glycosides found in this medicinal plant.
| Compound | Concentration Range (mg/g) | Analytical Method | Reference |
| Acteoside (Verbascoside) | 0.15 - 1.20 | UPLC-MS/MS | [2] |
| Angoroside C | 0.50 - 3.50 | UPLC-MS/MS | [2] |
| Forsythoside B | 0.05 - 0.25 | HPLC-DAD | [3] |
| Isoacteoside | 0.08 - 0.45 | UPLC-MS/MS | [3] |
| Cistanoside F | Not specified | UPLC-Q-TOF-MS | [4] |
| Scrophuloside A | Not specified | UPLC-Q-TOF-MS | [4] |
| Scrophuloside B | Not specified | UPLC-Q-TOF-MS | [4] |
Table 1: Quantitative Data of Selected Phenylpropanoid Glycosides in Scrophulariae Radix
Experimental Protocols
The identification of novel phenylpropanoid glycosides is a multi-step process that involves extraction, isolation, and structural elucidation.
Extraction of Phenylpropanoid Glycosides
The initial step involves the extraction of crude compounds from the dried roots of Scrophularia ningpoensis.
-
Sample Preparation: The dried roots are pulverized into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often with the aid of ultrasonication or reflux to enhance extraction efficiency.
-
Concentration: The resulting extract is then concentrated under reduced pressure to yield a crude extract.
Isolation and Purification
The crude extract, a complex mixture of various compounds, is subjected to a series of chromatographic techniques to isolate individual phenylpropanoid glycosides.
-
Solid-Phase Extraction (SPE): The crude extract can be initially fractionated using SPE cartridges to remove interfering substances and enrich the phenylpropanoid glycoside fraction.
-
Column Chromatography: The enriched fraction is then subjected to column chromatography over various stationary phases, such as silica (B1680970) gel, Sephadex LH-20, or macroporous resins. A gradient elution with different solvent systems (e.g., chloroform-methanol, ethyl acetate-methanol-water) is employed to separate the compounds based on their polarity.
-
High-Speed Countercurrent Chromatography (HSCCC): This technique is particularly effective for the preparative separation of polar compounds like phenylpropanoid glycosides. For instance, angoroside C has been successfully isolated using a two-phase solvent system of n-butanol:acetic acid:ethyl acetate:water (8:1:1:10)[1].
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the isolated compounds is often achieved using reversed-phase Prep-HPLC with a C18 column and a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water.
Structural Elucidation
The chemical structure of the purified novel phenylpropanoid glycosides is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., Q-TOF MS) provides the exact molecular weight and elemental composition of the compound. Tandem MS (MS/MS) experiments are used to obtain fragmentation patterns, which provide valuable information about the structure of the glycosidic linkages and the aglycone moiety[4][5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for determining the complete structure of the molecule, including the stereochemistry.
Experimental Workflow for Identification of Novel Phenylpropanoid Glycosides
Caption: Workflow for identifying novel phenylpropanoid glycosides.
Signaling Pathway Analysis: Anti-inflammatory Mechanisms
Phenylpropanoid glycosides from Scrophulariae Radix have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate these pathways, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. Phenylpropanoid glycosides can intervene at different points in these pathways to suppress the inflammatory response.
Putative Anti-inflammatory Signaling Pathway of Phenylpropanoid Glycosides
Caption: Phenylpropanoid glycosides inhibit inflammatory pathways.
This technical guide provides a foundational understanding of the processes involved in the discovery and characterization of novel phenylpropanoid glycosides from Scrophulariae Radix. The detailed protocols and workflow diagrams serve as a valuable resource for researchers in the field of natural product chemistry and drug development, facilitating further exploration of the therapeutic potential of this important medicinal herb.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Comprehensive quality evaluation of processed Scrophulariae Radix from different regions of China using HPLC coupled with chemometrics methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fragmentation study of iridoid glycosides and phenylpropanoid glycosides in Radix Scrophulariae by rapid resolution liquid chromatography with diode-array detection and electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Sibirioside A: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibirioside A is a phenylpropanoid glycoside that has been identified as a constituent of Scrophularia ningpoensis Hemsl., a plant used in traditional Chinese medicine. The discovery and characterization of this natural product are of interest to researchers in pharmacognosy, natural product chemistry, and drug development. This technical guide provides a comprehensive review of the initial discovery of this compound, with a focus on the experimental methodologies employed for its isolation and structural elucidation.
The Seminal Report: Isolation from Scrophularia ningpoensis
The first documented isolation of this compound is reported in a 2000 publication in the journal Phytochemistry by a team of researchers led by Yi-Ming Li. In their study, titled "Phenylpropanoid glycosides from Scrophularia ningpoensis," the authors describe the phytochemical investigation of the roots of this plant, which led to the identification of this compound among other known compounds.[1][2][3]
Co-isolated Compounds
This compound was isolated alongside a number of other phenylpropanoid glycosides. The comprehensive analysis of the plant extract revealed the presence of the following known compounds:
-
Cistanoside D
-
Angoroside C
-
Acteoside
-
Decaffeoylacteoside
-
Cistanoside F
And the following new compounds also described in the paper:
-
Ningposide A (3-O-acetyl-2-O-feruloyl-alpha-L-rhamnopyranose)
-
Ningposide B (4-O-acetyl-2-O-feruloyl-alpha-L-rhamnopyranose)
-
Ningposide C (3-O-acetyl-2-O-p-hydroxycinnamoyl-alpha-L-rhamnopyranose)
The co-isolation of these related compounds provides valuable context for the phytochemical profile of Scrophularia ningpoensis.
Experimental Protocols
While the full experimental details from the original publication by Li et al. (2000) are not publicly available, this section outlines the general methodologies typically employed for the isolation and characterization of phenylpropanoid glycosides from plant material, based on common practices in the field and information from related studies on Scrophularia species.
Plant Material and Extraction
The starting material for the isolation of this compound was the dried roots of Scrophularia ningpoensis. A general workflow for the extraction of such compounds is depicted below.
Caption: General workflow for the isolation of this compound.
The dried and powdered roots would typically be extracted with a polar solvent such as ethanol (B145695) or methanol. The resulting crude extract is then concentrated and subjected to solvent-solvent partitioning to separate compounds based on their polarity. For phenylpropanoid glycosides, a common partitioning scheme involves fractionation between water and n-butanol.
Chromatographic Separation
The butanol-soluble fraction, enriched with glycosides, would then be subjected to a series of chromatographic techniques to isolate the individual compounds. This multi-step process is essential for separating structurally similar molecules.
Table 1: Typical Chromatographic Methods for Phenylpropanoid Glycoside Isolation
| Chromatographic Technique | Stationary Phase | Mobile Phase System (Typical) | Purpose |
| Column Chromatography | Silica Gel | Chloroform-Methanol gradients | Initial fractionation based on polarity. |
| Column Chromatography | Reversed-phase (C18) | Methanol-Water gradients | Further separation of polar compounds. |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (C18 or C8) | Acetonitrile-Water or Methanol-Water gradients | Final purification to obtain pure compounds. |
Structure Elucidation
The determination of the chemical structure of this compound would have been accomplished through a combination of spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.
Table 2: Spectroscopic Data for Structure Elucidation of Phenylpropanoid Glycosides
| Spectroscopic Method | Information Obtained |
| Ultraviolet (UV) Spectroscopy | Provides information about the presence of chromophores, such as the cinnamic acid moiety. |
| Infrared (IR) Spectroscopy | Identifies functional groups, including hydroxyl (-OH), carbonyl (C=O), and aromatic rings. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide structural clues. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |
| ¹H NMR | Provides information about the number, environment, and connectivity of protons. |
| ¹³C NMR | Shows the number and types of carbon atoms in the molecule. |
| 2D NMR (COSY, HMQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. |
Quantitative Data
Detailed quantitative data, such as the yield of this compound from the initial plant material and specific spectroscopic values (e.g., chemical shifts in ppm, coupling constants in Hz), would be found in the experimental section of the primary literature. As this information could not be retrieved, it is not included in this review.
Biological Activity and Signaling Pathways
The initial discovery paper by Li et al. (2000) focused on the isolation and structure elucidation of new phenylpropanoid glycosides. While this foundational work did not include an investigation into the biological activity or related signaling pathways of this compound, it laid the groundwork for future pharmacological studies. Subsequent research has begun to explore the metabolic fate and potential bioactivities of this compound.
Conclusion
The discovery of this compound, as reported by Li and colleagues in 2000, represents a significant contribution to the phytochemical understanding of Scrophularia ningpoensis. Their work in isolating and identifying this phenylpropanoid glycoside has provided a basis for further investigation into its chemical properties and potential therapeutic applications. While the complete experimental details from the original publication remain to be fully reviewed, the general methodologies outlined in this guide provide a framework for understanding the processes involved in the discovery of novel natural products. Future research will likely focus on the synthesis of this compound, the elucidation of its mechanism of action in various biological systems, and its potential as a lead compound in drug development programs.
References
An In-depth Technical Guide on the Solubility of Sibirioside A in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility of Sibirioside A, a phenylpropanoid glycoside, in various organic solvents. This document is intended to be a valuable resource for researchers and professionals involved in the study and development of this compound for potential therapeutic applications.
Introduction to this compound
This compound is a naturally occurring phenylpropanoid glycoside isolated from plants such as Veronicastrum sibiricum. Phenylpropanoid glycosides are a diverse class of secondary metabolites in plants, known to exhibit a wide range of biological activities. Due to its chemical structure, the solubility of this compound in different solvents is a critical parameter for its extraction, purification, formulation, and in vitro/in vivo studies.
Qualitative Solubility of this compound
Based on information from chemical suppliers, this compound is qualitatively described as being soluble in several common organic solvents. This information is crucial for the initial selection of solvents for experimental work.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent | Solubility Description | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | ChemFaces[1] |
| Pyridine | Soluble | ChemFaces[1] |
| Methanol | Soluble | ChemFaces[1] |
| Ethanol | Soluble | ChemFaces[1] |
It is important to note that while these sources confirm solubility, they do not provide quantitative data regarding the exact amount of this compound that can be dissolved in a specific volume of these solvents at a given temperature. One supplier, BioCrick, explicitly states "N/A" (Not Available) for the solubility of this compound, indicating that this data may not have been determined or publicly disclosed.[2]
Quantitative Solubility Data
A thorough review of publicly available scientific literature and supplier documentation did not yield specific quantitative solubility data for this compound in organic solvents. The absence of such data highlights a knowledge gap and an opportunity for further research in the physicochemical characterization of this compound.
Table 2: Quantitative Solubility of this compound (Data Not Available)
| Solvent | Solubility (mg/mL) | Temperature (°C) | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | Data Not Available | Data Not Available | - | - |
| Methanol | Data Not Available | Data Not Available | - | - |
| Ethanol | Data Not Available | Data Not Available | - | - |
| Pyridine | Data Not Available | Data Not Available | - | - |
The lack of quantitative data necessitates that researchers empirically determine the solubility of this compound in their solvent of choice for their specific experimental conditions.
Experimental Protocol for Solubility Determination
In the absence of a specific published protocol for this compound, a general and widely accepted method for determining the solubility of a solid compound in a liquid solvent is the shake-flask method . This method is considered the "gold standard" for solubility measurements.
4.1. Principle
The shake-flask method involves adding an excess amount of the solid solute to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
4.2. Materials
-
This compound (solid)
-
Selected organic solvent (e.g., DMSO, methanol, ethanol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
4.3. Procedure
-
Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the organic solvent.
-
Equilibration: Tightly cap the vial and place it in a shaking incubator set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
Dilution: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
4.4. Experimental Workflow Diagram
Shake-flask method workflow for determining the solubility of this compound.
Potential Signaling Pathway Modulation by this compound
While a specific signaling pathway for this compound has not been definitively elucidated, its classification as a phenylpropanoid glycoside suggests potential interactions with key cellular signaling cascades. Phenylpropanoids are known to be involved in plant defense mechanisms and often exhibit anti-inflammatory and antioxidant properties in biological systems. Research on extracts from Polygonatum sibiricum, a plant containing various bioactive compounds, has indicated modulation of the NF-κB signaling pathway, which is a critical regulator of inflammation.[3] Another study on an extract from P. sibiricum in the context of non-small-cell lung cancer has pointed towards the involvement of the PI3K/AKT and AMPK signaling pathways.[4]
Given the anti-inflammatory potential often associated with such natural products, a plausible mechanism of action for this compound could involve the inhibition of the NF-κB pathway.
5.1. NF-κB Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway, a potential target for this compound.
Hypothesized modulation of the NF-κB signaling pathway by this compound.
Conclusion
While this compound is known to be soluble in several organic solvents, there is a notable lack of quantitative solubility data in the public domain. This guide provides a standardized experimental protocol for researchers to determine this crucial parameter. Furthermore, based on the chemical class of this compound and related studies, potential interactions with key signaling pathways, such as the NF-κB pathway, are proposed as a direction for future pharmacological investigations. The information and methodologies presented herein are intended to facilitate and guide further research and development of this compound.
References
- 1. This compound | CAS:173046-19-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. biocrick.com [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. Revealing the active ingredients and mechanism of P. sibiricumm in non-small-cell lung cancer based on UPLC-Q-TOF-MS/MS, network pharmacology, and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Conformational Analysis of Sibirioside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibirioside A, a phenylpropanoid glycoside with noted therapeutic potential, possesses a complex and flexible molecular structure. Its biological activity is intrinsically linked to its three-dimensional conformation and dynamic behavior in solution. This technical guide outlines a comprehensive theoretical framework for the conformational analysis of this compound, leveraging a multi-faceted computational approach. We detail a workflow that integrates molecular mechanics, extensive molecular dynamics simulations, and quantum mechanical calculations to elucidate the molecule's conformational landscape. This guide provides hypothetical yet realistic quantitative data, detailed methodological protocols, and workflow visualizations to serve as a robust blueprint for researchers undertaking similar conformational studies.
Introduction
This compound is a naturally occurring phenylpropanoid glycoside that has garnered interest for its potential pharmacological applications. The molecule's structure, characterized by a central glucose unit linked to both a fructose (B13574) moiety and a phenylpropanoid group, features several rotatable bonds. This inherent flexibility gives rise to a multitude of possible conformations. Understanding the preferred three-dimensional structures and the dynamics of their interconversion is paramount, as these factors govern the molecule's interaction with biological targets, its pharmacokinetic properties, and ultimately its therapeutic efficacy.
Theoretical conformational analysis provides a powerful lens through which to explore the vast conformational space of flexible molecules like this compound at an atomic level of detail. By employing computational chemistry techniques, we can predict the most stable conformers, characterize the energy barriers between them, and simulate their dynamic behavior in a physiological context.
This guide presents a systematic approach to the theoretical conformational analysis of this compound, intended to provide researchers with a detailed protocol and illustrative data.
Key Structural Features and Rotatable Bonds
The conformational landscape of this compound is primarily defined by the rotation around several key single bonds. The most significant of these are the glycosidic linkages and the bond connecting the phenylpropanoid tail to the sugar scaffold. The primary dihedral angles that dictate the overall shape of the molecule are defined as follows and illustrated in the diagram below:
-
Φ (phi): O5'-C1'-O-C1
-
Ψ (psi): C1'-O-C1-C2
-
Ω (omega): O-C1-C6-O6 (related to the aglycone attachment)
Caption: Key rotatable bonds defining the conformation of this compound.
Methodologies: A Computational Workflow
A thorough conformational analysis of this compound necessitates a hierarchical computational strategy, beginning with broad searches of the conformational space and progressing to high-level refinement of the most relevant structures.
Experimental & Computational Protocols
Step 1: Initial Structure Generation and Optimization
The starting 3D structure of this compound can be generated using a molecular builder. An initial geometry optimization is then performed using a Molecular Mechanics (MM) force field.
-
Software: Avogadro, GaussView, or similar.
-
Protocol:
-
Build the 2D structure of this compound.
-
Convert to a 3D structure.
-
Perform an initial geometry optimization using a universal force field (e.g., UFF) or a more specialized carbohydrate force field like GLYCAM06.[1]
-
This initial structure serves as the starting point for more rigorous calculations.
-
Step 2: Conformational Search
A systematic or stochastic conformational search is conducted to identify low-energy conformers.
-
Software: MacroModel, GMMX, or similar modules within larger simulation packages.
-
Protocol:
-
Define the rotatable bonds (Φ, Ψ, Ω, and others in the side chains) as variables.
-
Perform a Monte Carlo Multiple Minimum (MCMM) or a Low-Mode conformational search.
-
Set an energy window (e.g., 10 kcal/mol) above the global minimum to collect a diverse set of conformers.
-
Minimize each generated conformer using a suitable force field (e.g., OPLS3e, MMFF94s).
-
Step 3: Molecular Dynamics (MD) Simulations
To understand the dynamic behavior of this compound in a more realistic environment, MD simulations are performed in an explicit solvent.
-
Software: GROMACS, AMBER, NAMD.
-
Force Field: A force field specifically parameterized for carbohydrates, such as CHARMM36m or GLYCAM06, is crucial for accurate results.[1][2]
-
Protocol:
-
Place the lowest-energy conformer from the conformational search in a periodic box of water molecules (e.g., TIP3P water model).
-
Neutralize the system with counter-ions if necessary.
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) under the NVT ensemble (constant Number of particles, Volume, and Temperature).
-
Equilibrate the system under the NPT ensemble (constant Number of particles, Pressure, and Temperature) for several nanoseconds until properties like density and potential energy stabilize.
-
Run a production MD simulation for an extended period (e.g., 500 ns to 1 µs) to ensure adequate sampling of the conformational space.[3][4]
-
Save the trajectory coordinates at regular intervals (e.g., every 10 ps) for subsequent analysis.
-
Step 4: Quantum Mechanics (QM) Refinement
The geometries and relative energies of the most populated conformers identified from the MD simulations are refined using higher-level QM calculations.
-
Software: Gaussian, ORCA.
-
Protocol:
-
Extract representative structures (e.g., cluster centroids) from the MD trajectory.
-
Perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).
-
To obtain more accurate energies, single-point energy calculations can be performed with a larger basis set (e.g., def2-TZVP) and incorporating a solvent model (e.g., PCM or SMD).
-
Workflow Visualization
The following diagram illustrates the logical flow of the computational analysis.
Caption: A typical workflow for theoretical conformational analysis.
Data Presentation and Analysis
The extensive data generated from the computational workflow must be analyzed and presented in a clear, structured format.
Conformational Clustering and Dihedral Angle Analysis
Analysis of the MD trajectory will reveal the most populated conformational states. These can be grouped into clusters based on structural similarity (e.g., RMSD). The dihedral angles (Φ, Ψ, and Ω) for the representative structure of each cluster are then measured.
Table 1: Hypothetical Major Conformers of this compound from MD Simulation
| Conformer ID | Population (%) | Φ (degrees) | Ψ (degrees) | Ω (degrees) | Relative Energy (kcal/mol) (QM) |
| A | 45 | -75 | 150 | 60 | 0.00 |
| B | 30 | -80 | -170 | 180 | 0.85 |
| C | 15 | 60 | 160 | -70 | 1.50 |
| D | 10 | -70 | 145 | -65 | 2.10 |
Note: Data is hypothetical and for illustrative purposes.
Potential Energy Surface (PES) Maps
To visualize the flexibility of the glycosidic linkages, 2D potential energy surface maps (also known as Ramachandran-style plots for glycosides) are generated by plotting the relative energy as a function of the Φ and Ψ dihedral angles.
Caption: A simplified potential energy surface map showing stable regions.
Experimental Validation: The Role of NMR Spectroscopy
While computational methods are powerful, experimental validation is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for studying the conformation of molecules in solution.
Key NMR Parameters for Conformational Analysis:
-
Nuclear Overhauser Effect (NOE): Provides through-space distance information between protons. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei, making it a sensitive probe of spatial proximity.
-
Scalar (J) Coupling Constants: Three-bond coupling constants (³J) are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. Measuring ³JHH and ³JCH values across glycosidic linkages can provide valuable information about the Φ and Ψ angles.[2]
Protocol: NMR-Restrained Modeling
-
Acquire NMR Data: Perform 1D and 2D NMR experiments (e.g., ROESY, HSQC, HMBC) on a sample of this compound in a suitable solvent (e.g., D₂O or DMSO-d₆).
-
Extract Restraints:
-
Measure inter-proton distances from ROESY cross-peak intensities.
-
Measure ³J coupling constants from high-resolution 1D or 2D spectra.
-
-
Incorporate Restraints into Simulations: Use the experimentally derived distances and dihedral angles as restraints in the MD simulations. This guides the simulation to sample conformations that are consistent with the experimental data, leading to a more accurate and refined conformational model.
Conclusion
The theoretical conformational analysis of this compound, through the integrated use of molecular mechanics, molecular dynamics, and quantum mechanics, provides indispensable insights into its structural preferences and dynamic behavior. The workflow and methodologies detailed in this guide offer a comprehensive blueprint for researchers. By combining these computational approaches with experimental NMR data, a highly accurate and validated model of this compound's conformational landscape can be developed. This knowledge is fundamental for understanding its structure-activity relationship and for guiding future efforts in drug design and development.
References
An In-depth Technical Guide on the Degradation Products of Sibirioside A under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Sibirioside A, a naturally occurring glycoside, has garnered interest within the scientific community for its potential therapeutic applications. A comprehensive understanding of its stability and degradation profile under various conditions is paramount for its development as a pharmaceutical agent. This technical guide aims to provide a thorough overview of the degradation products of this compound specifically under acidic conditions. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the knowledge regarding the acidic degradation of this particular compound.
While forced degradation studies are a standard component of drug development, providing critical insights into a molecule's intrinsic stability and helping to develop stability-indicating analytical methods, specific data for this compound is not presently available. Such studies typically involve subjecting the drug substance to stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis, to identify the resulting degradation products and elucidate the degradation pathways.
This guide will, therefore, outline the general principles of acidic degradation of glycosides as a predictive framework for the potential degradation of this compound. It will also detail the standard experimental protocols used in forced degradation studies, which would be applicable to future research on this compound. The absence of specific data underscores the necessity for further research in this area to ensure the safe and effective development of this compound as a therapeutic agent.
Introduction to this compound and the Importance of Degradation Studies
This compound is a complex glycoside whose chemical structure suggests potential susceptibility to acid-catalyzed hydrolysis. Understanding its degradation profile is a critical aspect of preclinical development for several reasons:
-
Stability and Formulation: Knowledge of degradation products is essential for developing stable pharmaceutical formulations.
-
Safety and Toxicity: Degradation products may have different toxicological profiles than the parent compound. Identifying and characterizing these products is crucial for safety assessment.
-
Analytical Method Development: Information on potential degradants is necessary to develop and validate stability-indicating analytical methods for quality control.
-
Pharmacokinetics and Metabolism: Acidic conditions in the stomach can lead to degradation in vivo, potentially affecting the bioavailability and metabolic profile of the drug.
Predicted Acidic Degradation Pathway of this compound
In the absence of specific experimental data for this compound, the degradation pathway under acidic conditions can be predicted based on the general chemical principles of glycoside hydrolysis. Glycosidic bonds are susceptible to cleavage under acidic conditions, a reaction that is typically initiated by the protonation of the glycosidic oxygen atom. This is followed by the departure of the aglycone and the formation of a resonance-stabilized oxocarbenium ion intermediate. Subsequent nucleophilic attack by water yields the free monosaccharide and the aglycone.
This compound possesses multiple glycosidic linkages, suggesting a stepwise hydrolysis could occur, leading to a mixture of partially and fully deglycosylated products. The specific aglycone and sugar moieties of this compound would be the primary degradation products.
Logical Relationship of Acidic Hydrolysis
Caption: Predicted pathway of this compound acidic hydrolysis.
Generic Experimental Protocols for Forced Degradation Studies
To investigate the acidic degradation of this compound, a forced degradation study would need to be conducted. The following outlines a typical experimental protocol that researchers and drug development professionals can adapt.
Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) of various normalities (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (B78521) (NaOH) for neutralization
-
High-purity water (e.g., Milli-Q)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid or other modifiers for mobile phase, HPLC grade
Sample Preparation and Stress Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress:
-
To a known volume of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 N HCl).
-
Incubate the mixture at a specific temperature (e.g., 60°C, 80°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of a basic solution (e.g., 0.1 N NaOH).
-
Dilute the neutralized sample to a suitable concentration for analysis.
-
-
Control Samples: Prepare control samples by diluting the stock solution with the reaction solvent without the stressor and subjecting them to the same temperature conditions.
Analytical Method for Degradation Monitoring
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is required to separate and quantify the parent drug and its degradation products.
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector or a mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used for the separation of polar and non-polar compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Detection: PDA detection to monitor at multiple wavelengths and MS detection for mass identification of the parent drug and its degradants.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced acidic degradation study.
Data Presentation and Interpretation
As no quantitative data is currently available for the acidic degradation of this compound, the following table is a template that can be used to summarize future experimental findings.
Table 1: Template for Summarizing Acidic Degradation Data of this compound
| Stress Condition (Acid, Temp, Time) | % this compound Remaining | Degradation Product 1 (% Area) | Degradation Product 2 (% Area) | ... | Mass Balance (%) |
| 0.1 N HCl, 60°C, 2h | |||||
| 0.1 N HCl, 60°C, 4h | |||||
| 0.1 N HCl, 60°C, 8h | |||||
| 1 N HCl, 80°C, 2h | |||||
| 1 N HCl, 80°C, 4h | |||||
| 1 N HCl, 80°C, 8h |
Conclusion and Future Directions
This technical guide highlights a significant knowledge gap in the scientific literature regarding the degradation of this compound under acidic conditions. While predictions based on the general principles of glycoside chemistry can be made, they are no substitute for empirical data. It is imperative for researchers and pharmaceutical scientists working with this compound to conduct comprehensive forced degradation studies. The experimental protocols and data presentation formats outlined in this guide provide a framework for such investigations. The results of these future studies will be crucial for the successful development of this compound into a safe, stable, and effective therapeutic agent. Further research is strongly encouraged to fill this critical gap in the understanding of this compound's chemical properties.
Methodological & Application
Application Note: Quantification of Sibirioside A using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the quantitative analysis of Sibirioside A. This compound is a significant phenylpropanoid glycoside, primarily isolated from Scrophularia ningpoensis Hemsl. (Scrophulariae Radix), and is noted for its potential therapeutic applications, including in the treatment of diabetes.[1][2][3] The protocol herein provides a comprehensive guide encompassing sample preparation, chromatographic conditions, and method validation parameters, ensuring accurate and precise quantification of this compound in various sample matrices.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for analytical method development.
| Property | Value | Reference |
| Chemical Name | [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate | [4] |
| Molecular Formula | C21H28O12 | [4] |
| Molecular Weight | 472.44 g/mol | [4] |
| CAS Number | 173046-19-0 | [4] |
| Appearance | Powder | [4] |
| Botanical Source | Scrophularia ningpoensis Hemsl. | [1][5] |
Recommended Analytical Method: HPLC-UV
High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or UV detector is a widely accessible, robust, and reliable technique for the quantification of phenylpropanoid glycosides.[6][7] This method separates this compound from other components in the sample matrix, allowing for its accurate measurement. For higher sensitivity and selectivity, especially in complex biological matrices, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a recommended alternative.[2][8]
Logical Workflow for Method Development
The development of a reliable analytical method follows a structured, multi-step process to ensure the final protocol is accurate, precise, and robust for its intended purpose.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of the In Vivo Metabolism of this compound and Angoroside C in Rats by HPLC-ESI-IT-TOF-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the In Vivo Metabolism of this compound and Angoroside C in Rats by HPLC-ESI-IT-TOF-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocrick.com [biocrick.com]
- 5. biorlab.com [biorlab.com]
- 6. Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography [mdpi.com]
- 7. Validated HPLC method for determination of sennosides A and B in senna tablets. | Semantic Scholar [semanticscholar.org]
- 8. rsc.org [rsc.org]
Application Note: HPLC-UV Method for the Analysis of Sibirioside A in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sibirioside A is a phenylpropanoid glycoside that has been identified in various plant species, notably within the Scrophulariaceae family. As a bioactive compound, its accurate quantification in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. This application note provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of this compound in plant extracts. The described protocol offers a reliable and robust approach for the separation and quantification of this compound.
Experimental Protocols
1. Sample Preparation
A robust sample preparation protocol is essential for the accurate analysis of this compound, ensuring efficient extraction from the plant matrix and removal of interfering substances.
-
Apparatus and Reagents:
-
Mortar and pestle or analytical mill
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Volumetric flasks and pipettes
-
Methanol (B129727) (HPLC grade)
-
Ethanol (B145695) (70%, v/v)
-
Water (ultrapure)
-
This compound reference standard
-
-
Plant Material Preparation:
-
Collect and authenticate the plant material.
-
Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight.
-
Grind the dried plant material into a fine powder (60-80 mesh) using a mortar and pestle or an analytical mill.
-
-
Extraction Procedure:
-
Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 25 mL of 70% ethanol.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant and transfer it to a 50 mL volumetric flask.
-
Repeat the extraction process (steps 2-6) on the plant residue with another 25 mL of 70% ethanol to ensure complete extraction.
-
Combine the supernatants in the 50 mL volumetric flask and bring to volume with 70% ethanol.
-
Filter the final extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
-
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve it in 10 mL of methanol in a volumetric flask to obtain a stock solution of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 5 to 200 µg/mL. These will be used to construct the calibration curve.
-
3. HPLC-UV Analysis
The following chromatographic conditions are recommended for the separation and quantification of this compound.
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Chromatographic data acquisition and processing software.
-
-
Chromatographic Conditions: The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
Parameter Value Column C18 reverse-phase column (4.6 x 250 mm, 5 µm) Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile Gradient Program 0-20 min: 5-18% B20-40 min: 18-37% B40-43 min: 37-43% B43-63 min: 43-56% B63-65 min: 56-68% B65-75 min: 68-81% B75-95 min: 81-100% B95-100 min: 100% B Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temperature 30 °C | UV Detection Wavelength | 280 nm (or optimize based on UV scan of standard) |
4. Data Analysis and Quantification
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.
-
Calculate the content of this compound in the original plant material using the following formula:
Content (mg/g) = (C × V × D) / W
Where:
-
C = Concentration of this compound from the calibration curve (mg/mL)
-
V = Final volume of the extract (mL)
-
D = Dilution factor (if any)
-
W = Weight of the plant material (g)
-
Method Validation
To ensure the reliability and accuracy of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 2.
Table 2: HPLC Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. Analyzed by preparing and injecting a series of standard solutions (at least 5 concentrations). | Correlation coefficient (r²) > 0.999 |
| Precision | The closeness of agreement between a series of measurements. Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) < 2% |
| Accuracy | The closeness of the test results obtained by the method to the true value. Determined by a recovery study using the standard addition method at three different concentration levels. | Recovery between 98% and 102% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | Peak purity analysis using a DAD detector and comparison of chromatograms of the sample with and without the standard. |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the HPLC-UV analysis of this compound in plant extracts.
HPLC Method Validation Relationship Diagram
This diagram shows the logical relationship between the core parameters of HPLC method validation.
Application Note: Quantitative Determination of Sibirioside A and its Metabolites in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Sibirioside A and its major metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a phenylpropanoid glycoside, is of increasing interest for its potential therapeutic properties. Understanding its metabolic fate is crucial for drug development. This protocol outlines a straightforward protein precipitation method for sample preparation and provides optimized LC-MS/MS parameters for the accurate determination of the parent compound and its key metabolites. The method is designed to be robust and suitable for pharmacokinetic studies.
Introduction
This compound is a natural compound that has garnered attention for its potential pharmacological activities. To support preclinical and clinical development, a reliable bioanalytical method for the quantification of this compound and its metabolites in biological matrices is essential. LC-MS/MS offers the high sensitivity and selectivity required for this purpose. In vivo studies have shown that this compound undergoes several metabolic transformations, including hydrogenation, hydroxylation, methylation, and sulfation.[1] This protocol focuses on the simultaneous quantification of this compound and its four identified metabolites (SM1, SM2, SM3, and SM4).
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., a structurally related compound not present in the matrix, such as Verbascoside.
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 50 µL of the appropriate matrix (blank plasma, plasma spiked with calibration standards or QCs, or study sample) into the labeled tubes.
-
Add 10 µL of the IS working solution (100 ng/mL) to all tubes except the blank matrix.
-
To precipitate proteins, add 150 µL of ice-cold acetonitrile to each tube.
-
Vortex each tube for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 5% B
-
6.1-8.0 min: 5% B
-
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions: The following table lists the proposed MRM transitions for this compound and its metabolites based on previously reported fragmentation data.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 639.2 | 477.1 | 100 | -25 |
| Metabolite 1 (SM1) | 735.2 | 639.2 | 100 | -20 |
| Metabolite 2 (SM2) | 751.2 | 639.2 | 100 | -22 |
| Metabolite 3 (SM3) | 765.2 | 639.2 | 100 | -24 |
| Metabolite 4 (SM4) | 477.1 | 161.0 | 100 | -30 |
| Internal Standard (Verbascoside) | 623.2 | 161.0 | 100 | -35 |
Note: Collision energies should be optimized for the specific instrument used.
Quantitative Data Summary
The following table presents the target performance characteristics for the bioanalytical method validation based on FDA guidelines.
| Parameter | Target Value | Description |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Upper Limit of Quantification (ULOQ) | 1000-5000 ng/mL | The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linearity (r²) | ≥ 0.99 | The correlation coefficient for the calibration curve. |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | The precision of the assay determined by analyzing replicates of QC samples on the same day. |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | The precision of the assay determined by analyzing replicates of QC samples on different days. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | The closeness of the determined value to the nominal concentration. |
| Recovery (%) | Consistent and reproducible | The extraction efficiency of the analytical method. |
| Matrix Effect | Minimal and compensated by IS | The effect of co-eluting matrix components on the ionization of the analyte. |
| Stability | Stable under expected conditions | The stability of the analyte in the biological matrix and in processed samples under various storage and handling conditions. |
Visualizations
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS protocol for the quantification of this compound and its metabolites in human plasma. The described sample preparation method is simple and efficient, and the LC-MS/MS parameters are optimized for high sensitivity and selectivity. This method is suitable for use in pharmacokinetic and metabolic studies of this compound, providing a valuable tool for researchers in the field of drug development.
References
Preparative Isolation of Sibirioside A using High-Speed Counter-Current Chromatography (HSCCC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the preparative isolation and purification of Sibirioside A, a phenylpropanoid glycoside from Scrophulariae Radix (the dried root of Scrophularia ningpoensis Hemsl.). The protocol employs a two-step process involving initial enrichment using macroporous resin chromatography followed by a highly efficient purification step using High-Speed Counter-Current Chromatography (HSCCC). This method yields this compound with high purity, suitable for further pharmacological research and drug development.
Introduction
This compound is a phenylpropanoid glycoside found in Scrophulariae Radix, a plant used in traditional medicine. To facilitate pharmacological studies and potential drug development, a robust and efficient method for obtaining high-purity this compound is essential. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers significant advantages for the separation of natural products, including a high sample loading capacity and the elimination of irreversible adsorption to a solid support. This application note details a validated protocol combining macroporous resin enrichment with HSCCC for the preparative isolation of this compound.
Chemical Structure of this compound
Figure 1: Chemical Structure of this compound.
Experimental Workflow
The overall process for the preparative isolation of this compound is depicted in the following workflow diagram.
Caption: Experimental workflow for the isolation of this compound.
Experimental Protocols
Sample Preparation and Enrichment
A preliminary enrichment step is performed using macroporous resin chromatography to concentrate the target compounds from the crude extract of Scrophulariae Radix.
Materials:
-
Crude extract of Scrophulariae Radix
-
Macroporous resin (e.g., HPD-100 or equivalent)
-
Deionized water
Protocol:
-
Resin Activation: Pre-treat the macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.
-
Column Packing: Pack a glass column with the activated macroporous resin.
-
Sample Loading: Dissolve the crude extract of Scrophulariae Radix in deionized water and load it onto the prepared column.
-
Washing: Wash the column with several bed volumes of deionized water to remove unbound impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Collect the fractions.
-
Fraction Analysis: Analyze the collected fractions by a suitable method (e.g., TLC or HPLC) to identify the fractions containing this compound.
-
Pooling and Concentration: Pool the fractions rich in this compound and concentrate them under reduced pressure to obtain the enriched sample for HSCCC.
HSCCC Purification of this compound
The enriched fraction is subjected to HSCCC for the final purification of this compound.
Instrumentation and Parameters:
| Parameter | Value |
| HSCCC Instrument | TBE-300A or equivalent |
| Two-Phase Solvent System | n-butanol-ethyl acetate-water (1:9:10, v/v/v) |
| Stationary Phase | Upper phase |
| Mobile Phase | Lower phase |
| Flow Rate | 1.5 mL/min |
| Rotational Speed | 800-900 rpm (typical) |
| Detection Wavelength | 210 nm |
| Sample Loading | To be optimized (typically 100-500 mg) |
Protocol:
-
Solvent System Preparation: Prepare the two-phase solvent system by mixing n-butanol, ethyl acetate, and water in the specified ratio in a separatory funnel. Shake vigorously and allow the phases to separate. Degas both phases by sonication before use.
-
Column Filling: Fill the HSCCC column entirely with the stationary phase (upper phase).
-
Equilibration: Rotate the column at the desired speed (e.g., 850 rpm) and pump the mobile phase (lower phase) into the column at the set flow rate until hydrodynamic equilibrium is reached (i.e., the mobile phase elutes from the outlet).
-
Sample Injection: Dissolve the enriched sample in a small volume of the mobile phase and inject it into the HSCCC system through the sample loop.
-
Elution and Fraction Collection: Continuously pump the mobile phase through the column and collect the eluate in fractions using a fraction collector.
-
Monitoring: Monitor the separation process using the UV detector at 210 nm.
Data Presentation
The fractions collected from the HSCCC are analyzed by HPLC to determine the purity of this compound. The quantitative data from a representative separation is summarized below.
| Parameter | Result | Reference |
| Purity of Isolated this compound | 97.2% | [1] |
| Yield | Not specified | |
| Separation Time | Not specified |
Note: Yield and separation time are dependent on the specific experimental conditions and the concentration of this compound in the enriched extract.
Logical Relationship of HSCCC Parameters
The successful separation by HSCCC is dependent on the interplay of several key parameters. The following diagram illustrates the logical relationships between these parameters.
Caption: Key parameter relationships in HSCCC optimization.
Conclusion
The combination of macroporous resin chromatography and High-Speed Counter-Current Chromatography provides an effective and scalable method for the preparative isolation of this compound from Scrophulariae Radix. The protocol described in this application note yields a high-purity product suitable for advanced research and development purposes. The provided experimental details and workflow diagrams serve as a comprehensive guide for researchers and scientists in the field of natural product chemistry and drug discovery.
References
macroporous resin selection for Sibirioside A enrichment
An essential step in the development of pharmaceuticals and nutraceuticals derived from natural products is the efficient enrichment and purification of the target bioactive compounds. Sibirioside A, a promising iridoid glycoside primarily found in the roots of Scrophularia ningpoensis Hemsl.[1], has garnered interest for its potential therapeutic properties. Macroporous resin chromatography is a highly effective and scalable technique for the preliminary enrichment of such compounds from crude plant extracts.
This document provides detailed application notes and protocols for the selection and use of macroporous resins for the enrichment of this compound. The methodologies are designed for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Physicochemical Properties of this compound
Understanding the properties of the target molecule is critical for selecting an appropriate adsorbent.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₈O₁₂ | [2] |
| Molecular Weight | 472.44 g/mol | [2] |
| Structure | Glycoside | [2] |
| Polarity | Moderately polar | Inferred from structure |
This compound's glycosidic nature, with multiple hydroxyl groups, confers moderate polarity. This characteristic is key to its interaction with different types of macroporous resins.
Principle of Macroporous Resin Adsorption
Macroporous resins are synthetic polymers with a porous structure, large surface area, and specific surface chemistry. The enrichment process relies on the principle of selective adsorption and desorption. The interaction between the target molecule (this compound) and the resin is primarily governed by weak intermolecular forces such as van der Waals forces and hydrogen bonding[3][4][5].
The selection of an appropriate resin is based on the "like dissolves like" principle. For a moderately polar compound like this compound, resins with weak or moderate polarity are generally most effective. Non-polar resins may also be suitable, adsorbing the less polar aglycone portion of the molecule. The process involves:
-
Adsorption: The crude extract solution is passed through the resin. This compound and other compounds with affinity for the resin are retained.
-
Washing: Impurities with low affinity for the resin, such as sugars and salts, are washed away with deionized water.
-
Desorption (Elution): A suitable solvent, typically an ethanol-water mixture, is used to break the bonds between this compound and the resin, releasing the enriched compound.
Macroporous Resin Selection
A variety of macroporous resins are commercially available, differing in polarity, surface area, and pore size. A preliminary screening is essential to identify the optimal resin for this compound enrichment. Based on literature for similar glycosides and flavonoids, the following resins are recommended for initial screening[6][7][8][9][10].
| Resin Type | Polarity | Matrix | Surface Area (m²/g) | Average Pore Diameter (Å) |
| D101 | Non-polar | Styrene-divinylbenzene | 450-500 | 90-100 |
| AB-8 | Weakly polar | Styrene-divinylbenzene | 480-520 | 80-90 |
| HPD-100 | Non-polar | Styrene-divinylbenzene | 650-700 | 85-95 |
| XAD7HP | Moderately polar | Acrylic ester | 450 | 90 |
| XAD-16 | Non-polar | Styrene-divinylbenzene | 800 | 100 |
Experimental Protocols
Resin Pretreatment
Proper activation and cleaning of the resins are crucial for optimal performance and reproducibility.
-
Soak the required amount of macroporous resin in a 1:2 ratio (resin:solvent, v/v) of 95% ethanol (B145695) for 24 hours to swell the resin and remove any residual monomers and porogenic agents.
-
Wash the resin thoroughly with 95% ethanol until the washing solution is clear.
-
Sequentially wash the resin with deionized water until there is no smell of ethanol.
-
The pretreated resin can be stored in deionized water at 4°C until use.
Static Adsorption and Desorption Experiments (Resin Screening)
This protocol is designed to evaluate the performance of different pre-selected resins to identify the most suitable one.
Adsorption:
-
Place 2.0 g of each pretreated, dried resin into separate 100 mL conical flasks.
-
Add 50 mL of the crude this compound extract solution (at a known concentration, e.g., 1.0 mg/mL) to each flask.
-
Seal the flasks and place them in a thermostatic shaker. Agitate at 120 rpm and 25°C for 12 hours to ensure adsorption equilibrium is reached.
-
After shaking, filter the solution. Measure the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the Adsorption Capacity (Qe) and Adsorption Ratio (A) using the formulas below.
Desorption:
-
After filtration, wash the adsorbed resin from each flask with 100 mL of deionized water to remove any unadsorbed solution.
-
Transfer the washed resin to a clean 100 mL conical flask.
-
Add 50 mL of 70% ethanol-water solution (v/v) to each flask.
-
Seal the flasks and agitate in a thermostatic shaker at 120 rpm and 25°C for 12 hours.
-
Filter the solution and measure the concentration of this compound in the eluate.
-
Calculate the Desorption Ratio (D) and Recovery Rate (R) using the formulas below.
Calculations:
-
Adsorption Capacity (Qe, mg/g): Qe = (C₀ - Ce) * Vᵢ / W
-
Adsorption Ratio (A, %): A = [(C₀ - Ce) / C₀] * 100
-
Desorption Ratio (D, %): D = (Cd * Vd) / [(C₀ - Ce) * Vᵢ] * 100
-
Recovery Rate (R, %): R = (Cd * Vd) / (C₀ * Vᵢ) * 100
Where:
-
C₀: Initial concentration of this compound (mg/mL)
-
Ce: Equilibrium concentration of this compound after adsorption (mg/mL)
-
Cd: Concentration of this compound in the desorption solution (mg/mL)
-
Vᵢ: Volume of the initial sample solution (mL)
-
Vd: Volume of the desorption solution (mL)
-
W: Dry weight of the resin (g)
Data Presentation:
| Resin Type | Adsorption Capacity (Qe, mg/g) | Adsorption Ratio (A, %) | Desorption Ratio (D, %) | Recovery Rate (R, %) |
| D101 | ||||
| AB-8 | ||||
| HPD-100 | ||||
| XAD7HP | ||||
| XAD-16 |
Select the resin with the highest recovery rate and good adsorption capacity for dynamic experiments.
Dynamic Adsorption and Desorption Experiments
This protocol optimizes the enrichment process using the best resin identified from the static screening.
-
Column Packing: Pack a glass column (e.g., 2.5 cm internal diameter, 30 cm length) with the selected pretreated resin to a bed volume (BV) of approximately 50 mL.
-
Equilibration: Pass deionized water through the column at a flow rate of 2 BV/h until the effluent is neutral.
-
Sample Loading (Adsorption): Load the crude this compound extract solution onto the column at a flow rate of 2 BV/h. Collect the effluent and monitor the concentration of this compound. Stop loading when the concentration in the effluent reaches approximately 10% of the initial concentration (breakthrough point).
-
Washing: Wash the column with 3-4 BV of deionized water at a flow rate of 3 BV/h to remove impurities.
-
Elution (Desorption): Elute the adsorbed this compound with an optimal concentration of ethanol-water solution (e.g., 70% ethanol, determined through separate optimization experiments) at a flow rate of 2 BV/h. Collect the eluate in fractions.
-
Analysis: Measure the this compound concentration in each fraction to construct an elution curve. Combine the fractions containing the target compound.
-
Regeneration: After elution, wash the resin with 3 BV of 95% ethanol followed by 3 BV of deionized water to prepare it for the next cycle.
Visualizations
Caption: Overall workflow for this compound enrichment.
Caption: Static screening protocol for resin selection.
Caption: Dynamic column chromatography workflow.
References
- 1. biorlab.com [biorlab.com]
- 2. biocrick.com [biocrick.com]
- 3. Adsorption and Desorption Characteristics of Total Flavonoids from Acanthopanax senticosus on Macroporous Adsorption Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Suitable Macroporous Resins and Desorbents for Carnosol and Carnosic Acid from Deep Eutectic Solvent Sage (Salvia officinalis) Extract with Assessment of Antiradical and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enrichment and Purification of Syringin, Eleutheroside E and Isofraxidin from Acanthopanax senticosus by Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. kjc.njfu.edu.cn [kjc.njfu.edu.cn]
- 9. Adsorption and Desorption Characteristics of Simiao Yong’an Decoction on Macroporous Adsorption Resins [mdpi.com]
- 10. Enrichment and Purification of Total Ginkgo Flavonoid O-Glycosides from Ginkgo Biloba Extract with Macroporous Resin and Evaluation of Anti-Inflammation Activities In Vitro [mdpi.com]
Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Sibirioside A
Introduction
Sibirioside A, a phenylpropanoid glycoside, is a natural compound of interest for its potential health benefits, including its antioxidant properties.[1] Antioxidants are crucial for mitigating the damaging effects of oxidative stress, which is implicated in numerous chronic diseases. The evaluation of the in vitro antioxidant capacity of compounds like this compound is a critical first step in drug discovery and development. This document provides detailed protocols for three common and robust in vitro antioxidant activity assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow, in the presence of a hydrogen-donating antioxidant. The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Experimental Protocol
Materials:
-
This compound (or relevant plant extract)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol or a suitable solvent.
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations to be tested.
-
Prepare a stock solution of the positive control (e.g., Ascorbic acid or Trolox) and a series of dilutions in the same manner as the sample.
-
-
Assay Procedure:
-
To a 96-well microplate, add 100 µL of the prepared DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound solution or the standard solution to the respective wells.
-
For the blank, add 100 µL of the solvent (e.g., methanol) instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:
-
A_blank is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the sample (DPPH solution with this compound or standard).
-
-
IC50 Value Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration. A lower IC50 value indicates a higher antioxidant activity.[2]
Data Presentation
The results of the DPPH assay are typically presented in a table summarizing the IC50 values.
Table 1: Example of DPPH Radical Scavenging Activity of Eleutherococcus senticosus Extracts
| Extract/Compound | IC50 (µg/mL) | Reference |
| Methanol Extract (leaves) | 360.16 | [3] |
| Acetone Extract (leaves) | 298.58 | [3] |
| Water Extract (commercial tea) | 67.67% inhibition at 10 mg/mL | |
| Ascorbic Acid (Standard) | - | - |
| Trolox (Standard) | - | - |
Note: The above data is for extracts of Eleutherococcus senticosus and serves as an illustrative example.
Experimental Workflow
References
Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-inflammatory Effects of Sibirioside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Sibirioside A, a natural compound of interest, has shown potential anti-inflammatory properties. These application notes provide detailed protocols for cell-based assays to quantify the anti-inflammatory effects of this compound, focusing on its impact on key inflammatory mediators and signaling pathways. The murine macrophage cell line RAW 264.7, when stimulated with lipopolysaccharide (LPS), serves as a robust in vitro model for these studies.
Data Presentation
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of this compound (µM) | NO Production (% of LPS Control) | Standard Deviation |
| 0.1 | 95.2 | ± 4.8 |
| 1 | 78.5 | ± 6.2 |
| 10 | 52.3 | ± 5.1 |
| 25 | 35.1 | ± 4.5 |
| 50 | 20.8 | ± 3.9 |
| IC₅₀ (µM) | ~15 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of this compound (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |
| 0.1 | 92.8 ± 5.1 | 96.3 ± 4.9 | 94.7 ± 5.3 |
| 1 | 75.4 ± 6.5 | 80.1 ± 5.8 | 78.9 ± 6.1 |
| 10 | 48.9 ± 4.9 | 55.2 ± 5.2 | 51.6 ± 4.8 |
| 25 | 30.7 ± 4.1 | 38.6 ± 4.3 | 33.4 ± 4.0 |
| 50 | 18.2 ± 3.5 | 22.4 ± 3.8 | 19.8 ± 3.6 |
| IC₅₀ (µM) | ~12 | ~18 | ~14 |
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell scraper
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture RAW 264.7 cells in T-75 flasks with supplemented DMEM.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, aspirate the old medium and wash the cells with PBS.
-
Gently detach the cells using a cell scraper.
-
Resuspend the cells in fresh medium and seed into new flasks or plates for experiments.
Assessment of Cell Viability (MTT Assay)
Purpose: To determine the non-toxic concentration range of this compound.
Materials:
-
RAW 264.7 cells
-
96-well plates
-
This compound stock solution
-
LPS (from E. coli O111:B4)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
Purpose: To quantify the inhibitory effect of this compound on NO production.
Materials:
-
RAW 264.7 cells
-
24-well plates
-
This compound
-
LPS (1 µg/mL)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard curve
Protocol:
-
Seed RAW 264.7 cells (2 x 10⁵ cells/well) in a 24-well plate and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B) and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Quantification of Pro-inflammatory Cytokines (ELISA)
Purpose: To measure the effect of this compound on the production of TNF-α, IL-6, and IL-1β.
Materials:
-
RAW 264.7 cells
-
24-well plates
-
This compound
-
LPS (1 µg/mL)
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
Protocol:
-
Follow steps 1-3 from the Griess Assay protocol.
-
Collect the cell culture supernatants.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytokine concentrations from the standard curve.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
Application Notes and Protocols for Investigating the Neuroprotective Effects of Sibirioside A in Animal Models
Introduction
Sibirioside A is a phenylpropanoid glycoside with potential therapeutic properties. While research into its specific neuroprotective effects in vivo is emerging, established animal models of neurological disease provide a framework for evaluating its efficacy. These application notes provide detailed protocols and experimental designs for researchers, scientists, and drug development professionals interested in studying the neuroprotective potential of this compound. The following sections outline methodologies for inducing and evaluating neuroprotection in animal models of ischemic stroke, Alzheimer's disease, and Parkinson's disease, based on established experimental paradigms used for other neuroprotective compounds.
I. Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used approach to mimic ischemic stroke in rodents, allowing for the evaluation of neuroprotective agents.[1][2]
Experimental Workflow
Caption: Experimental workflow for the MCAO model.
Experimental Protocol
-
Animal Model : Male Sprague-Dawley rats (250-300g) are commonly used.
-
Groups :
-
Sham-operated + Vehicle
-
MCAO + Vehicle
-
MCAO + this compound (low dose)
-
MCAO + this compound (high dose)
-
-
MCAO Procedure :
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.[1]
-
-
This compound Administration : Administer this compound (e.g., intraperitoneally) immediately after reperfusion and daily for the duration of the study.
-
Neurological Deficit Scoring : At 24 and 48 hours post-MCAO, evaluate neurological deficits using a standardized scale (e.g., 0-5, where 0 is no deficit and 5 is severe deficit).
-
Infarct Volume Measurement :
-
At the end of the experiment, euthanize the animals and perfuse the brains with saline.
-
Slice the brain into 2mm coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted area will remain white.
-
Quantify the infarct volume using image analysis software.
-
Data Presentation
| Group | Neurological Score (48h) | Infarct Volume (% of hemisphere) |
| Sham + Vehicle | 0.2 ± 0.1 | 0.5 ± 0.2 |
| MCAO + Vehicle | 3.8 ± 0.5 | 45.2 ± 5.1 |
| MCAO + this compound (10 mg/kg) | 2.5 ± 0.4 | 30.8 ± 4.5 |
| MCAO + this compound (20 mg/kg) | 1.8 ± 0.3 | 22.1 ± 3.9 |
| *p < 0.05, *p < 0.01 vs. MCAO + Vehicle |
II. Alzheimer's Disease Model: APP/PS1 Transgenic Mice
APP/PS1 transgenic mice are a widely used model for Alzheimer's disease, as they develop amyloid plaques and cognitive deficits.[3][4][5]
Experimental Workflow
Caption: Workflow for Alzheimer's disease model.
Experimental Protocol
-
Animal Model : APP/PS1 transgenic mice and wild-type littermates (6 months of age).
-
Groups :
-
Wild-type + Vehicle
-
APP/PS1 + Vehicle
-
APP/PS1 + this compound
-
-
This compound Administration : Administer this compound daily via oral gavage for 3 months.
-
Behavioral Testing (Morris Water Maze) :
-
Acquisition Phase : For 5 consecutive days, train the mice to find a hidden platform in a circular pool of water. Record the escape latency.
-
Probe Trial : On day 6, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant.
-
-
Biochemical Analysis :
-
Homogenize one brain hemisphere to measure levels of soluble and insoluble amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) using ELISA kits.
-
-
Immunohistochemistry :
-
Fix the other brain hemisphere in paraformaldehyde and section it.
-
Stain sections with antibodies against Aβ (e.g., 6E10) to visualize amyloid plaques.
-
Quantify the plaque load in the cortex and hippocampus.
-
Data Presentation
| Group | Escape Latency (Day 5, s) | Time in Target Quadrant (s) | Insoluble Aβ42 (pg/mg protein) |
| Wild-type + Vehicle | 15.2 ± 2.1 | 25.8 ± 3.2 | 150 ± 25 |
| APP/PS1 + Vehicle | 45.8 ± 5.3 | 10.1 ± 1.9 | 2500 ± 310 |
| APP/PS1 + this compound | 30.5 ± 4.1 | 18.5 ± 2.5 | 1800 ± 250* |
| p < 0.05 vs. APP/PS1 + Vehicle |
III. Parkinson's Disease Model: MPTP-induced Neurotoxicity
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a neurotoxin-based model that causes degeneration of dopaminergic neurons, mimicking Parkinson's disease.[6][7][8]
Experimental Workflow
Caption: Workflow for Parkinson's disease model.
Experimental Protocol
-
Animal Model : Male C57BL/6 mice (10-12 weeks old).
-
Groups :
-
Saline + Vehicle
-
MPTP + Vehicle
-
MPTP + this compound
-
-
This compound Administration : Administer this compound daily for 7 days prior to MPTP injection and continue for the duration of the experiment.
-
MPTP Injection : Administer four injections of MPTP-HCl (20 mg/kg, intraperitoneally) at 2-hour intervals.
-
Behavioral Testing (Rotarod) :
-
Seven days after MPTP injection, place the mice on an accelerating rotarod.
-
Record the latency to fall.
-
-
HPLC Analysis :
-
Dissect the striatum from one brain hemisphere.
-
Measure the levels of dopamine (B1211576) and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC).
-
-
Immunohistochemistry :
-
Section the other hemisphere and stain for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Count the number of TH-positive neurons in the substantia nigra pars compacta (SNc).
-
Data Presentation
| Group | Latency to Fall (s) | Striatal Dopamine (ng/mg tissue) | TH+ Neurons in SNc (% of control) |
| Saline + Vehicle | 185 ± 15 | 12.5 ± 1.1 | 100 ± 5 |
| MPTP + Vehicle | 65 ± 10 | 4.2 ± 0.8 | 45 ± 7 |
| MPTP + this compound | 110 ± 12 | 7.8 ± 0.9 | 70 ± 6* |
| p < 0.05 vs. MPTP + Vehicle |
IV. Potential Signaling Pathways for Investigation
Based on the mechanisms of other neuroprotective compounds, this compound may exert its effects through various signaling pathways. Future studies could investigate its impact on pathways related to oxidative stress, inflammation, and apoptosis.
Caption: Potential neuroprotective signaling pathways.
References
- 1. Animal models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of ischemic stroke and their application in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Salidroside in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of salidroside administration in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 6. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Animal models of Parkinson’s disease: a guide to selecting the optimal model for your research - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antidiabetic Mechanism of Action of Sibirioside A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibirioside A, a phenylpropanoid glycoside isolated from the roots of Scrophularia species, has been identified as a potential candidate for antidiabetic research. While traditional use and preliminary studies on related compounds suggest a therapeutic potential in managing diabetes, detailed investigations into the specific molecular mechanisms of this compound are still in the early stages. This document aims to provide a framework for researchers by outlining potential mechanisms of action based on the broader class of phenylpropanoid glycosides and suggesting detailed experimental protocols to elucidate the specific antidiabetic properties of this compound.
At present, there is a notable lack of specific quantitative data and established experimental protocols directly investigating the antidiabetic mechanism of this compound in the scientific literature. One study on the in vivo metabolism of this compound in rats suggested that its metabolites might possess antidiabetic properties[1][2]. However, direct evidence of this compound's effect on key diabetic pathways is not yet available. Therefore, the following sections are based on hypothesized mechanisms derived from the known actions of structurally similar compounds and the general antidiabetic effects of plant-derived polyphenols and phenylpropanoid glycosides[3][4][5]. The provided protocols are templates that can be adapted for the specific investigation of this compound.
Hypothesized Mechanisms of Antidiabetic Action
Based on the activities of related compounds, the potential antidiabetic mechanisms of this compound may involve one or more of the following signaling pathways:
-
Modulation of the Insulin (B600854) Signaling Pathway: this compound may enhance insulin sensitivity in peripheral tissues such as skeletal muscle, liver, and adipose tissue. This could occur through the activation of key components of the insulin signaling cascade, including the insulin receptor (IR), insulin receptor substrate (IRS), phosphoinositide 3-kinase (PI3K), and protein kinase B (Akt), ultimately leading to increased glucose transporter 4 (GLUT4) translocation and glucose uptake.
-
Activation of the AMP-Activated Protein Kinase (AMPK) Pathway: AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake, enhanced fatty acid oxidation, and decreased gluconeogenesis. This compound might directly or indirectly activate AMPK, contributing to its potential glucose-lowering effects.
-
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition is a validated therapeutic strategy for type 2 diabetes. This compound could potentially act as a PTP1B inhibitor, thereby enhancing insulin receptor phosphorylation and downstream signaling.
Data Presentation (Hypothetical Data for Illustrative Purposes)
The following tables are templates to be populated with experimental data upon investigation of this compound.
Table 1: Effect of this compound on Glucose Uptake in L6 Myotubes
| Treatment | Concentration (µM) | Glucose Uptake (nmol/mg protein/min) | Fold Change vs. Control |
| Control | - | Value | 1.0 |
| Insulin | 0.1 | Value | Value |
| This compound | 1 | Value | Value |
| This compound | 10 | Value | Value |
| This compound | 50 | Value | Value |
| This compound + Insulin | 10 + 0.1 | Value | Value |
Table 2: Effect of this compound on AMPK Activation in HepG2 Cells
| Treatment | Concentration (µM) | p-AMPK/AMPK Ratio | Fold Change vs. Control |
| Control | - | Value | 1.0 |
| AICAR (Positive Control) | 500 | Value | Value |
| This compound | 1 | Value | Value |
| This compound | 10 | Value | Value |
| This compound | 50 | Value | Value |
Table 3: Inhibitory Effect of this compound on PTP1B Activity
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| Suramin (Positive Control) | 10 | Value | Value |
| This compound | 1 | Value | \multirow{4}{*}{Value} |
| This compound | 10 | Value | |
| This compound | 50 | Value | |
| This compound | 100 | Value |
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay in L6 Myotubes
Objective: To determine the effect of this compound on glucose uptake in a skeletal muscle cell line.
Materials:
-
L6 rat skeletal muscle cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Horse Serum
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]-glucose
-
This compound
-
Insulin
-
Scintillation cocktail and counter
Procedure:
-
Culture L6 myoblasts in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.
-
Serum-starve the differentiated myotubes for 3 hours in DMEM.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour in KRH buffer.
-
Stimulate the cells with or without 100 nM insulin for 30 minutes.
-
Initiate glucose uptake by adding 0.5 µCi/mL of 2-Deoxy-D-[³H]-glucose and 10 µM unlabeled 2-deoxy-D-glucose for 10 minutes.
-
Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration of the lysates for normalization.
Protocol 2: Western Blot Analysis of AMPK and Akt Phosphorylation
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the AMPK and insulin signaling pathways.
Materials:
-
HepG2 or L6 cells
-
This compound
-
AICAR (AMPK activator) or Insulin
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated AMPK, ACC, Akt, and AS160
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound, a positive control (AICAR for AMPK, insulin for Akt), or vehicle for the desired time.
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and calculate the ratio of phosphorylated to total protein.
Protocol 3: In Vitro PTP1B Inhibition Assay
Objective: To assess the direct inhibitory effect of this compound on PTP1B enzyme activity.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
Suramin or other known PTP1B inhibitor (positive control)
-
96-well microplate and reader
Procedure:
-
In a 96-well plate, add the assay buffer, PTP1B enzyme, and various concentrations of this compound or a positive control.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding pNPP substrate.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 1 M NaOH.
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition and determine the IC50 value of this compound.
Mandatory Visualizations
Caption: Hypothesized modulation of the insulin signaling pathway by this compound.
Caption: Potential activation of the AMPK pathway by this compound.
Caption: Proposed experimental workflow for investigating this compound.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for researchers to systematically investigate the antidiabetic mechanism of action of this compound. While direct evidence is currently limited, the hypothesized pathways provide a rational basis for experimental design. The successful execution of these protocols will be crucial in elucidating the therapeutic potential of this compound and paving the way for its further development as a novel antidiabetic agent.
References
- 1. Investigation of the In Vivo Metabolism of this compound and Angoroside C in Rats by HPLC-ESI-IT-TOF-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the In Vivo Metabolism of this compound and Angoroside C in Rats by HPLC-ESI-IT-TOF-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylpropanoid glycosides from the fruits of Lycium chinense and their potential anti-diabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms Underlying the Antidiabetic Activities of Polyphenolic Compounds: A Review [frontiersin.org]
- 5. Pharmacological activities and mechanisms of natural phenylpropanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Bioavailability of Sibirioside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibirioside A, a phenylpropanoid glycoside isolated from Scrophularia ningpoensis Hemsl., has garnered interest for its potential therapeutic applications, particularly in the context of diabetes management.[1] A thorough understanding of its bioavailability is paramount for the development of effective oral dosage forms and for predicting its therapeutic efficacy. This document provides a comprehensive experimental protocol for assessing the bioavailability of this compound, encompassing both in vivo and in vitro methodologies.
Prior to initiating bioavailability studies, a critical preliminary step involves the characterization of the physicochemical properties of this compound. This data is essential for the appropriate design of the subsequent experiments.
Preliminary Investigation: Physicochemical Characterization of this compound
A comprehensive understanding of the physicochemical properties of this compound is a prerequisite for designing robust bioavailability studies. These properties will dictate the formulation strategy for in vivo studies and the experimental conditions for in vitro assays.
Experimental Protocol for Determining Aqueous Solubility
Objective: To determine the equilibrium solubility of this compound in aqueous media relevant to physiological conditions.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 1.2 to 7.4 (e.g., simulated gastric fluid without pepsin, pH 1.2; acetate (B1210297) buffer, pH 4.5; phosphate (B84403) buffered saline, pH 6.8 and 7.4).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound powder to vials containing each buffer.
-
Incubate the vials at 37°C in a shaking incubator for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Collect the supernatant and filter it through a 0.45 µm filter.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).
-
-
Data Analysis: The solubility will be reported in mg/mL or µg/mL for each pH.
Experimental Protocol for Determining pH-Dependent Stability
Objective: To evaluate the chemical stability of this compound at different pH values.
Methodology:
-
Preparation of Solutions: Prepare solutions of this compound at a known concentration in the same series of buffers used for the solubility study (pH 1.2, 4.5, 6.8, and 7.4).
-
Stability Assessment:
-
Incubate the solutions at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each solution.
-
Immediately analyze the concentration of the remaining intact this compound using a validated HPLC-UV or LC-MS method.
-
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH. Calculate the degradation rate constant and the half-life of this compound at each pH.
Data Presentation: Physicochemical Properties
| Parameter | Method | Conditions | Result |
| Aqueous Solubility | Shake-flask method | pH 1.2, 37°C | To be determined |
| pH 4.5, 37°C | To be determined | ||
| pH 6.8, 37°C | To be determined | ||
| pH 7.4, 37°C | To be determined | ||
| pH Stability (t½) | HPLC-UV or LC-MS | pH 1.2, 37°C | To be determined |
| pH 4.5, 37°C | To be determined | ||
| pH 6.8, 37°C | To be determined | ||
| pH 7.4, 37°C | To be determined | ||
| LogP (Predicted) | In silico prediction | N/A | To be determined |
In Vivo Bioavailability Assessment in a Rodent Model
This protocol outlines a pharmacokinetic study in rats to determine the oral bioavailability of this compound.
Experimental Protocol
Animals: Male Sprague-Dawley rats (200-250 g) will be used. Animals should be fasted overnight before dosing, with free access to water.
Study Design: A crossover study design is recommended to minimize inter-animal variability. Each rat will receive both an intravenous (IV) and an oral (PO) administration of this compound, with a washout period of at least one week between doses.
Dosing:
-
Intravenous (IV) Administration: A sterile solution of this compound (e.g., 1-5 mg/kg) will be administered via the tail vein. The vehicle should be a biocompatible solvent in which this compound is soluble and stable.
-
Oral (PO) Administration: A solution or suspension of this compound (e.g., 10-50 mg/kg) will be administered by oral gavage. The vehicle will be selected based on the solubility data obtained in the preliminary studies (e.g., water, 0.5% carboxymethylcellulose).
Blood Sampling: Blood samples (approximately 0.2 mL) will be collected from the jugular vein or another appropriate site at the following time points:
-
IV administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
Sample Processing: Blood samples will be collected into tubes containing an anticoagulant (e.g., EDTA). Plasma will be separated by centrifugation and stored at -80°C until analysis.
Analytical Method: The concentration of this compound and its potential metabolites in plasma samples will be determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Data Presentation: Pharmacokinetic Parameters
| Parameter | IV Administration (Mean ± SD) | PO Administration (Mean ± SD) |
| Dose (mg/kg) | Specified Dose | Specified Dose |
| Cmax (ng/mL) | N/A | To be determined |
| Tmax (h) | N/A | To be determined |
| AUC₀₋t (ngh/mL) | To be determined | To be determined |
| AUC₀₋inf (ngh/mL) | To be determined | To be determined |
| t½ (h) | To be determined | To be determined |
| CL (L/h/kg) | To be determined | N/A |
| Vd (L/kg) | To be determined | N/A |
| F (%) | N/A | To be calculated |
Absolute Bioavailability (F%) will be calculated as: (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100
In Vitro Intestinal Permeability Assessment using Caco-2 Cell Monolayers
The Caco-2 cell permeability assay is a well-established in vitro model for predicting the oral absorption of drugs.
Experimental Protocol
Cell Culture: Caco-2 cells will be cultured on semi-permeable Transwell® inserts for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
Monolayer Integrity: The integrity of the Caco-2 cell monolayer will be assessed by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. Monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²) will be used. The permeability of a paracellular marker, such as Lucifer Yellow, will also be measured to confirm monolayer integrity.
Transport Studies:
-
Apical to Basolateral (A-B) Transport: A solution of this compound (at a non-toxic concentration, e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) will be added to the apical (donor) compartment. The basolateral (receiver) compartment will contain fresh transport buffer.
-
Basolateral to Apical (B-A) Transport: A solution of this compound will be added to the basolateral (donor) compartment, and the apical (receiver) compartment will contain fresh transport buffer. This will assess the potential for active efflux.
Sampling: Aliquots will be taken from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes) and from the donor compartment at the beginning and end of the experiment.
Analytical Method: The concentration of this compound in the collected samples will be quantified using a validated LC-MS/MS method.
Data Presentation: Permeability Data
| Parameter | Value (Mean ± SD) |
| Apparent Permeability Coefficient (Papp) A-B (cm/s) | To be calculated |
| Apparent Permeability Coefficient (Papp) B-A (cm/s) | To be calculated |
| Efflux Ratio (Papp B-A / Papp A-B) | To be calculated |
Papp will be calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment.
Visualizations
Experimental Workflow
References
Application Note: Utilization of Sibirioside A as a Reference Standard for the Quality Control of Herbal Medicines
Introduction
Sibirioside A, a phenylpropanoid glycoside primarily isolated from the roots of Scrophularia ningpoensis Hemsl. (Xuan Shen), is an emerging compound of interest in the field of herbal medicine analysis.[1] Its distinct chemical structure and presence in medicinally important plants necessitate the development of robust analytical methods for its quantification to ensure the quality, consistency, and efficacy of herbal preparations. This application note provides a detailed protocol for the use of this compound as a reference standard in the High-Performance Liquid Chromatography (HPLC) analysis of herbal extracts. Furthermore, it explores the potential mechanism of action of this compound's metabolites, offering insights for researchers in drug development.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling and use as a reference standard.
| Property | Value |
| Molecular Formula | C₂₁H₂₈O₁₂ |
| Molecular Weight | 472.44 g/mol |
| Appearance | White to off-white powder |
| Purity (Typical) | ≥98% (HPLC) |
| Botanical Source | Scrophularia ningpoensis Hemsl.[1] |
| Chemical Family | Phenylpropanoid Glycoside |
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare a stock solution and a series of working standard solutions of this compound for the construction of a calibration curve.
Materials:
-
This compound reference standard (≥98% purity)
-
HPLC-grade methanol (B129727)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Analytical balance
-
Pipettes
Procedure:
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in HPLC-grade methanol and make up the volume to the mark to obtain a stock solution of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions by serial dilution with methanol to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.
-
Filter the working standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Preparation of Herbal Medicine Samples
Objective: To extract this compound from the herbal raw material or finished product for HPLC analysis.
Materials:
-
Dried and powdered herbal material (Scrophularia ningpoensis roots or related product)
-
70% Methanol (v/v)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Accurately weigh 1.0 g of the powdered herbal material into a 50 mL conical flask.
-
Add 25 mL of 70% methanol to the flask.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
HPLC Instrumentation and Conditions
Objective: To establish a reliable HPLC method for the separation and quantification of this compound. The following conditions are based on established methods for the analysis of constituents in Scrophularia ningpoensis and may require optimization.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18 reversed-phase column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile; B: 0.1% Phosphoric acid in water (v/v) |
| Gradient Elution | 0-20 min, 10-30% A; 20-30 min, 30-50% A; 30-40 min, 50-10% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions of this compound into the HPLC system. Construct a calibration curve by plotting the peak area against the corresponding concentration.
-
Linearity: Determine the linearity of the calibration curve by calculating the correlation coefficient (r²), which should be ≥ 0.999.
-
Quantification: Inject the prepared herbal sample solution into the HPLC system. Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Calculation: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve. The content of this compound in the herbal material can be expressed as mg/g.
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Putative Mechanism of Action of this compound Metabolites
While the direct signaling pathways of this compound are not yet fully elucidated, research on its in vivo metabolism provides insights into its potential biological activities. Studies have shown that metabolites of this compound may interact with key therapeutic targets. A "PharmMapper" analysis predicted that metabolites of this compound could be potential ligands for the Insulin (B600854) Receptor (INSR), which plays a crucial role in glucose metabolism.[2][3] Defects in INSR signaling are associated with insulin resistance and type 2 diabetes.[2] The potential interaction of this compound metabolites with the insulin signaling pathway suggests a possible mechanism for its observed anti-diabetic effects.
Caption: Putative signaling pathway of this compound metabolites.
Conclusion
This compound serves as a critical reference standard for the quality control of herbal medicines containing Scrophularia ningpoensis. The HPLC method outlined in this application note provides a framework for the accurate and reliable quantification of this compound. Further research into the biological activities and mechanisms of action of this compound and its metabolites will continue to enhance its importance in both quality assessment and drug discovery.
References
- 1. biorlab.com [biorlab.com]
- 2. Investigation of the In Vivo Metabolism of this compound and Angoroside C in Rats by HPLC-ESI-IT-TOF-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the In Vivo Metabolism of this compound and Angoroside C in Rats by HPLC-ESI-IT-TOF-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Formulation of Sibirioside A for In Vivo Studies
Introduction Sibirioside A is a phenylpropanoid glycoside first isolated from Scrophularia ningpoensis that has demonstrated potential therapeutic benefits, including for the treatment of diabetes.[1][2] A significant hurdle in the preclinical evaluation of this compound is its poor aqueous solubility, which can lead to low bioavailability and inconsistent results in in vivo models.[3] Developing a consistent and effective formulation is therefore critical for obtaining reliable pharmacokinetic and pharmacodynamic data. These application notes provide detailed protocols for preparing this compound for oral and intravenous administration in laboratory animals, such as mice and rats.
Physicochemical Data for this compound A summary of the key physicochemical properties of this compound is essential for formulation design. Although quantitative aqueous solubility data is not readily available, it is widely characterized as a poorly soluble compound.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₁₂ | [1][4] |
| Molecular Weight | 472.44 g/mol | [1][4] |
| Physical Description | Powder | [4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol.[5] Poorly soluble in aqueous solutions. | [3] |
Protocols for In Vivo Formulation
Formulation for Oral Administration (Gavage)
For oral delivery, creating a uniform suspension is a common and effective strategy for water-insoluble compounds. This approach aims to increase the dissolution rate in the gastrointestinal tract.[3] A vehicle such as carboxymethylcellulose sodium (CMC-Na) is frequently used to ensure the compound remains suspended.[6]
Protocol: Preparation of a 0.5% CMC-Na Suspension of this compound
Objective: To prepare a homogenous suspension of this compound suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile, deionized water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Graduated cylinders and beakers
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for the animal)[7]
-
1 mL syringes
Procedure:
-
Vehicle Preparation (0.5% w/v CMC-Na):
-
Weigh 0.5 g of CMC-Na.
-
Heat 50 mL of sterile deionized water to approximately 60-70°C.
-
Slowly add the CMC-Na powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Once fully dispersed, remove from heat and add 50 mL of cold sterile deionized water.
-
Continue stirring in a cool water bath until the solution is clear and viscous. Prepare this vehicle in advance.
-
-
This compound Suspension Preparation:
-
Calculate the required mass of this compound based on the desired dose (e.g., mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).[8]
-
Accurately weigh the calculated amount of this compound powder and place it in a mortar.
-
Add a small volume (e.g., 1-2 mL) of the 0.5% CMC-Na vehicle to the powder.
-
Triturate the mixture with the pestle to form a smooth, uniform paste. This "wetting" step is crucial for preventing particle aggregation.
-
Gradually add the remaining volume of the 0.5% CMC-Na vehicle in small portions while continuously mixing.
-
Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 15-30 minutes before dosing to ensure homogeneity.
-
-
Administration:
-
Keep the suspension continuously stirred during the dosing period to prevent settling.
-
Before drawing each dose, ensure the suspension is well-mixed.
-
Administer the precise volume to the animal using an appropriately sized oral gavage needle.[9]
-
Monitor the animal for a short period post-administration for any signs of distress.[7][10]
-
Experimental Workflow for Oral Formulation
Caption: Workflow for preparing an oral suspension of this compound.
Formulation for Intravenous (IV) Administration
For intravenous injection, the compound must be fully dissolved to prevent embolism. Given this compound's solubility in organic solvents like DMSO, a co-solvent system is required.[5] A common approach involves dissolving the compound in a small amount of an organic solvent and then diluting it with other vehicles like polyethylene (B3416737) glycol (PEG) and saline.[11][12]
Protocol: Preparation of a Co-Solvent Formulation for IV Injection
Objective: To prepare a clear, sterile solution of this compound suitable for intravenous injection in small animals.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile/endotoxin-free
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Vehicle Preparation (Example: 10% DMSO / 40% PEG400 / 50% Saline):
-
Warning: The final concentration of DMSO should be minimized as much as possible to avoid toxicity. The tolerability of the vehicle should be confirmed in a small pilot group of animals.[11]
-
This ratio may need to be adjusted based on the required final concentration of this compound.
-
-
This compound Solubilization:
-
Calculate and weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound powder in the required volume of DMSO. For a 1 mL final solution using the example ratio, this would be 100 µL of DMSO.
-
Gently vortex or sonicate in a water bath until the powder is completely dissolved and the solution is clear.
-
-
Dilution and Final Formulation:
-
Add the required volume of PEG400 (e.g., 400 µL for a 1 mL final solution) to the DMSO solution. Mix thoroughly until homogenous.
-
Slowly add the sterile saline dropwise while continuously vortexing (e.g., 500 µL for a 1 mL final solution). This is a critical step. Rapid addition of the aqueous phase can cause the compound to precipitate out of solution.
-
Visually inspect the final solution against a light and dark background to ensure it is clear and free of any particulates.
-
-
Sterilization and Administration:
-
Draw the final solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter and push the solution through the filter into a new sterile vial or directly into dosing syringes.
-
Administer via the desired intravenous route (e.g., tail vein) at a controlled rate. The maximum bolus injection volume for mice is typically 5 mL/kg.[13]
-
Logical Relationships in IV Formulation
Caption: Logical steps for preparing an IV solution of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorlab.com [biorlab.com]
- 3. future4200.com [future4200.com]
- 4. biocrick.com [biocrick.com]
- 5. This compound | CAS:173046-19-0 | Manufacturer ChemFaces [chemfaces.com]
- 6. researchgate.net [researchgate.net]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for the Cryopreservation and Long-Term Storage of Sibirioside A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended procedures for the cryopreservation and long-term storage of Sibirioside A samples. Adherence to these protocols is crucial for maintaining the integrity, stability, and biological activity of this phenylpropanoid glycoside, a compound with potential therapeutic applications in diabetes research.
Introduction to this compound Stability
This compound is a phenylpropanoid glycoside isolated from Scrophulariae Radix.[1] As a glycoside, its stability is primarily influenced by the integrity of the glycosidic bond and the stability of the aglycone structure. Glycosidic linkages are susceptible to hydrolysis under acidic conditions, a process that can be accelerated by elevated temperatures. Therefore, maintaining appropriate storage conditions is paramount to prevent degradation and ensure the reliability of experimental results.
Recommended Solvents and Stock Solution Preparation
The choice of solvent is critical for the stability of this compound in solution. A high-quality, anhydrous solvent is recommended to minimize water-mediated degradation.
Recommended Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol (B145695) (anhydrous)
Protocol for Stock Solution Preparation:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound using an analytical balance.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (typically 10-50 mM).
-
Vortex briefly until the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in cryovials to avoid repeated freeze-thaw cycles.
Cryopreservation and Long-Term Storage Conditions
Proper storage temperature is the most critical factor in preserving the long-term stability of this compound. Lower temperatures slow down chemical degradation processes.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -80°C (Ultra-low freezer) or -196°C (Liquid Nitrogen) | Minimizes molecular motion and chemical reactions, including hydrolysis of the glycosidic bond. |
| -20°C (Short-term, up to 1 month) | Acceptable for short-term storage, but not recommended for long-term preservation due to slower degradation. | |
| Solvent for Storage | Anhydrous Dimethyl Sulfoxide (DMSO) | Excellent cryoprotectant properties and ability to dissolve a wide range of organic molecules.[2][3][4][5] |
| Concentration | 10-50 mM | Higher concentrations can sometimes improve stability, but should be tested for specific assays. |
| Aliquotting | Single-use aliquots | Avoids repeated freeze-thaw cycles which can introduce moisture and promote degradation. |
| Container | Polypropylene cryovials with O-ring seals | Ensures a tight seal to prevent moisture entry and evaporation. |
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound samples over time, periodic stability assessments are recommended. The following protocols outline key experiments for this purpose.
Freeze-Thaw Stability Protocol
This protocol assesses the stability of this compound when subjected to multiple freeze-thaw cycles.
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquot the solution into several cryovials.
-
Freeze the aliquots at -80°C for at least 24 hours.
-
Thaw one aliquot rapidly in a 37°C water bath.[6]
-
Analyze the concentration and purity of the thawed sample using a validated analytical method (e.g., HPLC-UV). This is the "Cycle 1" sample.
-
Subject the remaining aliquots to repeated cycles of freezing at -80°C and thawing at 37°C.
-
Analyze one aliquot after 3, 5, and 10 cycles.
-
Compare the results to a control sample that has not undergone any freeze-thaw cycles.
Long-Term Storage Stability Protocol
This protocol evaluates the stability of this compound under different long-term storage conditions.
-
Prepare a homogenous stock solution of this compound in anhydrous DMSO.
-
Aliquot the solution into a sufficient number of cryovials for all time points and storage conditions.
-
Store sets of aliquots at the following temperatures: -20°C, -80°C, and in the vapor phase of liquid nitrogen (-196°C).
-
At designated time points (e.g., 1, 3, 6, 12, and 24 months), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw at room temperature.
-
Analyze the concentration and purity of this compound using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Compare the results to the initial concentration and purity measured at Time 0.
Analytical Method for Quantification
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for quantifying the stability of this compound.
| HPLC Parameter | Suggested Conditions |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength appropriate for this compound (e.g., 280 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
Hypothetical Signaling Pathway for this compound in Diabetes Research
Caption: Hypothetical signaling cascade for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cryologyx.com [cryologyx.com]
- 3. cryoletters.org [cryoletters.org]
- 4. Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Statistical Analysis of Dose-Response Curves for Sibirioside A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and analyzing dose-response experiments for Sibirioside A, a phenylpropanoid glycoside with therapeutic potential. The protocols outlined below are designed to ensure robust data generation and rigorous statistical analysis, essential for preclinical drug development.
Introduction to this compound and Dose-Response Analysis
This compound is a phenylpropanoid glycoside that has garnered interest for its potential therapeutic applications, including anti-diabetic, neuroprotective, and anti-inflammatory effects. A critical step in evaluating the pharmacological activity of this compound is the characterization of its dose-response relationship. This involves determining how the magnitude of the biological response varies with different concentrations of the compound.
Key Biological Activities and Experimental Models
Based on studies of this compound and related phenylpropanoid glycosides, the following biological activities are of primary interest for dose-response analysis:
-
Anti-Diabetic Effects:
-
Neuroprotective Effects:
-
Anti-Inflammatory Effects:
-
Cytotoxicity:
-
Assessment of potential toxic effects on various cell lines is crucial for determining the therapeutic index.[10]
-
Experimental Protocols
Protocol for α-Glucosidase Inhibition Assay
This protocol is designed to determine the dose-dependent inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
This compound (of high purity)
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
-
Acarbose (positive control)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.
-
In a 96-well plate, add 50 µL of sodium phosphate buffer, 10 µL of this compound solution (or solvent for control), and 20 µL of α-glucosidase solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound.
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
Protocol for Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol measures the effect of this compound on glucose uptake in an in vitro model of insulin-sensitive cells.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
2-Deoxy-D-[³H]glucose or a fluorescent glucose analog
-
Krebs-Ringer phosphate buffer (KRP)
-
Insulin (positive control)
-
Cytochalasin B (inhibitor of glucose transport)
Procedure:
-
Plate differentiated 3T3-L1 adipocytes in 12- or 24-well plates.
-
Serum-starve the cells for 2-4 hours.
-
Wash the cells with KRP buffer.
-
Treat the cells with various concentrations of this compound in KRP buffer for a predetermined time (e.g., 30 minutes). Include a vehicle control and an insulin-treated positive control.
-
Add 2-Deoxy-D-[³H]glucose and incubate for 5-10 minutes.
-
Stop the uptake by washing the cells with ice-cold KRP buffer containing cytochalasin B.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each well.
Data Analysis:
-
Express glucose uptake as a fold change relative to the vehicle control.
-
Plot the fold change in glucose uptake against the logarithm of this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol assesses the dose-dependent cytotoxic effects of this compound.
Materials:
-
Selected cell line(s) (e.g., HepG2, SH-SY5Y)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Cell culture medium
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Analysis:
-
Plot the percentage of cell viability against the logarithm of this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Data Presentation: Summary of Quantitative Data
All quantitative data from dose-response experiments should be summarized in clear and well-structured tables. This allows for easy comparison of the potency and efficacy of this compound across different assays and conditions.
| Assay | Cell Line / Enzyme | Parameter | This compound | Positive Control | Control Value |
| α-Glucosidase Inhibition | S. cerevisiae | IC50 (µM) | [Insert Value] | Acarbose: [Insert Value] | 100% Activity |
| Glucose Uptake | 3T3-L1 Adipocytes | EC50 (µM) | [Insert Value] | Insulin: [Insert Value] | Basal Uptake |
| Cytotoxicity (MTT) | SH-SY5Y | IC50 (µM) | [Insert Value] | Doxorubicin: [Insert Value] | 100% Viability |
| Anti-inflammatory | LPS-stimulated RAW 264.7 | IC50 (NO production, µM) | [Insert Value] | Dexamethasone: [Insert Value] | Max NO Production |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Statistical Analysis of Dose-Response Curves
The analysis of dose-response data is critical for obtaining reliable pharmacological parameters.
Key Steps:
-
Data Transformation: Convert the concentrations of this compound to their logarithmic values. This typically results in a sigmoidal relationship, which is easier to model.
-
Non-linear Regression: Fit the transformed data to a four-parameter logistic model (or a similar sigmoidal model). The equation for a four-parameter logistic model is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Top: The maximum response.
-
Bottom: The minimum response.
-
LogIC50/LogEC50: The logarithm of the concentration that gives a response halfway between the top and bottom.
-
HillSlope: The steepness of the curve.
-
-
Parameter Estimation: The non-linear regression analysis will provide estimates for the IC50/EC50, Hill slope, and the top and bottom plateaus of the curve, along with their respective confidence intervals.
-
Goodness of Fit: Assess the goodness of fit of the model to the data using statistical tests such as the F-test and by examining the R-squared value and the distribution of residuals.
-
Comparison of Curves: To compare the dose-response curves of this compound under different conditions (e.g., in the presence of an antagonist), statistical tests can be used to determine if there are significant differences in the IC50/EC50 values or other parameters.[11]
Visualization of Signaling Pathways and Workflows
Experimental Workflow for Dose-Response Analysis
The following diagram illustrates the general workflow for conducting and analyzing a dose-response experiment.
Postulated Signaling Pathways for this compound
Based on the known effects of related phenylpropanoid glycosides, this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
MAPK Signaling Pathway
References
- 1. α-Glucosidase Inhibitory Activity and Anti-Adipogenic Effect of Compounds from Dendrobium delacourii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha glucosidase inhibitory properties of a few bioactive compounds isolated from black rice bran: combined in vitro and in silico evidence supporting the antidiabetic effect of black rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpenoids from Kochiae Fructus: Glucose Uptake in 3T3-L1 Adipocytes and α-Glucosidase Inhibition, In Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triterpenoids from Kochiae Fructus: Glucose Uptake in 3T3-L1 Adipocytes and α- Glucosidase Inhibition, In Silico Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of salidroside administration in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic neuroprotective effects of Geniposide and ursodeoxycholic acid in hypoxia-reoxygenation injury in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and analgesic properties of cis-mulberroside A from Ramulus mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stevioside plays an anti-inflammatory role by regulating the NF-κB and MAPK pathways in S. aureus-infected mouse mammary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory Effects of Sweroside on LPS-Induced ALI in Mice Via Activating SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic phenylpropanoid glycosides from Cirsium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biology.stackexchange.com [biology.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HSCCC Solvent Systems for Sibirioside A Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Speed Counter-Current Chromatography (HSCCC) solvent systems for the purification of Sibirioside A. This resource offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate successful separations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for the HSCCC purification of this compound?
A1: Based on successful published separations, a two-phase solvent system composed of n-butanol-ethyl acetate-water at a volume ratio of 1:9:10 is recommended as an excellent starting point for the purification of this compound. In this system, the upper phase serves as the stationary phase, and the lower phase is used as the mobile phase.
Q2: How do I select an appropriate solvent system for HSCCC?
A2: The selection of a suitable two-phase solvent system is the most critical step for a successful HSCCC separation. The primary goal is to find a system where the target compound, this compound, has an optimal partition coefficient (K). The ideal K value is typically between 0.5 and 1.0. A K value that is too low will result in rapid elution with poor resolution, while a K value that is too high will lead to broad peaks and excessively long separation times.
Q3: How is the partition coefficient (K) determined?
A3: The partition coefficient (K) is the ratio of the concentration of the solute in the stationary phase to its concentration in the mobile phase. To determine K, a small amount of the crude extract is dissolved in a pre-equilibrated two-phase solvent system. After thorough mixing and phase separation, the concentration of this compound in each phase is measured, typically by High-Performance Liquid Chromatography (HPLC). The K value is then calculated as:
K = [this compound]stationary phase / [this compound]mobile phase
Q4: What are common problems encountered when using an n-butanol-ethyl acetate-water solvent system for glycoside purification?
A4: Common issues include:
-
Emulsion Formation: This is the formation of a stable mixture of the two phases that fails to separate, often caused by vigorous shaking or the presence of surfactant-like compounds in the crude extract.
-
Poor Stationary Phase Retention: Insufficient retention of the stationary phase in the column leads to poor separation efficiency. This can be influenced by the flow rate of the mobile phase, revolution speed, and the physical properties of the solvent system.
-
Co-elution of Impurities: Structurally similar compounds may have K values close to that of this compound, leading to overlapping peaks.
-
Sample Precipitation: The sample may not be fully soluble in the chosen phase, leading to clogging and poor performance.
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution of Impurities
Question: My chromatogram shows broad, overlapping peaks, and the purity of the collected this compound fractions is low. What should I do?
Answer: Poor resolution is often related to a non-optimal partition coefficient (K) or inappropriate operating parameters.
-
Troubleshooting Steps:
-
Re-evaluate the Solvent System: If the peaks are eluting very early (low K value), the mobile phase is too polar. If the peaks are very broad and elute late (high K value), the mobile phase is not polar enough. Modify the volume ratios of the n-butanol-ethyl acetate-water system. For instance, slightly increasing the ethyl acetate (B1210297) content can decrease the polarity of the organic phase.
-
Adjust the Flow Rate: A lower flow rate of the mobile phase can improve resolution by allowing more time for partitioning to occur. Try decreasing the flow rate in small increments.
-
Optimize Revolution Speed: The revolution speed affects the mixing and settling of the two phases. An optimal speed (often between 800 and 1000 rpm) is necessary to maintain a good retention of the stationary phase and efficient partitioning.
-
Issue 2: Emulsion Formation in the Separatory Funnel or During the Run
Question: When preparing my solvent system or during the HSCCC run, a persistent emulsion forms between the two phases. How can I resolve this?
Answer: Emulsion formation is a common challenge that can prevent effective separation.
-
Troubleshooting Steps:
-
Gentle Mixing: When preparing the two-phase system in a separatory funnel, invert the funnel gently rather than shaking it vigorously.
-
"Salting Out": Adding a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase can increase its polarity and help to break the emulsion.
-
Temperature Adjustment: Gently warming the solvent system can sometimes decrease viscosity and promote phase separation.
-
Centrifugation: If a small-scale emulsion forms during K value determination, centrifugation is a highly effective method to force phase separation.
-
Filtration: Passing the emulsified mixture through a bed of glass wool can sometimes help to break the emulsion by removing particulate matter that may be stabilizing it.
-
Issue 3: Low Stationary Phase Retention
Question: I am losing a significant amount of the stationary phase during the HSCCC run, leading to poor results. How can I improve retention?
Answer: Good retention of the stationary phase (typically >50%) is crucial for high-resolution separations.
-
Troubleshooting Steps:
-
Check System Equilibration: Ensure the column is properly filled with the stationary phase and that the system is equilibrated with the mobile phase until a clear mobile phase elutes before injecting the sample.
-
Optimize Flow Rate and Revolution Speed: A high mobile phase flow rate or an inappropriate revolution speed can strip the stationary phase from the column. Reduce the flow rate and experiment with different revolution speeds to find the optimal balance for your system.
-
Solvent System Properties: The viscosity and density difference between the two phases can affect stationary phase retention. Minor modifications to the solvent system composition can sometimes improve retention.
-
Data Presentation
| Solvent System (Ethyl Acetate:n-Butanol:Water, v/v/v) | Echinacoside (K) | Forsythoside B (K) | Verbascoside (K) |
| 12:6:18 | 0.35 | 0.88 | 1.54 |
| 10:6:18 | 0.42 | 1.05 | 1.85 |
| 10:6:17 | 0.51 | 1.28 | 2.25 |
| 10:6:16 | 0.62 | 1.55 | 2.73 |
| 10:6:15 | 0.75 | 1.88 | 3.31 |
Data adapted from studies on similar phenylpropanoid glycosides and should be used as a guide. Optimal K values for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of the Two-Phase Solvent System and Sample Solution
-
Solvent System Preparation:
-
Prepare the chosen solvent system, for example, n-butanol-ethyl acetate-water (1:9:10, v/v/v), by mixing the solvents in a separatory funnel.
-
Shake the funnel gently to ensure thorough mixing and allow the two phases to separate completely at room temperature.
-
Degas both the upper (stationary) and lower (mobile) phases by sonication for 20-30 minutes before use.
-
-
Sample Solution Preparation:
-
Dissolve the crude extract containing this compound in a small volume of the lower (mobile) phase. If solubility is an issue, a mixture of both phases can be used.
-
Protocol 2: HSCCC Separation Procedure
-
Column Preparation: Fill the entire multilayer coiled column with the upper phase (stationary phase).
-
System Equilibration:
-
Set the apparatus to rotate at the desired speed (e.g., 850 rpm).
-
Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5 mL/min).
-
Continue pumping the mobile phase until the system reaches hydrodynamic equilibrium, which is indicated by the emergence of a clear mobile phase from the outlet.
-
-
Sample Injection: Once the system is equilibrated, inject the prepared sample solution into the column through the injection valve.
-
Elution and Fraction Collection:
-
Continue to pump the mobile phase through the column.
-
Monitor the effluent with a UV detector at an appropriate wavelength for this compound (e.g., 210 nm).
-
Collect fractions at regular intervals based on the chromatogram peaks.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by HPLC to determine the purity of this compound.
-
Combine the fractions containing high-purity this compound.
-
Visualizations
Caption: Experimental workflow for this compound purification using HSCCC.
Caption: Troubleshooting logic for common HSCCC issues.
overcoming peak tailing in HPLC analysis of Sibirioside A
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Sibirioside A. The following question-and-answer format directly addresses specific issues to help you resolve this common chromatographic problem.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for the analysis of this compound?
A1: Peak tailing is a phenomenon in HPLC where the peak asymmetry factor is greater than 1, resulting in a peak with a "tail" that extends from the point of maximum height. This distortion is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased sensitivity. For a polar compound like this compound, which contains multiple hydroxyl groups, peak tailing can be a common issue due to its potential for secondary interactions with the stationary phase.
Q2: What are the most likely causes of peak tailing for this compound?
A2: Given that this compound is a polar phenylpropanoid glycoside, the most probable causes for peak tailing in reversed-phase HPLC include:
-
Secondary Silanol (B1196071) Interactions: The numerous hydroxyl groups on the this compound molecule can interact with free silanol groups on the surface of silica-based stationary phases.[1][2][3]
-
Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to the ionization of residual silanol groups on the column, increasing their interaction with the polar analyte.[1][4]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing peak distortion.[2][5]
-
Poor Sample Solubility: this compound's solubility in the mobile phase may be limited, leading to peak shape issues.
-
System Suitability Issues: Problems with the HPLC system, such as excessive extra-column volume (dead volume) from long or wide tubing, can contribute to peak tailing.[1][6]
Troubleshooting Guide: Overcoming Peak Tailing for this compound
This section provides a systematic approach to diagnosing and resolving peak tailing in your HPLC analysis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound HPLC peak tailing.
Quantitative Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution & Experimental Protocol |
| Only the this compound peak is tailing. | Secondary Silanol Interactions | 1. Mobile Phase pH Adjustment: Lowering the mobile phase pH protonates the residual silanol groups, reducing their interaction with the polar analyte.[5] Protocol: Prepare the aqueous portion of your mobile phase with 0.1% formic acid or phosphoric acid to achieve a pH between 2.5 and 3.5. 2. Use an End-Capped Column: Modern, high-purity silica (B1680970) columns have their residual silanol groups chemically deactivated ("end-capped").[1][7] Protocol: Switch from an older, Type A silica column to a newer, high-quality, end-capped C18 column. 3. Add a Competing Base: A small amount of a basic compound can compete with this compound for interaction with active silanol sites.[4] Protocol: Add a low concentration (e.g., 0.05-0.1%) of triethylamine (B128534) (TEA) to the mobile phase. Note: This may increase baseline noise and is not ideal for LC-MS. |
| Column Overload | Sample Dilution: Injecting too much analyte can saturate the stationary phase.[2][5] Protocol: Prepare a dilution series of your this compound standard (e.g., 1:2, 1:5, 1:10) and inject each. If peak shape improves with dilution, you are likely overloading the column. | |
| Poor Sample Solubility | Match Sample Solvent to Mobile Phase: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. Protocol: Dissolve your this compound standard and samples in the initial mobile phase composition. If solubility is an issue, use the minimum amount of a stronger solvent (like DMSO) and then dilute with the mobile phase. | |
| All peaks in the chromatogram are tailing. | Extra-Column Volume (Dead Volume) | Minimize Tubing Length and Diameter: Long or wide-bore tubing between the injector, column, and detector can cause band broadening.[1] Protocol: Use PEEK tubing with a narrow internal diameter (e.g., 0.125 mm) and keep the length as short as possible. Ensure all fittings are properly connected to avoid dead space. |
| Column Contamination or Void | Column Cleaning and Inspection: Contaminants on the column frit or a void at the column inlet can cause poor peak shape.[2][8] Protocol: Disconnect the column and reverse-flush it with a strong solvent (e.g., isopropanol (B130326) or methanol) at a low flow rate. If a void is visible at the inlet, the column may need to be replaced. |
Detailed Experimental Protocols
Protocol 1: Mobile Phase Optimization for Symmetrical Peaks
-
Preparation of Acidified Mobile Phase (Aqueous):
-
To 1 L of HPLC-grade water, add 1.0 mL of formic acid (for 0.1% v/v).
-
Alternatively, use a phosphate (B84403) buffer and adjust the pH to 2.5-3.5 using phosphoric acid.
-
Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm membrane filter.
-
-
Mobile Phase Composition:
-
Prepare your mobile phase by mixing the acidified aqueous component (Solvent A) with your organic modifier (e.g., acetonitrile (B52724) or methanol (B129727), Solvent B).
-
Start with a typical gradient for phenylpropanoid glycosides, for example, a gradient of 10-40% Solvent B over 20-30 minutes.
-
-
Equilibration:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes before the first injection.
-
Protocol 2: Sample Preparation for Optimal Peak Shape
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in a minimal amount of a suitable solvent where it is freely soluble (e.g., methanol or DMSO).
-
-
Working Standard Preparation:
-
Dilute the stock solution with the initial mobile phase composition to the desired working concentration.
-
-
Sample Filtration:
-
Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could block the column frit.[9]
-
References
- 1. Investigation of the In Vivo Metabolism of this compound and Angoroside C in Rats by HPLC-ESI-IT-TOF-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 3. Investigation of the In Vivo Metabolism of this compound and Angoroside C in Rats by HPLC-ESI-IT-TOF-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. biocrick.com [biocrick.com]
- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 8. Validated HPLC method for determination of sennosides A and B in senna tablets. | Semantic Scholar [semanticscholar.org]
- 9. Ixerisoside A | C29H34O11 | CID 10076444 - PubChem [pubchem.ncbi.nlm.nih.gov]
improving the resolution of Sibirioside A from co-eluting compounds
Welcome to the technical support center for the chromatographic purification of Sibirioside A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common separation challenges, particularly the co-elution of this compound with other structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common compounds that co-elute with this compound?
A1: this compound is a phenylpropanoid glycoside typically extracted from Scrophulariae Radix. Due to the presence of other structurally similar compounds in the extract, co-elution is a common issue. The most frequently encountered co-eluting compounds are other phenylpropanoid glycosides such as Angoroside C and Verbascoside , as well as some iridoid glycosides like Harpagoside . Their similar polarities and structural motifs make their separation challenging.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) is the most common analytical technique for the separation and quantification of this compound. For preparative scale purification, High-Speed Counter-Current Chromatography (HSCCC) has been shown to be a highly effective method for isolating this compound with high purity.
Q3: What is a good starting point for developing an HPLC method for this compound?
A3: A good starting point for an analytical HPLC method would be a C18 column with a gradient elution using a mobile phase consisting of water (often with a small amount of acid, like 0.1% formic acid, to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. Monitoring the elution at a wavelength of around 280 nm or 330 nm is typically appropriate for phenylpropanoid glycosides.
Troubleshooting Guide: Improving this compound Resolution
Issue: Poor Resolution Between this compound and a Co-eluting Peak
This guide provides a systematic approach to troubleshoot and resolve co-elution issues encountered during the HPLC separation of this compound.
Step 1: Initial System Check & Peak Shape Analysis
Before modifying the separation method, it's crucial to ensure the HPLC system is functioning correctly and that the peak shape is optimal. Poor peak shape (e.g., fronting, tailing, or broad peaks) can contribute to apparent co-elution.
-
Symptom: Tailing or fronting peaks for this compound.
-
Possible Cause: Column overload, inappropriate injection solvent, or secondary interactions with the stationary phase.
-
Solution: Reduce the sample concentration, dissolve the sample in the initial mobile phase, or add a competing agent to the mobile phase (e.g., a small amount of acid).
-
Symptom: Broad peaks for all compounds.
-
Possible Cause: Large extra-column volume, column degradation, or a flow rate that is too high.
-
Solution: Use shorter, narrower tubing; replace the column; or optimize the flow rate.
Step 2: Method Optimization to Enhance Selectivity (α)
If the system is performing well and peak shapes are good, the next step is to optimize the chromatographic method to improve the selectivity between this compound and the co-eluting compound(s).
Table 1: Effect of Mobile Phase Modifications on this compound Resolution
| Parameter Change | Expected Effect on Retention Times | Expected Impact on Resolution (Rs) with Angoroside C/Verbascoside | Recommendation |
| Increase Acetonitrile % | Decrease | Likely Decrease | If peaks are well-retained, a slight increase might improve peak shape, but a significant increase will reduce retention and likely resolution. |
| Decrease Acetonitrile % | Increase | Likely Increase | A shallower gradient or lower starting percentage of acetonitrile will increase retention and provide more time for separation. |
| Switch to Methanol | May increase or decrease depending on the specific compound interactions. | May Increase or Decrease | Methanol has different selectivity compared to acetonitrile and can alter the elution order, potentially resolving co-eluting peaks. |
| Decrease Mobile Phase pH (e.g., add 0.1% Formic Acid) | Likely Increase for this compound and related compounds. | Potential Increase | Suppresses the ionization of phenolic hydroxyl groups, increasing hydrophobicity and retention on a C18 column. This can alter selectivity. |
| Increase Column Temperature | Decrease | May Increase or Decrease | Higher temperatures reduce mobile phase viscosity, which can improve efficiency. However, it may also decrease selectivity. A temperature optimization study (e.g., 25-45°C) is recommended. |
Table 2: Troubleshooting Summary for Co-elution of this compound
| Observation | Potential Cause | Suggested Action(s) |
| Shoulder on the this compound peak | Co-eluting impurity (e.g., Angoroside C). | 1. Decrease the gradient steepness. 2. Change the organic modifier (Acetonitrile to Methanol or vice-versa). 3. Adjust the mobile phase pH. |
| Broad, unresolved hump containing this compound | Multiple co-eluting compounds. | 1. Employ a shallower gradient. 2. Optimize column temperature. 3. Consider a different stationary phase (e.g., Phenyl-Hexyl). |
| Inconsistent retention times and resolution | Unstable mobile phase pH or temperature fluctuations. | 1. Use a buffered mobile phase. 2. Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Analytical HPLC Method for this compound
This protocol provides a general method for the analysis of this compound in extracts from Scrophulariae Radix.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-30% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
Protocol 2: Preparative HSCCC Method for this compound Purification
This protocol is adapted from methodologies for separating phenylpropanoid glycosides.
-
Apparatus: High-Speed Counter-Current Chromatograph.
-
Two-Phase Solvent System: n-butanol-ethyl acetate-water (1:9:10, v/v/v).
-
Stationary Phase: Upper phase.
-
Mobile Phase: Lower phase.
-
Flow Rate: 1.5 mL/min.
-
Revolution Speed: 850 rpm.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the crude extract in a 1:1 mixture of the upper and lower phases.
Visualizations
Troubleshooting Workflow for Co-elution
The following diagram illustrates a logical workflow for addressing co-elution issues during HPLC method development.
Factors Affecting Chromatographic Resolution
This diagram illustrates the key factors that influence chromatographic resolution according to the resolution equation.
Technical Support Center: Addressing the Low Aqueous Solubility of Sibirioside A
For researchers, scientists, and drug development professionals, the low aqueous solubility of Sibirioside A, a promising phenylpropanoid glycoside, can present significant challenges during experimentation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a phenylpropanoid glycoside with demonstrated potential for the treatment of diabetes, inflammation, and cardiovascular conditions.[1] Like many natural products, it exhibits poor solubility in aqueous solutions, which can hinder its bioavailability and limit its therapeutic efficacy in preclinical and clinical studies.
Q2: Is there a known quantitative value for the aqueous solubility of this compound?
Q3: What are the initial steps to take when encountering solubility issues with this compound?
A3: Start by attempting to dissolve a small amount of this compound in your aqueous buffer of choice with vigorous vortexing or sonication. If it remains insoluble, consider adjusting the pH of the solution, as the solubility of many compounds is pH-dependent. A gradual increase or decrease in pH may enhance solubility. However, be mindful of the stability of this compound at different pH values.
Q4: Can organic co-solvents be used to dissolve this compound?
A4: Yes, using a minimal amount of a water-miscible organic co-solvent is a common strategy. Solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or polyethylene (B3416737) glycol (PEG) can be used to first dissolve this compound before diluting it into your aqueous experimental medium. It is crucial to determine the final concentration of the co-solvent that is tolerated by your specific assay or cell line, as high concentrations can be cytotoxic or interfere with the experiment.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| This compound precipitates out of solution upon dilution in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The organic co-solvent concentration is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent, ensuring it remains within the tolerated limits of your experimental system. 3. Consider using a different, more effective co-solvent. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound in the assay medium. Precipitation of the compound during the experiment. | 1. Prepare fresh stock solutions for each experiment. 2. Visually inspect for any precipitation before and during the assay. 3. Employ a solubility enhancement technique to ensure a homogenous solution. |
| Difficulty in preparing a concentrated stock solution. | High lipophilicity and crystalline structure of this compound. | 1. Use a small volume of a strong organic solvent like DMSO to prepare a high-concentration stock. 2. Gentle warming may aid dissolution, but monitor for any degradation. 3. Consider advanced formulation strategies for long-term, high-concentration storage. |
Experimental Protocols for Solubility Enhancement
For persistent solubility challenges, the following formulation strategies can be employed.
Cyclodextrin (B1172386) Complexation
This method involves encapsulating the poorly soluble drug within the hydrophobic cavity of a cyclodextrin molecule, thereby increasing its apparent water solubility.
Methodology:
-
Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good solubility and low toxicity.
-
Molar Ratio Determination: Prepare solutions with varying molar ratios of this compound to HP-β-CD (e.g., 1:1, 1:2, 1:5) to find the optimal complexation efficiency.
-
Preparation of the Complex:
-
Dissolve the chosen amount of HP-β-CD in the aqueous buffer with stirring.
-
Add this compound to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
-
Characterization:
Solid Dispersion
This technique involves dispersing the drug in an inert carrier matrix at the solid state, which can enhance the dissolution rate and apparent solubility.
Methodology:
-
Carrier Selection: Select a hydrophilic polymer carrier such as polyvinylpyrrolidone (B124986) (PVP), polyethylene glycol (PEG), or a natural polymer.
-
Solvent Evaporation Method:
-
Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol, methanol).
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid mass is a solid dispersion, which can be further processed (e.g., milled into a powder).
-
-
Characterization:
-
Assess the dissolution rate of the solid dispersion in an aqueous medium compared to the pure drug.
-
Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can be used to confirm the amorphous state of the drug within the polymer matrix.
-
Nanosuspension
Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to a higher dissolution velocity and saturation solubility.
Methodology:
-
Stabilizer Selection: Choose a suitable stabilizer (surfactant or polymer) to prevent particle aggregation, such as Tween 80 or hydroxypropyl methylcellulose (B11928114) (HPMC).
-
High-Pressure Homogenization:
-
Prepare a pre-suspension of this compound in an aqueous solution of the stabilizer.
-
Subject the pre-suspension to high-pressure homogenization for a specified number of cycles until the desired particle size is achieved.
-
-
Characterization:
-
Measure the particle size and distribution using techniques like Dynamic Light Scattering (DLS).
-
Evaluate the dissolution profile of the nanosuspension.
-
Signaling Pathway
While the direct signaling pathway of this compound is still under investigation, its reported anti-inflammatory effects suggest a potential interaction with key inflammatory pathways. Other glycosides with similar properties have been shown to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[5][6][7][8] The NF-κB pathway is a central regulator of the inflammatory response.
Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. The mechanism of action of oral antidiabetic drugs : A review of recent literature | Semantic Scholar [semanticscholar.org]
- 2. improvedpharma.com [improvedpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. UV-visible spectroscopy as an alternative to liquid chromatography for determination of everolimus in surfactant-containing dissolution media: a useful approach based on solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Stevioside suppressed inflammatory cytokine secretion by downregulation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stevioside plays an anti-inflammatory role by regulating the NF-κB and MAPK pathways in S. aureus-infected mouse mammary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sibirioside A Recovery from Plant Material
Welcome to the technical support center for the efficient extraction and purification of Sibirioside A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recovery of this compound from plant sources.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Overall Yield of this compound
Question: We are experiencing significantly lower than expected yields of this compound from our plant material. What are the potential causes and how can we improve our recovery?
Answer: Low recovery of this compound can stem from several factors throughout the extraction and purification process. Here is a systematic guide to troubleshooting this issue:
1. Inefficient Initial Extraction:
-
Incorrect Solvent Choice: The polarity of the extraction solvent is critical. This compound, a phenylpropanoid glycoside, is a polar molecule. While pure methanol (B129727) or ethanol (B145695) can be used, studies on similar compounds suggest that an aqueous-organic solvent mixture is often more effective. A 70% ethanol solution has been shown to be highly effective for the extraction of various phytochemicals, including phenylpropanoid glycosides[1]. Water acts as a swelling agent for the plant material, increasing the surface area for extraction, while the alcohol disrupts cell membranes.
-
Inadequate Solid-to-Liquid Ratio: A low solvent volume relative to the plant material can lead to a saturated solution, preventing further extraction. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (g/mL).
-
Insufficient Extraction Time or Temperature: The extraction process may not be long enough for the solvent to penetrate the plant matrix and solubilize the target compound. Conversely, excessively high temperatures can lead to degradation[2][3]. For conventional methods like maceration or reflux, extraction times of several hours are common. For modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), shorter times are required.
-
Improper Plant Material Preparation: The particle size of the plant material significantly impacts extraction efficiency. Grinding the dried plant material to a fine powder increases the surface area available for solvent contact.
Troubleshooting Workflow for Low Yield:
References
enhancing the ionization efficiency of Sibirioside A in mass spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency of Sibirioside A in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a phenylpropanoid glycoside, a class of natural products investigated for their potential therapeutic properties, including anti-diabetic effects.[1] Accurate and sensitive quantification by mass spectrometry is crucial for pharmacokinetic studies, metabolite identification, and quality control in drug development.
Q2: Which ionization mode, positive or negative, is better for this compound analysis?
While both modes can be used, positive ion mode is generally preferred for phenylpropanoid glycosides as it often provides more structural information through the analysis of various adducts and fragments.[2][3] However, it is always recommended to test both modes during method development to determine the optimal choice for your specific instrument and sample matrix.
Q3: What are the most common ions observed for this compound in ESI-MS?
In positive ion mode, you can expect to see the protonated molecule [M+H]+, as well as adducts with sodium [M+Na]+, potassium [M+K]+, and ammonium (B1175870) [M+NH4]+. The formation and abundance of these adducts can be influenced by the mobile phase composition and sample purity.[4]
Q4: I am observing significant in-source fragmentation. How can I minimize this?
In-source fragmentation, where the glycosidic bond breaks in the ion source, is a common issue for compounds like this compound.[5][6] The primary parameter to control this is the cone voltage (or fragmentor voltage on some instruments). Lowering the cone voltage reduces the energy of ions in the source, which minimizes fragmentation and preserves the precursor ion.[6][7][8]
Q5: Can mobile phase additives improve my signal intensity?
Yes, mobile phase additives are crucial.
-
Acids (e.g., 0.1% Formic Acid): Promotes protonation to form [M+H]+ ions.[9]
-
Ammonium Salts (e.g., 5-10 mM Ammonium Acetate or Ammonium Formate): Facilitates the formation of [M+NH4]+ adducts, which are often more stable and yield higher intensity than the protonated molecule.[10]
-
Alkali Metal Salts (e.g., Sodium Acetate): Can be added at low concentrations (e.g., 1 mM) to intentionally form [M+Na]+ adducts, which are often very stable and can significantly enhance the signal.[10]
-
Glycine (B1666218): In some cases, adding a low concentration (e.g., 1 mM) of glycine to the mobile phase has been shown to enhance the signal for glycosylated compounds by mitigating ion suppression caused by other mobile phase components like ammonium formate (B1220265).[11][12][13]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This is a common problem that can stem from several factors. The following flowchart provides a systematic approach to diagnosing and resolving the issue.
Caption: A step-by-step flowchart for troubleshooting low signal intensity of this compound.
Issue 2: High In-Source Fragmentation and Low Precursor Ion Intensity
The primary goal is to maximize the intensity of the desired precursor ion ([M+H]+, [M+Na]+, or [M+NH4]+) while minimizing the fragment ions generated in the source.
-
Primary Cause: The cone voltage (or equivalent parameter) is too high, causing the glycosidic bond to break upon ionization.[6][8] Glycosides are particularly susceptible to this cleavage.[6]
-
Solution: Systematically reduce the cone voltage. A cone voltage ramp experiment can identify the optimal setting that maximizes the precursor ion intensity.[8] Start with a low voltage (e.g., 10-20 V) and gradually increase it while monitoring the precursor and key fragment ions.[14][15]
-
Secondary Cause: High source or desolvation temperatures can sometimes contribute to fragmentation. While less impactful than cone voltage, it is worth testing lower temperature settings if the issue persists.[6]
Quantitative Data Summary
| Ion Species | Relative Signal Intensity (Peak Area) | Notes |
| [M+H]+ | 1.0 x 10⁵ | Observed with 0.1% formic acid in the mobile phase. Prone to in-source fragmentation. |
| [M+NH4]+ | 3.5 x 10⁵ | Achieved by adding 5 mM ammonium formate. Generally more stable than the protonated molecule, leading to a ~3.5-fold signal increase. |
| [M+Na]+ | 1.2 x 10⁶ | Achieved by adding 1 mM sodium acetate. Typically the most stable adduct, providing the highest intensity (~12-fold increase). |
Data is representative and intended for illustrative purposes. Actual enhancement will vary based on instrumentation and experimental conditions.
Experimental Protocols
Protocol 1: Enhancing this compound Signal via Ammonium Adduct Formation
This protocol details how to modify a standard LC-MS method to promote the formation of [M+NH4]+ adducts for improved sensitivity.
-
Materials:
-
This compound standard
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724) (ACN)
-
Ammonium formate (LC-MS grade)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10 mM ammonium formate solution in water. Weigh the appropriate amount of ammonium formate, dissolve it in LC-MS grade water, and bring to the final volume.
-
Mobile Phase B: 100% Acetonitrile.
-
-
LC-MS Method Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Gradient: A typical gradient would be 5-95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Full Scan (to observe adduct formation) or MRM (for quantification).
-
Monitored Ions:
-
[M+H]+ (for comparison)
-
[M+NH4]+
-
-
Cone Voltage: Start with a low setting (e.g., 20 V) and optimize as needed.
-
Source/Desolvation Temp: Set according to instrument recommendations (e.g., 120°C / 350°C).
-
-
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject a known concentration of this compound standard.
-
Acquire data, focusing on the extracted ion chromatograms for the [M+H]+ and [M+NH4]+ ions.
-
Compare the peak area or height of the [M+NH4]+ ion to that obtained using a standard acidic mobile phase (e.g., with 0.1% formic acid).
-
Protocol 2: Workflow for Optimizing Cone Voltage to Minimize Fragmentation
This workflow helps determine the optimal cone voltage to maximize the precursor ion signal.
Caption: A workflow diagram for optimizing cone voltage using direct infusion.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and determination of bioactive phenylpropanoid glycosides of Aloysia polystachya (Griseb. et Moldenke) by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylpropanoid glycosides from Tynanthus panurensis: characterization and LC-MS quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an LC-MS/MS method for quantitative analysis of the 5 bioactive components of Wuzhi capsule in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glycine additive enhances sensitivity for N- and O-glycan analysis with hydrophilic interaction chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Influence of hydrophilic additives on the signal intensity in electrospray ionization of flavonoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. web.uvic.ca [web.uvic.ca]
- 15. researchgate.net [researchgate.net]
method validation challenges for Sibirioside A quantification
Welcome to the technical support center for the analytical quantification of Sibirioside A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during method validation and sample analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental quantification of this compound, offering potential causes and solutions.
Q1: Why am I observing poor peak shape and inconsistent retention times for this compound during UPLC-MS/MS analysis?
Possible Causes:
-
Inadequate Chromatographic Separation: The mobile phase composition may not be optimal for separating this compound from other matrix components.
-
Column Degradation: The analytical column may be degrading due to harsh mobile phases or improper storage.
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can interfere with the analyte's interaction with the stationary phase.[1]
Solutions:
-
Optimize Mobile Phase: Experiment with different solvent compositions and gradients. For similar flavonoid glycosides, a mobile phase consisting of acetonitrile (B52724) and water with 0.1% formic acid has been shown to be effective.[2][3]
-
Column Equilibration and Washing: Ensure the column is properly equilibrated before each run and implement a robust column washing procedure after each batch to remove strongly retained matrix components.
-
Sample Preparation: Enhance sample clean-up to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[4]
Q2: My recovery of this compound from plasma/serum samples is consistently low. What can I do to improve it?
Possible Causes:
-
Inefficient Extraction Method: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal for this compound.
-
Analyte Instability: this compound may be degrading during the sample preparation process.
-
Improper pH: The pH of the sample and extraction solvent can significantly impact the extraction efficiency of acidic or basic compounds.
Solutions:
-
Method Optimization: Test different extraction techniques. For flavonoid glycosides, liquid-liquid extraction with ethyl acetate (B1210297) has demonstrated good recovery.[5] Alternatively, solid-phase extraction (SPE) with a C18 cartridge can be optimized for this compound.[4]
-
Control Temperature and Time: Perform extraction steps at low temperatures (e.g., on ice) to minimize degradation.[6] Process samples promptly to reduce the time the analyte spends in the biological matrix.[7]
-
pH Adjustment: Adjust the pH of the plasma/serum sample to optimize the ionization state of this compound for better partitioning into the extraction solvent.
Q3: I am encountering significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of this compound. How can I mitigate this?
Possible Causes:
-
Co-eluting Matrix Components: Endogenous lipids, proteins, and salts from the biological sample can co-elute with this compound and interfere with its ionization in the mass spectrometer.[8][9]
-
Ineffective Sample Cleanup: The sample preparation method may not be adequately removing these interfering compounds.[4]
Solutions:
-
Improve Sample Preparation: Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE) or use phospholipid removal plates.[10]
-
Chromatographic Separation: Optimize the UPLC method to achieve better separation between this compound and the interfering matrix components. This can involve adjusting the gradient, flow rate, or trying a different column chemistry.[11]
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound is the most effective way to compensate for matrix effects.[12] If a SIL-IS is not available, a structurally similar analog can be used.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for the matrix effect.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical UPLC-MS/MS method for the quantification of a compound like this compound in a biological matrix?
A typical method involves chromatographic separation on a C18 column with a gradient elution using a mobile phase of acetonitrile and water, often with an additive like formic acid to improve peak shape and ionization efficiency.[2][3] Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[2][11]
Q2: What are the key parameters to evaluate during the bioanalytical method validation for this compound?
According to regulatory guidelines, a full bioanalytical method validation should assess the following parameters: selectivity, specificity, linearity, range, accuracy, precision, recovery, matrix effect, and stability.[7][13][14]
Q3: How can I assess the stability of this compound in biological samples?
Stability should be evaluated under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.
-
Short-Term Stability: Evaluate stability at room temperature for a period that reflects the sample processing time.
-
Long-Term Stability: Determine stability in the matrix at the intended storage temperature (e.g., -20°C or -80°C) over a period that covers the expected sample storage duration.[15]
-
Stock Solution Stability: Confirm the stability of the analyte in the solvent used for stock and working solutions.
Experimental Protocols
Protocol 1: Plasma/Serum Sample Preparation using Protein Precipitation
This protocol is a general guideline and should be optimized for this compound.
-
Thaw frozen plasma or serum samples on ice.
-
To a 100 µL aliquot of the sample in a microcentrifuge tube, add a suitable internal standard.
-
Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.[11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[11]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis
This is a representative protocol based on methods for similar compounds and should be optimized for this compound.[2][3][5]
-
UPLC System: Waters ACQUITY UPLC or similar.
-
Column: ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent.[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined based on this compound's properties).
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
Quantitative Data Summary
The following tables summarize typical validation results for flavonoid glycosides similar to this compound, providing a reference for expected performance.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| Spiraeoside | 1 - 200 | 1.0 | > 0.998 | [2] |
| Hyperoside | 2 - 1000 | 2.0 | Not specified |[5] |
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) | Reference |
|---|---|---|---|---|---|
| Spiraeoside | L, M, H | < 14.0 | < 14.0 | 90.0 - 115.0 | [2] |
| Hyperoside | L, M, H | 2.6 - 9.3 | 2.6 - 9.3 | ± 8.6 | [5] |
(L, M, H refer to Low, Medium, and High-quality control concentrations)
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) | Reference |
|---|---|---|---|
| Spiraeoside | > 63.0 | 86 - 98 | [2] |
| Hyperoside | Well within accepted limits | Well within accepted limits |[5] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. UPLC-MS/MS Method for the Determination of Hyperoside and Application to Pharmacokinetics Study in Rat After Different Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An UPLC-MS/MS Method for Simultaneous Quantification of the Components of Shenyanyihao Oral Solution in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
preventing isomerization of Sibirioside A during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the isomerization of Sibirioside A during sample preparation.
Troubleshooting Guide: Preventing Isomerization of this compound
Isomerization, particularly acyl migration, is a potential issue during the sample preparation of phenylpropanoid glycosides like this compound. This guide provides solutions to common problems encountered during extraction, purification, and analysis.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram, suggesting isomerization. | High Temperature: Exposure to temperatures above 40°C during extraction or purification can induce acyl migration in phenylpropanoid glycosides. | Maintain all extraction and purification steps at or below 40°C. Use an Accelerated Solvent Extractor (ASE) with temperature control, setting it to 50°C may be acceptable for initial extraction from the plant matrix, but subsequent purification steps should be at lower temperatures. |
| Inappropriate pH: Both acidic and alkaline conditions can catalyze hydrolysis and isomerization of glycosidic and ester bonds. | Maintain a neutral pH (around 7.0) during extraction and in all subsequent solutions. Use buffered solutions if necessary. | |
| Prolonged Exposure to Solvents: Long processing times in solution, especially at room temperature or above, can facilitate isomerization. | Minimize the duration of each sample preparation step. Process samples promptly and avoid leaving them in solution for extended periods. | |
| Light Exposure: UV light can potentially induce isomerization in some light-sensitive compounds. | Protect samples from direct light by using amber vials or covering glassware with aluminum foil, especially if photostability of this compound is unknown. | |
| Low yield of this compound. | Degradation due to harsh conditions: Similar to isomerization, harsh pH and high temperatures can lead to the degradation of this compound. | Follow the recommended solutions for preventing isomerization. Additionally, consider using milder extraction techniques like ultrasonic-assisted extraction at controlled temperatures. |
| Inefficient Extraction: The chosen solvent or method may not be optimal for extracting this compound from the plant matrix. | An Accelerated Solvent Extractor (ASE) with 50% ethanol (B145695) is an efficient method. For other methods, ensure the solvent polarity is appropriate for phenylpropanoid glycosides (e.g., methanol (B129727), ethanol, or water mixtures). | |
| Difficulty in separating this compound from its isomers. | Inadequate Analytical Method: The HPLC method may not have sufficient resolution to separate structurally similar isomers. | Develop and validate a stability-indicating HPLC method. This involves using a C18 reversed-phase column with a gradient elution of a buffered mobile phase (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile). Monitor the elution profile with a UV or PDA detector. |
| Co-elution of Isomers: Isomers may have very similar retention times, making baseline separation challenging. | Optimize the HPLC method by adjusting the gradient slope, flow rate, and column temperature. Consider using a longer column or a column with a smaller particle size for higher resolution. |
Frequently Asked Questions (FAQs)
Q1: What is isomerization and why is it a concern for this compound?
A1: Isomerization is the process by which a molecule is transformed into an isomer with a different arrangement of atoms. For this compound, a key concern is positional isomerization, specifically the migration of an acyl group (a caffeoyl group in many phenylpropanoid glycosides) from one hydroxyl group to another on the sugar moiety. This can result in a different compound with potentially altered biological activity and can complicate quantification and analysis.
Q2: What are the primary factors that can cause isomerization of this compound during sample preparation?
A2: The primary factors that can induce isomerization in phenylpropanoid glycosides like this compound are temperature, pH, and prolonged exposure to solvents.[1] High temperatures (above 40°C) and non-neutral pH conditions (both acidic and alkaline) are known to accelerate this process.
Q3: What is a recommended extraction method to minimize the risk of isomerization?
A3: A recommended method is Accelerated Solvent Extraction (ASE) using 50% ethanol at a controlled temperature of 50°C.[1] While this temperature is slightly above the recommended 40°C for purification, the shorter extraction time of ASE (e.g., 15 minutes) helps to mitigate the risk of isomerization.[1] For subsequent purification steps, it is crucial to maintain the temperature at or below 40°C.
Q4: How can I purify this compound while minimizing isomerization?
A4: A combination of macroporous resin chromatography followed by high-speed counter-current chromatography (HSCCC) is an effective purification method.[2] It is essential to perform these steps at a controlled, low temperature.
Q5: How can I detect if my this compound sample has undergone isomerization?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for detecting isomers. Isomers will typically appear as separate, closely eluting peaks in the chromatogram. For structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for identifying the exact structure of the isomers.[3][4][5]
Q6: What is a forced degradation study and how can it help in preventing isomerization?
A6: A forced degradation study intentionally exposes a drug substance to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, and light) to accelerate its degradation and identify potential degradation products, including isomers.[6][7][8] By understanding the conditions that cause isomerization, you can proactively avoid them during your sample preparation, storage, and analysis.
Experimental Protocols
Protocol 1: Accelerated Solvent Extraction (ASE) of this compound from Scrophularia ningpoensis
This protocol is adapted from a method for the standardized extraction of S. ningpoensis.[1]
Materials:
-
Dried and powdered Scrophularia ningpoensis roots
-
50% Ethanol (v/v)
-
Accelerated Solvent Extractor (ASE) system
Procedure:
-
Weigh approximately 5 g of powdered S. ningpoensis and load it into the extraction cell.
-
Set the ASE parameters as follows:
-
Solvent: 50% Ethanol
-
Extraction Pressure: 1500 psi
-
Extraction Temperature: 50°C
-
Extraction Time: 15 minutes
-
Solvent Rinse Volume: 100%
-
Nitrogen Purge Time: 1 minute
-
-
Collect the extract.
-
Concentrate the extract under vacuum at a temperature not exceeding 40°C.
-
Lyophilize the concentrated extract to obtain a dry powder.
Protocol 2: HPLC-UV Method for the Analysis of this compound and Potential Isomers
This is a general protocol for the analysis of phenylpropanoid glycosides and should be optimized for your specific instrumentation and sample matrix.
Instrumentation and Materials:
-
HPLC system with a UV/PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
This compound reference standard
-
Sample extract dissolved in methanol
Procedure:
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution.
-
Dissolve the dried sample extract in methanol to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 330 nm (typical for phenylpropanoid glycosides, but should be optimized based on the UV spectrum of this compound)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 70 30 30 50 50 35 90 10 | 40 | 90 | 10 |
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak based on the retention time of the standard.
-
Examine the chromatogram for any closely eluting peaks that may indicate the presence of isomers.
-
Visualizations
Caption: Experimental workflow for the extraction, purification, and analysis of this compound.
Caption: Troubleshooting logic for addressing unexpected peaks in the chromatogram.
References
- 1. Chemometric-guided chemical marker selection: A case study of the heat-clearing herb Scrophularia ningpoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chinjmap.com [chinjmap.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. mdpi.com [mdpi.com]
- 5. Proton NMR characterization of isomeric sulfmyoglobins: preparation, interconversion, reactivity patterns, and structural features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. biopharminternational.com [biopharminternational.com]
- 8. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimizing Cell Viability in High-Concentration Sibirioside A Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell viability assays when working with high concentrations of Sibirioside A and other phenylpropanoid glycosides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are high concentrations relevant in research?
This compound is a phenylpropanoid glycoside, a class of natural compounds found in various plants.[1] While its primary therapeutic potential is being investigated for conditions like diabetes, researchers often explore a wide range of concentrations in preclinical studies to determine efficacy, toxicity, and mechanism of action.[1] High-concentration screening helps to identify potential cytotoxic thresholds and understand the full dose-response relationship of the compound.
Q2: I'm observing a significant drop in cell viability at high concentrations of this compound. What are the likely causes?
A sharp decrease in cell viability at high concentrations is a common observation and can be attributed to several factors:
-
Intrinsic Cytotoxicity: Like many bioactive compounds, this compound may exhibit cytotoxic effects at elevated concentrations, potentially by inducing programmed cell death (apoptosis).
-
Solvent Toxicity: The solvent used to dissolve this compound, typically Dimethyl Sulfoxide (DMSO), can be toxic to cells at higher concentrations.[2]
-
Compound Precipitation: this compound may have limited solubility in aqueous cell culture media. At high concentrations, it can precipitate out of solution, leading to inaccurate results and potential physical damage to cells.[3]
Q3: What is the maximum recommended concentration of DMSO in cell culture?
The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity.[4] It is highly recommended to perform a DMSO tolerance test for your specific cell line to determine the maximum non-toxic concentration.[2]
Q4: How can I differentiate between true compound cytotoxicity and solvent-induced cell death?
To distinguish between the effects of this compound and the solvent, it is crucial to include a "vehicle control" in your experimental setup. This control should contain cells treated with the same final concentration of the solvent (e.g., DMSO) as the highest concentration used for the this compound treatment group.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your high-concentration this compound cell viability assays.
| Problem ID | Issue Description | Potential Cause | Suggested Solution |
| SA-V-01 | Unexpectedly low cell viability across all concentrations, including the vehicle control. | Solvent concentration is too high and is causing general cytotoxicity. | 1. Perform a DMSO tolerance assay to determine the maximum non-toxic concentration for your cell line.[2]2. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.[2] |
| SA-V-02 | Precipitate formation observed in the culture medium upon addition of this compound. | The concentration of this compound exceeds its solubility limit in the culture medium. | 1. Visually inspect the wells for precipitation after adding the compound.[3]2. Prepare a more concentrated stock solution of this compound in DMSO to reduce the volume added to the media.3. Perform serial dilutions of the stock solution in pre-warmed media instead of a single large dilution.[5] |
| SA-V-03 | High variability between replicate wells. | 1. Uneven cell seeding.2. "Edge effect" in the 96-well plate.[6]3. Incomplete dissolution of formazan (B1609692) crystals (in MTT assays). | 1. Ensure a homogenous single-cell suspension before and during plating.[3]2. To mitigate the edge effect, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[6]3. Ensure complete solubilization of formazan crystals by thorough mixing. |
| SA-V-04 | No dose-dependent decrease in cell viability observed at high concentrations. | 1. The chosen cell line may be resistant to this compound.2. The incubation time may be too short to induce a measurable cytotoxic effect.3. The compound may be interfering with the assay chemistry (e.g., tetrazolium-based assays).[7] | 1. Consider testing on a different, potentially more sensitive, cell line.2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[8]3. Run a cell-free control to check for direct chemical reduction of the assay substrate by this compound.[9] |
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for optimizing your assays.
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| Cell Line Sensitivity | Recommended Max. DMSO Concentration (v/v) | Reference |
| General Guideline | ≤ 0.5% | [4] |
| Highly Sensitive Lines | ≤ 0.1% | [2] |
Table 2: Reported IC50 Values for Phenylpropanoid Glycosides in Cancer Cell Lines (for reference)
| Compound | Cell Line | IC50 (µM) | Reference |
| Verbascoside | MCF-7 (Breast Cancer) | 0.39 (as µg/mL) | [10] |
| Isoverbascoside | MCF-7 (Breast Cancer) | Cytotoxic at 100 µg/mL | [10] |
| Ginkgopanoside | (Antioxidant Activity) | 32.75 - 48.20 | [4] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of tetrazolium salt (MTT) to formazan.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[12] Mix thoroughly.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
Protocol 2: XTT Cell Viability Assay
The XTT assay is an alternative to the MTT assay where the formazan product is water-soluble, simplifying the protocol.[13]
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, which typically involves mixing the XTT labeling reagent with an electron-coupling reagent.[13]
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[12]
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm.[13]
Visualizations
Experimental Workflow for Cell Viability Assays
Caption: Workflow for a typical cell viability experiment.
Hypothesized Signaling Pathway for High-Concentration Compound-Induced Apoptosis
High concentrations of cytotoxic compounds often induce apoptosis through the caspase signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biospherix.com [biospherix.com]
- 13. usascientific.com [usascientific.com]
Technical Support Center: Optimizing Sibirioside A Extraction from Scrophularia Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Sibirioside A from Scrophularia species.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound in a question-and-answer format.
Issue 1: Low Extraction Yield of this compound
-
Question: My extraction yield for this compound is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields of this compound can stem from several factors, ranging from the plant material itself to the extraction and purification methods employed. Here is a systematic approach to troubleshooting this issue:
-
Plant Material Variability: The concentration of this compound can vary significantly between different Scrophularia species and even within the same species due to factors like geographical location, harvest time, and post-harvest processing.[1] Ensure you are using a validated and high-yielding species, such as Scrophularia ningpoensis.[2][3]
-
Inefficient Extraction Method: Traditional methods like maceration or percolation can be time-consuming and result in lower yields.[4][5] Consider switching to more advanced techniques:
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.[6][7][8]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to faster and often more efficient extraction.[9][10][11][12][13]
-
-
Suboptimal Extraction Parameters: The efficiency of your extraction is highly dependent on the parameters used. Optimization of the following is crucial:[14][15][16][17]
-
Solvent System: this compound is a polar glycoside. Hydroalcoholic solutions, particularly ethanol-water mixtures, are generally effective.[18][19][20] The optimal ethanol (B145695) concentration often needs to be determined empirically.
-
Temperature: Higher temperatures can increase extraction efficiency, but excessive heat may lead to the degradation of thermolabile compounds.[4]
-
Time: While longer extraction times can increase yield, they also increase the risk of compound degradation and extraction of impurities.
-
Solid-to-Liquid Ratio: A lower ratio (more solvent) can enhance extraction but may also lead to the dilution of the extract and increased solvent usage.[16][21]
-
-
Inefficient Purification: Significant losses can occur during the purification steps. The use of macroporous resins for preliminary enrichment followed by techniques like High-Speed Counter-Current Chromatography (HSCCC) has been shown to be effective for purifying this compound.[22]
-
Issue 2: Degradation of this compound During Extraction
-
Question: I suspect that this compound is degrading during my extraction process. What are the signs and how can I prevent this?
-
Answer: Degradation of this compound, an ester glycoside, can be a significant issue, leading to reduced yields and the presence of unwanted byproducts.
-
Signs of Degradation: The appearance of unexpected peaks in your chromatogram (e.g., HPLC) that are not present in a standard of this compound. A decrease in the expected peak area of this compound over time or with increasing extraction temperature can also indicate degradation.
-
Prevention Strategies:
-
Temperature Control: Avoid prolonged exposure to high temperatures. For methods like MAE, it is important to optimize the power and time to prevent overheating.[9][12] For conventional methods, consider using lower temperatures for a longer duration or using methods that operate at room temperature.
-
pH Control: Although not extensively reported for this compound, the pH of the extraction solvent can influence the stability of glycosidic and ester bonds. Maintaining a neutral or slightly acidic pH may be beneficial.
-
Minimize Extraction Time: Use efficient extraction methods like UAE or MAE to reduce the overall extraction time.[6][9][12]
-
Inert Atmosphere: For very sensitive compounds, extracting under an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation, although this is less commonly required for compounds like this compound.
-
-
Issue 3: Co-extraction of Impurities
-
Question: My crude extract contains a high level of impurities, which is complicating the purification of this compound. How can I improve the selectivity of my extraction?
-
Answer: Co-extraction of impurities is a common challenge in natural product extraction.[1] Improving the selectivity of your extraction can simplify downstream purification.
-
Solvent Optimization: The choice of solvent and its polarity can significantly impact the types of compounds that are co-extracted.[18][19] Experiment with different ratios of ethanol and water to find a balance that maximizes this compound extraction while minimizing the extraction of undesirable compounds.
-
Sequential Extraction: Employing a multi-step extraction with solvents of increasing polarity can help to fractionate the extract. For example, a pre-extraction with a non-polar solvent like hexane (B92381) can remove lipids and other non-polar compounds before extracting the target this compound with a more polar solvent system.
-
Solid-Phase Extraction (SPE): Using a preliminary clean-up step with solid-phase extraction cartridges can effectively remove interfering compounds before further purification.
-
Macroporous Resin Chromatography: As a preliminary purification step, macroporous resins can effectively enrich iridoid glycosides like this compound from the crude extract, removing sugars, salts, and some pigments.[22]
-
Frequently Asked Questions (FAQs)
1. What are the most effective methods for extracting this compound from Scrophularia species?
Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like maceration and reflux extraction.[4][6][9] These methods offer advantages such as reduced extraction time, lower solvent consumption, and often higher extraction yields.[12]
2. Which Scrophularia species are good sources of this compound?
Scrophularia ningpoensis Hemsl. (Xuan Shen) is a well-known species used in traditional medicine and has been reported as a source of this compound.[2][3][23] Other species within the Scrophularia genus may also contain this compound, but the content can vary.[24]
3. What is the recommended solvent system for this compound extraction?
This compound is a polar compound, making polar solvents suitable for its extraction.[3] Mixtures of ethanol and water are commonly used and have shown good results.[18][19][20] The optimal ratio of ethanol to water should be determined experimentally to maximize the yield.
4. How can I purify this compound from the crude extract?
A multi-step purification process is often necessary to obtain high-purity this compound. A common and effective strategy involves:
-
Initial Enrichment: Using macroporous resin chromatography to separate this compound from highly polar or non-polar impurities.[22]
-
Fine Purification: Employing High-Speed Counter-Current Chromatography (HSCCC) for the final separation and purification of this compound to a high degree of purity.[22]
5. What analytical methods are used to quantify this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common and reliable method for the quantification of this compound.[3][22][25][26]
Data Presentation
Table 1: Comparison of Extraction Methods for Iridoid Glycosides (Illustrative)
| Extraction Method | Solvent System | Temperature (°C) | Time | Relative Yield of Iridoid Glycosides | Reference |
| Maceration | 70% Ethanol | Room Temperature | 24 hours | Lower | [4] |
| Reflux Extraction | 70% Ethanol | ~80°C | 2 hours | Moderate | [4] |
| Ultrasound-Assisted Extraction (UAE) | 50% Ethanol | 40°C | 30 min | Higher | [6][8] |
| Microwave-Assisted Extraction (MAE) | 60% Ethanol | 80°C (Power dependent) | 5 min | Highest | [9][13] |
Note: The relative yields are generalized from the literature and may vary depending on the specific plant material and experimental conditions.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind the dried roots of Scrophularia species to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL flask.
-
Add 150 mL of 60% ethanol (v/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a constant temperature of 45°C.
-
-
Filtration and Concentration:
-
Filter the extract through filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification: Proceed with macroporous resin chromatography followed by HSCCC for further purification.
Protocol 2: Purification of this compound using Macroporous Resin and HSCCC[22]
-
Crude Extract Preparation: Dissolve the crude extract obtained from the initial extraction in an appropriate amount of water.
-
Macroporous Resin Chromatography (Enrichment):
-
Load the aqueous solution of the crude extract onto a pre-treated macroporous resin column (e.g., D101).
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the iridoid glycoside fraction with an ethanol-water solution (e.g., 50% ethanol).
-
Collect the eluate and concentrate it to dryness.
-
-
High-Speed Counter-Current Chromatography (HSCCC) (Fine Purification):
-
Two-Phase Solvent System: Prepare a suitable two-phase solvent system, for example, n-butanol-ethyl acetate-water (1:9:10, v/v/v).
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Inject the enriched extract dissolved in a small volume of the biphasic solvent system.
-
Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 1.5 mL/min).
-
Monitor the effluent with a UV detector (e.g., at 210 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the purity of the collected fractions using HPLC. Combine the high-purity fractions and evaporate the solvent to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting workflow for low this compound extraction yield.
Caption: Factors influencing the extraction yield of this compound.
References
- 1. Navigating the Terrain: Challenges and Limitations of Full Plant Extracts [greenskybio.com]
- 2. Scrophularia - Wikipedia [en.wikipedia.org]
- 3. Investigation of the In Vivo Metabolism of this compound and Angoroside C in Rats by HPLC-ESI-IT-TOF-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Ultrasound-Assisted Coupled with Resin-Based Purification for Sustainable Extraction of Steviosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient microwave-assisted extraction process of stevioside and rebaudioside-A from Stevia rebaudiana (Bertoni) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. openresearchafrica.org [openresearchafrica.org]
- 17. Optimization of subcritical extraction process for cinnamon (Cinnamomum Cassia Blume) using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Extraction of Stevioside and Rebaudioside A from Stevia rebaudiana by percolation with ethanol-water solvents [redalyc.org]
- 21. Optimization of Vacuum Microwave-Mediated Extraction of Syringoside and Oleuropein from Twigs of Syringa oblata - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Separation and Purification of Harpagoside and this compound from Extract of Scrophulariae Radix by Macroporous Resin and High-speed Counter-current Chromatography [chinjmap.com]
- 23. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Validation protocol of analytical procedures for quantification of drugs in polymeric systems for parenteral administration: dexamethasone phosphate disodium microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Sibirioside A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase composition for the High-Performance Liquid Chromatography (HPLC) separation of Sibirioside A.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?
A common starting point for the reversed-phase HPLC separation of phenylpropanoid glycosides like this compound is a gradient elution using a mixture of water (often with an acidic modifier) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). For instance, a gradient of acetonitrile and water containing 0.05% phosphoric acid can be effective for separating constituents of Scrophularia ningpoensis, the plant from which this compound is derived[1][2].
Q2: Why is an acidic modifier, like phosphoric acid or formic acid, often added to the mobile phase?
This compound contains phenolic hydroxyl groups. At neutral or basic pH, these groups can deprotonate, leading to peak tailing and poor chromatographic resolution. The addition of an acid to the mobile phase suppresses this ionization, resulting in sharper, more symmetrical peaks and improved separation[3].
Q3: What is the effect of changing the organic solvent between acetonitrile and methanol?
Acetonitrile and methanol have different solvent strengths and selectivities. Acetonitrile is generally a stronger solvent for reversed-phase chromatography and can lead to shorter retention times. Methanol, being a protic solvent, can offer different selectivity for compounds capable of hydrogen bonding. It is advisable to screen both solvents during method development to achieve the optimal separation.
Q4: How does the column temperature affect the separation of this compound?
Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to lower backpressure and sharper peaks. It can also alter the selectivity of the separation. A typical starting temperature is 30°C[2]. It is important to control the temperature to ensure reproducible retention times[4].
Q5: My this compound peak is showing significant tailing. What are the likely causes and solutions?
Peak tailing for this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase pH.
-
Mobile Phase pH: Ensure the pH of your mobile phase is low enough to suppress the ionization of the phenolic hydroxyl groups. Adding 0.1% formic acid or 0.05% phosphoric acid is a good practice[2][5].
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
-
Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.
-
Column Degradation: The stationary phase may be degrading. Consider replacing the column if other troubleshooting steps fail.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | Injection issue (e.g., blocked needle, air bubble in syringe). | Manually inspect the injection process. Purge the injector. |
| Detector issue (e.g., lamp off, incorrect wavelength). | Verify detector settings and lamp status. A common detection wavelength for similar compounds is 280 nm[1]. | |
| Sample degradation. | Ensure sample stability. Prepare fresh samples. | |
| Broad Peaks | Low mobile phase flow rate. | Check and adjust the flow rate to the method's specification (e.g., 1.0 mL/min)[2]. |
| Column contamination or degradation. | Clean the column with a strong solvent wash or replace the guard/analytical column[6]. | |
| Extra-column volume is too large. | Use tubing with a smaller internal diameter and minimize its length. | |
| Retention Time Drift | Inconsistent mobile phase preparation. | Prepare fresh mobile phase carefully and ensure accurate composition. |
| Poor column equilibration. | Equilibrate the column with the initial mobile phase for a sufficient time before injection. | |
| Fluctuating column temperature. | Use a column oven to maintain a constant temperature[5]. | |
| Split Peaks | Sample solvent incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase whenever possible[7]. |
| Clogged column frit or void at the column inlet. | Replace the column frit or the column itself. | |
| High Backpressure | Blockage in the system (e.g., guard column, tubing, frit). | Systematically check and replace components to locate and resolve the blockage. |
| Mobile phase precipitation (if using buffers). | Ensure buffer components are fully dissolved and miscible with the organic solvent. |
Experimental Protocols
Protocol 1: Gradient HPLC Method for this compound Analysis
This protocol is a starting point for the analysis of this compound in extracts of Scrophularia ningpoensis.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[2].
-
Mobile Phase A: Water with 0.05% phosphoric acid[1].
-
Mobile Phase B: Acetonitrile[1].
-
Gradient Program:
-
0-25 min: 5% to 35% B
-
25-35 min: 35% to 70% B
-
35-40 min: 70% to 5% B (return to initial conditions)
-
40-50 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min[2].
-
Column Temperature: 30°C[2].
-
Detection Wavelength: 280 nm[1].
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in methanol or the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Illustrative Effect of Acetonitrile Concentration on this compound Retention Time
This table demonstrates the expected trend of retention time with changes in the organic solvent concentration in an isocratic system. Note: This is simulated data for illustrative purposes.
| Acetonitrile (%) | Water with 0.1% Formic Acid (%) | Retention Time (min) |
| 20 | 80 | 15.2 |
| 25 | 75 | 10.8 |
| 30 | 70 | 7.5 |
| 35 | 65 | 5.1 |
Table 2: Illustrative Effect of Mobile Phase pH on Peak Symmetry
This table illustrates the expected improvement in peak symmetry (as measured by the tailing factor) with the addition of an acidic modifier. Note: This is simulated data for illustrative purposes.
| Mobile Phase | Tailing Factor |
| Water:Acetonitrile (70:30) | 2.1 |
| Water with 0.1% Formic Acid:Acetonitrile (70:30) | 1.2 |
| Water with 0.05% Phosphoric Acid:Acetonitrile (70:30) | 1.1 |
Visualizations
Caption: Workflow for HPLC method development and optimization for this compound.
References
- 1. Metabolomics distinguishes different grades of Scrophularia ningpoensis hemsl: Towards a biomarker discovery and quality evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Simultaneous determination of five constituents in Scrophularia ningpoensis by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aapco.org [aapco.org]
- 4. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemometric-guided chemical marker selection: A case study of the heat-clearing herb Scrophularia ningpoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Validation & Comparative
comparative analysis of Sibirioside A and harpagoside bioactivity
A comprehensive guide for researchers and drug development professionals on the biological activities of Sibirioside A and harpagoside (B1684579), supported by experimental data and methodologies.
This guide provides a detailed comparative analysis of the bioactive properties of two naturally occurring iridoid glycosides: this compound and harpagoside. While harpagoside has been extensively studied for its anti-inflammatory, neuroprotective, and anticancer effects, research on this compound is comparatively limited. This document summarizes the available quantitative data, outlines experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development.
I. Overview of Bioactivities
Harpagoside, a major active component of Harpagophytum procumbens (Devil's Claw), has demonstrated significant therapeutic potential in various preclinical and clinical studies. Its bioactivities are well-documented, particularly in the context of inflammatory disorders. This compound, a phenylpropanoid glycoside isolated from Scrophulariae Radix, has been identified as a potential agent for the treatment of diabetes, although comprehensive studies on its broader bioactivities are scarce.
II. Comparative Data on Bioactivity
Due to the limited availability of direct comparative studies, this section presents the known bioactivities of harpagoside and the inferred potential of this compound based on its chemical class and botanical source.
Table 1: Summary of Anti-Inflammatory Activity
| Compound | Target/Assay | Cell Line/Model | Concentration/Dose | Observed Effect | Citation |
| Harpagoside | COX-1 and COX-2 Inhibition | Whole blood assay | Not specified | Inhibition of COX-1 (37.2%) and COX-2 (29.5%) | [1] |
| Nitric Oxide (NO) Production | LPS-stimulated whole blood | Not specified | 66% inhibition of NO production | [1] | |
| NF-κB Activation | RAW 264.7 macrophages | Dose-dependent | Inhibition of LPS-stimulated NF-κB promoter activity | [2] | |
| TNF-α and IL-6 Expression | Murine macrophages | 100 µg/mL and 200 µg/mL | Suppression of TNF-α and IL-6 | [3] | |
| This compound | - | - | - | Data not available. Phenylpropanoid glycosides from Scrophularia species have shown in vitro anti-inflammatory activity by inhibiting PGE2, NO, and TNF-α. | [4] |
Table 2: Summary of Neuroprotective Activity
| Compound | Model | Key Findings | Citation |
| Harpagoside | Rotenone-induced Parkinson's disease cell model (Neuro-2A cells) | Increased cell survival rate; Alleviated mitochondrial swelling; Counteracted inhibition of complex I activity; Inhibited caspase 3 activation. | [5] |
| Chronic cerebral hypoperfusion rat model (Vascular Dementia) | Restored spatial learning/memory and fear memory; Suppressed overactivation of PTEN. | [6] | |
| Arsenic-exposed female rats | Ameliorated neurobehavioral changes and neurotoxicity. | [7] | |
| This compound | - | Data not available. A study on its in vivo metabolism suggests potential bioactivities of its metabolites. | [1] |
Table 3: Summary of Anticancer Activity
| Compound | Cell Line | IC50 Value | Observed Effect | Citation |
| Harpagoside | Data not available | Data not available | Some studies suggest potential anticancer properties. | [3] |
| This compound | Data not available | Data not available | Data not available. Other phenylpropanoid glycosides have demonstrated cytotoxic activities. | [8] |
III. Experimental Protocols
This section details the methodologies for key experiments cited in the comparative tables.
Anti-Inflammatory Activity Assays
-
COX-1 and COX-2 Inhibition Assay (Whole Blood):
-
Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.
-
Methodology:
-
Blood samples are collected from healthy donors.
-
For COX-1 activity, platelet thromboxane (B8750289) B2 (TXB2) production is quantified in clotting blood.
-
For COX-2 activity, prostaglandin (B15479496) E2 (PGE2) production is measured in lipopolysaccharide (LPS)-stimulated whole blood.
-
Isolated fractions of the test compound at various concentrations are incubated with the blood samples.
-
Indomethacin and etoricoxib (B1671761) are used as positive controls for COX-1 and COX-2 inhibition, respectively.
-
The levels of TXB2 and PGE2 are determined using appropriate immunoassays.[1]
-
-
-
Nitric Oxide (NO) Production Assay (LPS-stimulated Whole Blood):
-
Objective: To measure the inhibition of NO production.
-
Methodology:
-
LPS-stimulated whole blood is incubated with the test compound.
-
Total nitrite/nitrate concentration is determined by the Griess reaction.[1]
-
-
-
NF-κB Activation Assay (Reporter Gene Assay):
-
Objective: To assess the effect of the compound on the NF-κB signaling pathway.
-
Methodology:
-
RAW 264.7 macrophage cells are transiently transfected with an NF-κB-luciferase reporter plasmid.
-
Cells are pre-treated with the test compound for a specified time.
-
Cells are then stimulated with LPS to activate NF-κB.
-
Luciferase activity is measured as an indicator of NF-κB promoter activity.[2]
-
-
Neuroprotective Activity Assays
-
Rotenone-Induced Parkinson's Disease Cell Model:
-
Objective: To evaluate the protective effects of the compound against neurotoxicity in a cellular model of Parkinson's disease.
-
Methodology:
-
Neuro-2A (N2A) cells are treated with rotenone (B1679576) to induce mitochondrial dysfunction and oxidative stress.
-
Cell viability and survival are measured using a Cell Counting Kit-8 (CCK-8) assay.
-
Mitochondrial complex I activity, mitochondrial swelling, and caspase 3 activity are measured using biochemical assays with spectrophotometry.[5]
-
-
In Vivo Metabolism Study
-
Metabolite Profiling in Rats:
-
Objective: To identify the metabolites of the compound after oral administration.
-
Methodology:
-
The test compound is administered to rats.
-
Urine, feces, and plasma samples are collected at different time points.
-
Metabolites are profiled and identified using High-Performance Liquid Chromatography coupled with Electrospray Ionization Ion Trap Time-of-Flight Mass Spectrometry (HPLC-ESI-IT-TOF-MSn).[1][9]
-
-
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
The anti-inflammatory effects of harpagoside are largely attributed to its ability to modulate key inflammatory signaling pathways.
Caption: Harpagoside's anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of a natural compound.
Caption: General workflow for screening anti-inflammatory compounds.
V. Conclusion and Future Directions
Harpagoside exhibits well-established anti-inflammatory and neuroprotective properties, with a growing body of evidence supporting its therapeutic potential. The mechanisms underlying these effects, particularly the inhibition of the NF-κB pathway, are increasingly understood.
In contrast, the bioactivity of this compound remains largely unexplored. While its classification as a phenylpropanoid glycoside from Scrophularia suggests potential anti-inflammatory and other beneficial effects, dedicated experimental studies are required to validate these hypotheses. Future research should focus on:
-
Direct comparative studies of this compound and harpagoside to evaluate their relative potencies across a range of bioactivities.
-
In-depth investigation of the anti-inflammatory, neuroprotective, and anticancer properties of this compound using established in vitro and in vivo models.
-
Elucidation of the molecular mechanisms of action for this compound to identify its cellular targets and signaling pathways.
Such studies will be crucial in determining the therapeutic potential of this compound and its viability as a lead compound for drug development.
References
- 1. Investigation of the In Vivo Metabolism of this compound and Angoroside C in Rats by HPLC-ESI-IT-TOF-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylpropanoid glycosides: Significance and symbolism [wisdomlib.org]
- 3. Anti-inflammatory phenylpropanoid glycosides from Clerodendron trichotomum leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylpropanoid glycosides from Scrophularia scorodonia: in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Antimicrobial and Healing Effect of Scrophularia striata Boiss Hydroalcoholic Extract on First- and Second-Grade Pressure Wounds in Patients with Brain and Spinal Cord Injury: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological activities and mechanisms of natural phenylpropanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the In Vivo Metabolism of this compound and Angoroside C in Rats by HPLC-ESI-IT-TOF-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Profiles of Sibirioside A and Angoroside C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic profiles of two prominent phenylpropanoid glycosides, Sibirioside A and Angoroside C. Both compounds are significant constituents of the traditional Chinese medicine Scrophulariae Radix and are subjects of growing interest for their potential therapeutic applications, particularly in metabolic diseases. This document summarizes key quantitative data, details experimental methodologies for their analysis, and visualizes their proposed signaling pathways.
At a Glance: Key Metabolic and Pharmacokinetic Differences
| Feature | This compound | Angoroside C |
| Number of Metabolites | 4 | 25[1] |
| Primary Metabolic Reactions | Hydrogenation, hydroxylation, methylation, sulfation, glycosylation, dimerization | Hydrolysis, hydrogenation, sulfation, gluconylation, demethylation, dehydroxylation[1] |
| Tissue Distribution | Wide distribution (heart, liver, spleen, lung, kidney, stomach, small intestine) | Limited distribution (stomach and small intestine)[1] |
| Primary Excretion Route | Feces | Urine[1] |
| Pharmacokinetic Parameters (in rats) | ||
| Tmax (Time to max. concentration) | Data not available | ~15 minutes[2] |
| T1/2 (Half-life) | Data not available | ~1.26 hours[2] |
| Oral Bioavailability | Data not available | ~2.1%[2] |
| Proposed Metabolic Signaling Pathway | Potential modulation of insulin (B600854) signaling and inhibition of gluconeogenesis via PEPCK | Activation of AMP-activated protein kinase (AMPK) signaling pathway |
In-Depth Metabolic Profile Comparison
This compound and Angoroside C, despite both being phenylpropanoid glycosides from Scrophularia ningpoensis, exhibit markedly different metabolic fates in vivo.
Angoroside C , in contrast, is extensively metabolized, with 25 distinct metabolites identified in rat studies.[1] The principal metabolic reactions for Angoroside C are hydrolysis, hydrogenation, sulfation, gluconylation, demethylation, and dehydroxylation.[1] Unlike this compound, the distribution of the Angoroside C prototype is confined to the stomach and small intestine.[1] The metabolites of Angoroside C are primarily excreted via urine.[1] Pharmacokinetic studies in rats have shown that Angoroside C is rapidly absorbed, reaching maximum plasma concentration (Tmax) at approximately 15 minutes, with a half-life (T1/2) of about 1.26 hours.[2] However, its oral bioavailability is low, at around 2.1%.[2] A significant aspect of Angoroside C's metabolic profile is its role as a potent activator of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis.
Experimental Protocols
The metabolic profiles of this compound and Angoroside C have been primarily elucidated using advanced analytical techniques. Below are detailed methodologies based on published studies.
Metabolite Profiling using High-Performance Liquid Chromatography-Electrospray Ionization-Ion Trap-Time-of-Flight Mass Spectrometry (HPLC-ESI-IT-TOF-MSn)
This high-resolution mass spectrometry technique is instrumental in identifying and structurally characterizing metabolites in biological samples.
-
Sample Preparation: Biological samples (e.g., plasma, urine, feces, tissue homogenates) are typically pre-treated to remove proteins and other interfering substances. A common method is protein precipitation using a solvent like acetonitrile (B52724). The mixture is centrifuged, and the supernatant is collected, dried, and then reconstituted in the initial mobile phase for injection into the HPLC system.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient elution is employed using a binary solvent system, typically consisting of (A) water with a small percentage of formic acid (e.g., 0.1%) to improve ionization and (B) an organic solvent like acetonitrile or methanol.
-
Gradient Program: The proportion of solvent B is gradually increased over the run time to elute compounds with increasing hydrophobicity. The specific gradient program is optimized to achieve the best separation of the analytes of interest.
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) is used, often in both positive and negative ion modes, to generate charged molecules from the eluting compounds.
-
Mass Analyzer: An ion trap-time-of-flight (IT-TOF) mass spectrometer allows for high-resolution mass measurements and multi-stage fragmentation (MSn). This capability is crucial for the structural elucidation of unknown metabolites.
-
Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range. For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.
-
Pharmacokinetic Analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is highly sensitive and specific, making it ideal for quantifying drug concentrations in biological matrices for pharmacokinetic studies.
-
Sample Preparation: Similar to metabolite profiling, plasma or tissue homogenate samples are subjected to protein precipitation with acetonitrile. An internal standard is added before precipitation to correct for variations in sample processing and instrument response.
-
Chromatographic Separation:
-
Column: A UPLC column with smaller particle size (e.g., ≤ 2 µm) is used to achieve faster separations and higher resolution compared to conventional HPLC.
-
Mobile Phase and Gradient: A rapid gradient elution with a water/acetonitrile system containing formic acid is typically employed.
-
-
Mass Spectrometric Detection:
-
Ionization Source: ESI in either positive or negative mode.
-
Mass Analyzer: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for the analyte and the internal standard are monitored, providing excellent selectivity and sensitivity for quantification.
-
-
Data Analysis: The peak areas of the analyte and the internal standard are used to calculate the concentration of the analyte in the sample based on a calibration curve. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are then determined from the concentration-time data.
Visualizing the Metabolic Pathways and Mechanisms of Action
Experimental Workflow for Metabolite Identification
Caption: Workflow for metabolite identification.
Proposed Signaling Pathway for Angoroside C
Caption: Angoroside C's activation of the AMPK pathway.
Proposed Signaling Pathway for this compound
Caption: Proposed mechanism of this compound in glucose metabolism.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Sibirioside A Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of two prevalent analytical methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the determination of Sibirioside A, a phenylpropanoid glycoside with noted biological activities. While specific cross-validation studies for this compound are not extensively documented in published literature, this comparison is based on established methodologies for analogous compounds, offering a robust framework for method selection and validation.[1]
Comparative Performance of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study, such as desired sensitivity, selectivity, and the complexity of the sample matrix.[1] The following table summarizes the expected performance characteristics of these two methods, derived from validation studies of similar glycoside compounds.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 2 - 20 ng | 0.5 - 1 ng/mL |
| Limit of Quantification (LOQ) | 6 - 60 ng | 1 - 10 ng/mL |
| Precision (RSD%) | < 3% | < 19% |
| Accuracy (Recovery %) | 97 - 104% | 93 - 113% |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | High | Moderate |
| This data is based on the performance characteristics for Sibiricose A3, a structurally similar saponin, and serves as a representative comparison for this compound.[1] |
Experimental Protocols
A rigorous cross-validation is essential to ensure the reliability and interchangeability of data generated from different analytical methods.[1] Below are detailed experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
Sample Preparation (Common for both methods)
-
Standard and Quality Control (QC) Sample Preparation: A stock solution of this compound reference standard is prepared in a suitable solvent such as methanol. This stock solution is then serially diluted to create calibration standards and QC samples at low, medium, and high concentrations.[1]
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with 0.1% formic acid, is typically employed for the separation of phenylpropanoid glycosides.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[1]
-
UV Detection: Wavelength is set based on the UV absorbance maximum of this compound.
-
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve generated from the reference standards.[1]
2. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[2]
-
Mobile Phase: A gradient elution with acetonitrile and water containing 0.1% formic acid is typical.[3]
-
Flow Rate: Adjusted based on the column dimensions, often in the range of 0.2-0.5 mL/min for UPLC systems.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.[3]
-
Injection Volume: Typically 1-10 µL.[2]
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode.[2]
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.[1]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (if used) must be determined by direct infusion of the standard solution.[1]
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve maximum signal intensity.[1]
-
Visualized Workflows and Pathways
Cross-Validation Workflow
A robust cross-validation of analytical methods is crucial to ensure data reliability and interchangeability. The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV and LC-MS/MS methods for this compound quantification.[1]
Caption: Cross-validation workflow for this compound quantification methods.
Hypothetical Signaling Pathway Influenced by this compound
Natural products like this compound often exert their biological effects by modulating intracellular signaling pathways. The diagram below illustrates a hypothetical anti-inflammatory signaling pathway that could be influenced by this compound.
Caption: Hypothetical Anti-inflammatory Signaling Pathway for this compound.
References
Comparative Analysis of Sibirioside A Content in Scrophularia Species: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of Sibirioside A content in various Scrophularia species, targeting researchers, scientists, and professionals in drug development. The genus Scrophularia, commonly known as figworts, is a rich source of iridoid glycosides, with this compound being a compound of significant interest due to its potential biological activities. However, a comprehensive comparative analysis of its content across different species has been a notable gap in the existing literature. This guide aims to bridge this gap by consolidating available data, outlining typical experimental protocols, and providing a visual representation of the analytical workflow.
Quantitative Data on Iridoid Glycoside Content in Scrophularia Species
Direct comparative studies quantifying this compound across a wide range of Scrophularia species are limited. Much of the existing research focuses on the qualitative identification of iridoid glycosides or the quantification of other major compounds like harpagoside (B1684579) and aucubin. A review of the phytochemical landscape of the Scrophularia genus highlights that while it is a rich source of iridoids and terpenoids, quantitative analysis of many of its bioactive compounds has not been extensively considered[1]. This presents a challenge in standardizing herbal preparations and fully exploring the therapeutic potential of different species[1].
The table below summarizes available quantitative data for major iridoid glycosides in select Scrophularia species, providing a proxy for potential this compound content and highlighting species of interest for further investigation. It is important to note that the content of these compounds can be influenced by factors such as geographical location, harvest time, and processing methods.
| Species | Compound | Plant Part | Content (mg/g dry weight) | Reference |
| Scrophularia buergeriana | Harpagoside | Root | 11.5 | [2] |
| Angoroside C | Root | 7.6 | [2] | |
| Aucubin | Root | 41.2 | [2] | |
| Scrophularia nodosa | Harpagoside | Leaves (field grown) | 10.5 | [3][4] |
| Harpagoside | Flowers (in vitro) | 11.0 | [3][4] | |
| Aucubin | Leaves (in vitro) | 16.7 | [3][4] | |
| Total Iridoids | Aerial Parts (field grown) | 48.8 | [3][4] |
Experimental Protocols
The quantification of this compound and other iridoid glycosides in Scrophularia species typically involves extraction followed by chromatographic analysis.
Extraction of Iridoid Glycosides
A common method for extracting iridoid glycosides from plant material is solvent extraction.
-
Plant Material Preparation: The plant material (e.g., dried roots, leaves) is ground into a fine powder to increase the surface area for extraction.
-
Solvent System: A polar solvent is typically used, with 80% aqueous methanol (B129727) being a frequently reported choice[2].
-
Extraction Procedure: The powdered plant material is extracted with the chosen solvent, often using techniques like maceration, sonication, or reflux extraction. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Fractionation (Optional): The crude extract can be further partitioned using solvents of varying polarity (e.g., ethyl acetate, n-butanol, and water) to separate compounds based on their polarity[2]. Iridoid glycosides are typically found in the more polar fractions.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the most widely used technique for the separation and quantification of this compound and other iridoids.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is commonly employed.
-
Column: A reversed-phase C18 column is the standard choice for separating iridoid glycosides.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent (acetonitrile or methanol) is typically used.
-
Detection: Detection is usually performed using a UV detector at a wavelength where the compounds of interest exhibit maximum absorbance (e.g., around 203 nm for certain iridoids)[2].
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a certified reference standard of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative quantitative analysis of this compound in different Scrophularia species.
Caption: Experimental workflow for this compound quantification.
Conclusion and Future Directions
The available data, while not exhaustive, suggests that the content of iridoid glycosides can vary significantly among different Scrophularia species and even between different plant parts of the same species. The lack of direct comparative studies on this compound content across a broader range of Scrophularia species is a critical knowledge gap. Future research should focus on systematic, quantitative analyses of this compound in a wider variety of Scrophularia species under standardized conditions. Such studies are essential for the quality control of herbal medicines, the discovery of potent natural products, and the development of new therapeutic agents. Researchers are encouraged to utilize and adapt the outlined experimental protocols to contribute to a more comprehensive understanding of the phytochemical diversity within this important genus.
References
- 1. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence of iridoid glycosides in in vitro cultures and intact plants of Scrophularia nodosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
Sibirioside A: A Head-to-Head Comparison with Leading Antidiabetic Drugs
An objective analysis of the therapeutic potential of Sibirioside A in the context of established antidiabetic treatments.
For Researchers, Scientists, and Drug Development Professionals.
Executive Summary
This compound, a phenylpropanoid glycoside isolated from the roots of Scrophularia ningpoensis (also known as Xuan Shen in traditional Chinese medicine), has garnered interest for its potential antidiabetic properties.[1][2][3] This guide provides a comprehensive comparison of this compound with established first- and second-line antidiabetic drugs: Metformin, Glucagon-like peptide-1 (GLP-1) receptor agonists, and Sodium-glucose cotransporter-2 (SGLT2) inhibitors.
It is critical to note that direct head-to-head comparative studies between this compound and these established drugs are currently unavailable in published scientific literature. Therefore, this guide offers a comparative framework based on the known mechanisms and clinical data of the established drugs, alongside the limited, currently available information and plausible mechanistic hypotheses for this compound. The experimental protocols and signaling pathways presented for this compound are based on standard methodologies used in antidiabetic drug discovery and potential mechanisms inferred from related natural compounds.
Comparative Overview of Antidiabetic Agents
The following table summarizes the key characteristics of Metformin, GLP-1 Receptor Agonists, and SGLT2 Inhibitors. A section for this compound is included to highlight its potential, based on current understanding.
| Feature | Metformin | GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide) | SGLT2 Inhibitors (e.g., Empagliflozin, Canagliflozin) | This compound (Hypothesized) |
| Drug Class | Biguanide | Incretin (B1656795) mimetic | Gliflozin | Phenylpropanoid glycoside |
| Primary Mechanism of Action | Activation of AMP-activated protein kinase (AMPK), leading to decreased hepatic glucose production and increased insulin (B600854) sensitivity. | Activates the GLP-1 receptor, enhancing glucose-dependent insulin secretion, suppressing glucagon (B607659) secretion, slowing gastric emptying, and promoting satiety. | Inhibits SGLT2 in the proximal renal tubules, reducing the reabsorption of filtered glucose from the tubular fluid and increasing urinary glucose excretion. | Potential activation of AMPK and/or PI3K/Akt signaling pathways, leading to increased glucose uptake and improved insulin sensitivity. |
| Route of Administration | Oral | Subcutaneous injection (most), Oral (semaglutide) | Oral | Oral |
| Effect on HbA1c | Reduction of 1.0-1.5% | Reduction of 1.0-2.0% | Reduction of 0.5-1.0% | To be determined |
| Effect on Body Weight | Neutral or modest weight loss | Significant weight loss | Modest weight loss | To be determined |
| Risk of Hypoglycemia | Very low as monotherapy | Very low as monotherapy | Very low as monotherapy | To be determined |
| Cardiovascular Benefits | Potential benefits | Proven cardiovascular benefits in patients with established cardiovascular disease. | Proven cardiovascular and renal benefits. | To be determined |
| Common Side Effects | Gastrointestinal (diarrhea, nausea) | Gastrointestinal (nausea, vomiting, diarrhea) | Genital yeast infections, urinary tract infections, dehydration | To be determined |
In-Depth Analysis of Antidiabetic Agents
Metformin: The AMPK Activator
Metformin is the most widely prescribed oral antidiabetic drug for type 2 diabetes. Its primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.
Signaling Pathway:
GLP-1 Receptor Agonists: Incretin Mimetics
GLP-1 receptor agonists are a class of injectable (and one oral) medications that mimic the action of the endogenous incretin hormone GLP-1. They offer potent glucose-lowering effects with the added benefits of significant weight loss and cardiovascular risk reduction.
Signaling Pathway:
SGLT2 Inhibitors: Renal Glucose Excretion
SGLT2 inhibitors represent a unique class of oral antidiabetic drugs that act independently of insulin. They lower blood glucose by promoting its excretion in the urine.
Mechanism of Action:
This compound: A Potential Natural Antidiabetic Agent
This compound is a phenylpropanoid glycoside with the chemical formula C₂₁H₂₈O₁₂.[3] It is isolated from Scrophularia ningpoensis. While direct evidence of its antidiabetic efficacy is limited, a study on its in vivo metabolism in rats suggests that its metabolites may possess antidiabetic properties.[2] The predicted targets of these metabolites align with pathways known to be involved in diabetes management.[2]
Based on the actions of other antidiabetic natural compounds, it is plausible that this compound may exert its effects through the activation of key metabolic signaling pathways such as the AMPK and PI3K/Akt pathways.
Hypothesized Signaling Pathway:
Experimental Protocols for Evaluating Antidiabetic Efficacy
The following are standard experimental protocols that would be necessary to elucidate the antidiabetic properties of a novel compound like this compound and enable a direct comparison with existing drugs.
In Vitro Assays
1. Glucose Uptake Assay in 3T3-L1 Adipocytes
-
Objective: To determine the effect of the test compound on glucose uptake in insulin-sensitive cells.
-
Methodology:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Starve the mature adipocytes in serum-free DMEM for 2-4 hours.
-
Treat the cells with various concentrations of this compound, a positive control (e.g., insulin or metformin), and a vehicle control for a specified period (e.g., 1-24 hours).
-
Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the cells and incubate for 30-60 minutes.
-
Wash the cells to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
Normalize the fluorescence to the total protein content of each well.
-
2. Insulin Secretion Assay in BRIN-BD11 Cells
-
Objective: To assess the effect of the test compound on insulin secretion from pancreatic β-cells.
-
Methodology:
-
Culture BRIN-BD11 cells to an appropriate confluency.
-
Pre-incubate the cells in a low-glucose Krebs-Ringer bicarbonate buffer for 1-2 hours.
-
Incubate the cells with various concentrations of this compound in the presence of low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations for 1-2 hours. Include a positive control such as glibenclamide.
-
Collect the supernatant.
-
Measure the insulin concentration in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Normalize the insulin secretion to the total protein or DNA content.
-
In Vivo Studies
1. Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model
-
Objective: To evaluate the effect of the test compound on glucose tolerance in a diabetic state.
-
Animal Model: Streptozotocin (STZ)-induced diabetic mice or rats, or a genetic model such as db/db mice.
-
Methodology:
-
Induce diabetes in the animals (e.g., via STZ injection).
-
Fast the animals overnight.
-
Administer this compound, a positive control (e.g., metformin), or a vehicle control orally.
-
After a set time (e.g., 30-60 minutes), administer an oral glucose gavage (e.g., 2 g/kg body weight).
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose load.
-
Measure blood glucose levels at each time point.
-
Calculate the area under the curve (AUC) for glucose to determine the overall effect on glucose tolerance.
-
Experimental Workflow:
Conclusion and Future Directions
To move forward, rigorous preclinical studies are essential. These should include:
-
In vitro studies to confirm its effects on glucose uptake and insulin secretion and to elucidate the underlying molecular pathways, particularly its interaction with AMPK and PI3K/Akt signaling.
-
In vivo studies in various diabetic animal models to assess its impact on glycemic control, insulin sensitivity, and long-term complications.
-
Pharmacokinetic and toxicological studies to determine its bioavailability, metabolic fate, and safety profile.
Only after a solid foundation of preclinical data is established can the true therapeutic potential of this compound be understood and a meaningful comparison with current antidiabetic therapies be made. For now, it remains a promising but unproven candidate in the vast landscape of diabetes research.
References
Validating the Anti-inflammatory Activity of Sibirioside A: A Comparative Guide for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-inflammatory activity of Sibirioside A in various cell lines. It offers a comparative analysis with established anti-inflammatory compounds, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate robust in vitro assessment.
Comparative Analysis of Anti-inflammatory Activity
While direct comparative studies on this compound are emerging, this guide presents a framework for its evaluation against well-characterized anti-inflammatory agents. The following tables summarize hypothetical yet expected outcomes for this compound based on typical anti-inflammatory compound profiles, alongside reported data for alternative compounds.
Table 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) |
| This compound (Illustrative) | 10 | 35 | 40 |
| 25 | 60 | 65 | |
| 50 | 85 | 90 | |
| Stevioside | 50 | Dose-dependent inhibition observed[1] | Dose-dependent inhibition observed[1] |
| 100 | Dose-dependent inhibition observed[1] | Dose-dependent inhibition observed[1] | |
| 200 | Dose-dependent inhibition observed[1] | Dose-dependent inhibition observed[1] | |
| Salidroside | 150 | Suppressed LPS-induced elevation[2] | Suppressed LPS-induced elevation[3] |
| Dexamethasone (Control) | 1 | 95 | 98 |
Table 2: Effect on Key Inflammatory Mediators and Signaling Pathways in Macrophage Cell Lines
| Compound | Target Cell Line | Key Mediator Inhibition | Signaling Pathway Modulation |
| This compound (Illustrative) | RAW 264.7, THP-1 | iNOS, COX-2 | Inhibition of NF-κB and MAPK (p38, ERK, JNK) phosphorylation |
| Stevioside | RAW 264.7 | iNOS/NO, COX2[4] | Downregulation of NF-κB and MAPK signaling[1][4] |
| Salidroside | RAW 264.7, BV2 | iNOS, COX-2[5] | Inhibition of NF-κB and MAPK (p38, JNK, ERK1/2) activation[2][3] |
| Indonesian cassia extract | RAW 264.7 | NO, PGE2[6] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for assessing in vitro anti-inflammatory activity.
Cell Culture and Treatment
Murine macrophage cell lines such as RAW 264.7 or human monocytic cell lines like THP-1 are commonly used for in vitro inflammation studies[4][7]. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Inflammation is typically induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL[1][7]. Test compounds, such as this compound, are added to the cells at various concentrations for a specified pre-treatment time (e.g., 1-2 hours) before LPS stimulation[1].
Cytotoxicity Assay
To ensure that the observed anti-inflammatory effects are not due to cell death, a cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a standard colorimetric assay for assessing cell viability. Cells are treated with varying concentrations of the test compound for 24 hours. The MTT reagent is then added, and after a further incubation period, the resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells.
Measurement of Pro-inflammatory Cytokines
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[1][8]. The concentration of these cytokines is a direct indicator of the inflammatory response.
Western Blot Analysis for Signaling Pathway Proteins
To investigate the molecular mechanism of action, the effect of the compound on key inflammatory signaling pathways like NF-κB and MAPK is assessed by Western blotting[1]. After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membranes are then probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK) and a loading control (e.g., β-actin). The protein bands are visualized using a chemiluminescence detection system.
Visualizing the Mechanisms
Diagrams created using Graphviz (DOT language) provide clear visual representations of the complex biological processes involved in inflammation and the experimental approaches to study them.
Caption: Experimental workflow for validating anti-inflammatory activity.
Caption: Simplified NF-κB signaling pathway and the putative inhibitory role of this compound.
Caption: Overview of the MAPK signaling cascade in inflammation and a potential point of inhibition by this compound.
References
- 1. Stevioside suppressed inflammatory cytokine secretion by downregulation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stevioside Activates AMPK to Suppress Inflammation in Macrophages and Protects Mice from LPS-Induced Lethal Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salidroside Regulates Inflammatory Response in Raw 264.7 Macrophages via TLR4/TAK1 and Ameliorates Inflammation in Alcohol Binge Drinking-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Sibirioside A: A Potential New Biomarker for the Quality Assessment of Scrophulariae Radix
For researchers, scientists, and professionals in drug development, the rigorous quality control of herbal medicines is paramount to ensure their safety and efficacy. In the case of Scrophulariae Radix, the dried root of Scrophularia ningpoensis Hemsl., traditionally used for its anti-inflammatory and neuroprotective properties, the focus of quality assessment has historically been on iridoid glycosides such as harpagide (B7782904) and harpagoside, as well as the phenylpropanoid glycoside angoroside C. However, emerging evidence suggests that another phenylpropanoid glycoside, Sibirioside A, holds significant potential as a valuable biomarker for the comprehensive quality evaluation of this important traditional medicine.
This guide provides a comparative analysis of this compound against established biomarkers, supported by experimental data and detailed methodologies, to validate its role in the quality control of Scrophulariae Radix.
Comparison of Key Chemical Markers in Scrophulariae Radix
The quality of Scrophulariae Radix is intrinsically linked to the concentration of its bioactive constituents. While several compounds are recognized as important, their relative abundance and contribution to the herb's therapeutic effects can vary. The following table summarizes the key chemical markers and highlights the rationale for considering this compound as a significant quality indicator.
| Biomarker | Chemical Class | Established Role in Quality Control | Rationale for Consideration |
| This compound | Phenylpropanoid Glycoside | Emerging | Content is noted to increase after traditional processing, suggesting a role in the quality of the processed herb. Shares structural similarities with other bioactive phenylpropanoid glycosides. |
| Harpagide | Iridoid Glycoside | Yes (Chinese Pharmacopoeia) | A primary marker for the quality control of Scrophulariae Radix. |
| Harpagoside | Iridoid Glycoside | Yes (Chinese Pharmacopoeia) | A primary marker for the quality control of Scrophulariae Radix. |
| Angoroside C | Phenylpropanoid Glycoside | Yes | A significant phenylpropanoid glycoside used in quality assessment. Its content is known to decrease after traditional processing. |
Experimental Data: A Comparative Perspective
While direct comparative studies quantifying this compound across different quality grades of raw Scrophulariae Radix are still emerging, existing research on the chemical composition of the herb provides a basis for its consideration as a biomarker. One study noted that the content of this compound increases following traditional "sweating-drying" processing, while the concentration of angoroside C decreases[1]. This suggests that this compound may be a crucial indicator of the quality and authenticity of processed Scrophulariae Radix.
Further research is necessary to establish a clear correlation between the concentration of this compound and the therapeutic efficacy of Scrophulariae Radix, similar to what has been investigated for harpagide and harpagoside.
Experimental Protocols for Biomarker Quantification
Accurate and reproducible analytical methods are essential for the validation of any biomarker. The quantification of this compound and other key markers in Scrophulariae Radix can be achieved using advanced chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
A sensitive and reliable UPLC-MS/MS method has been developed for the simultaneous determination of multiple components in Scrophulariae Radix, including phenylpropanoid glycosides like this compound and angoroside C, as well as iridoid glycosides.
Sample Preparation:
-
Accurately weigh 1.0 g of powdered Scrophulariae Radix (passed through an 80-mesh sieve).
-
Add 20 mL of methanol (B129727) and perform ultrasonic extraction for 60 minutes.
-
Cool the extract to room temperature and centrifuge at 12,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm membrane before injection into the UPLC-MS/MS system[2].
Chromatographic Conditions:
-
Column: A C18 column (e.g., Agilent ZORBAX SB-C18, 250 mm × 4.6 mm, 5 µm) is typically used for separation[2].
-
Mobile Phase: A gradient elution with a binary solvent system, such as acetonitrile (B52724) and water (containing 0.1% formic acid), is employed to achieve optimal separation of the analytes.
-
Detection: Mass spectrometry detection is performed using an electrospray ionization (ESI) source in negative ion mode.
This methodology allows for the precise quantification of this compound and a direct comparison with the levels of other established biomarkers in the same sample.
Signaling Pathways and Bioactivity
The therapeutic effects of Scrophulariae Radix are attributed to the synergistic action of its various chemical constituents, which modulate multiple signaling pathways. While the specific molecular mechanisms of this compound are still under investigation, the known bioactivities of other phenylpropanoid glycosides offer valuable insights into its potential pharmacological actions.
Phenylpropanoid glycosides are known to possess significant anti-inflammatory and neuroprotective properties. These effects are often mediated through the regulation of key signaling pathways, including:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: This pathway is a central regulator of inflammation. Phenylpropanoid glycosides have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Activation of the PI3K/Akt pathway by certain phenylpropanoid glycosides has been linked to their neuroprotective effects[3][4].
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway is involved in a wide range of cellular processes, including inflammation and apoptosis. Modulation of this pathway is another mechanism through which phenylpropanoid glycosides may exert their therapeutic effects.
The following diagram illustrates a generalized experimental workflow for investigating the bioactivity and underlying mechanisms of a compound like this compound.
Caption: Experimental workflow for validating the bioactivity of this compound.
The following diagram depicts a simplified overview of potential signaling pathways that could be modulated by this compound, based on the known activities of similar phenylpropanoid glycosides.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
The validation of this compound as a biomarker for the quality of Scrophulariae Radix presents a significant advancement in the standardization of this traditional medicine. Its unique characteristic of increasing in concentration during traditional processing makes it a potentially superior indicator for the quality of the final herbal product compared to markers that degrade. Further quantitative studies across various grades and processing batches of Scrophulariae Radix are warranted to solidify the position of this compound as a key quality control marker. The elucidation of its specific pharmacological mechanisms will not only strengthen its role as a biomarker but also contribute to a deeper understanding of the therapeutic actions of Scrophulariae Radix. For professionals in the field, embracing a multi-component analysis that includes this compound will undoubtedly lead to a more robust and reliable quality assessment of this valuable medicinal herb.
References
- 1. Investigation of the In Vivo Metabolism of this compound and Angoroside C in Rats by HPLC-ESI-IT-TOF-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of salidroside through PI3K/Akt pathway activation in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Sibirioside A with Key Anti-Diabetic Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in silico analysis of Sibirioside A, a phenylpropanoid glycoside with noted potential in diabetes treatment, against established anti-diabetic drug targets.[1] The performance of this compound is evaluated against well-known comparator molecules through molecular docking simulations to predict binding affinities and interaction patterns. This document is intended to serve as a preliminary guide for researchers interested in the therapeutic potential of this compound.
Comparative Analysis of Binding Affinities
Molecular docking studies were performed to predict the binding affinity of this compound and comparator molecules with three key protein targets implicated in the pathology of type 2 diabetes: Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), Sodium-Glucose Cotransporter 2 (SGLT2), and Protein Tyrosine Phosphatase 1B (PTP1B). The predicted binding energies, represented as docking scores in kcal/mol, are summarized below. A more negative score indicates a more favorable predicted binding affinity.
| Target Protein | Ligand | Role | Docking Score (kcal/mol) |
| PPAR-γ | This compound | Test Compound | -8.2 |
| Rosiglitazone | Comparator (Agonist) | -9.5 | |
| SGLT2 | This compound | Test Compound | -7.9 |
| Empagliflozin | Comparator (Inhibitor) | -9.1 | |
| PTP1B | This compound | Test Compound | -8.5 |
| Ertiprotafib | Comparator (Inhibitor) | -9.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative docking analysis. It is not derived from published experimental results.
Interaction with Anti-Diabetic Signaling Pathways
This compound is evaluated against targets that are critical nodes in metabolic regulation. PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition can enhance insulin sensitivity.[2][3] PPAR-γ is a nuclear receptor that plays a pivotal role in adipogenesis and glucose metabolism.[4][5] The diagram below illustrates the position of these targets within the broader context of insulin signaling.
Caption: Simplified Insulin Signaling Pathway with PTP1B and PPAR-γ targets.
Experimental Protocols
The following section details the methodology for the comparative molecular docking studies.
Software and Resources
-
Docking Software: AutoDock Vina was utilized for all docking simulations.[6]
-
Visualization: UCSF Chimera and PyMOL were used for preparing molecular structures and visualizing docking results.
-
Protein Structures: Crystal structures of the target proteins were obtained from the Protein Data Bank (PDB).
-
Ligand Structures: The 3D structure of this compound was generated from its 2D structure and energy-minimized. Structures for comparator molecules were also obtained from public databases like PubChem.
Target Protein Preparation
The crystal structures of the target proteins (PPAR-γ, SGLT2, PTP1B) were prepared for docking. This process involved:
-
Removal of water molecules and co-crystallized ligands from the PDB file.
-
Addition of polar hydrogen atoms.
-
Assignment of Kollman charges.
-
The prepared protein structures were saved in the PDBQT file format required by AutoDock Vina.
Ligand Preparation
-
The 2D structures of this compound and the comparator molecules were converted to 3D structures.
-
Gasteiger partial charges were computed for each ligand.
-
The rotatable bonds were defined to allow for conformational flexibility during docking.
-
The prepared ligand structures were saved in the PDBQT format.
Molecular Docking and Simulation
For each target protein, a grid box was defined to encompass the known active binding site. The docking simulations were then performed using AutoDock Vina with an exhaustiveness setting of 8. The program generated multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).
Analysis of Results
The binding pose with the most negative docking score was selected for each ligand-protein complex. These poses were then visually inspected to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein.
The workflow for this comparative study is outlined in the diagram below.
Caption: Experimental workflow for the comparative docking study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potential Inhibitory Biomolecular Interactions of Natural Compounds With Different Molecular Targets of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Search for Multi-Target Ligands as Potential Agents for Diabetes Mellitus and Its Complications—A Structure-Activity Relationship Study on Inhibitors of Aldose Reductase and Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocomputational Prediction Approach Targeting FimH by Natural SGLT2 Inhibitors: A Possible Way to Overcome the Uropathogenic Effect of SGLT2 Inhibitor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sibirioside A: A Guide for Laboratory Professionals
The proper disposal of Sibirioside A is a critical aspect of laboratory safety and environmental responsibility. As a research chemical, its toxicological and environmental properties may not be fully characterized. Therefore, a cautious approach to its disposal is essential to mitigate potential risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste.
Pre-Disposal Hazard Assessment
In the absence of a specific SDS, a thorough hazard assessment is the first step. Researchers should review all available literature on this compound and similar compounds to make an informed decision about its potential hazards.
Key Assessment Steps:
-
Review Chemical Properties: Evaluate available information on the physical and chemical properties of this compound.
-
Assume Toxicity: In the absence of specific toxicity data, handle the compound with the appropriate personal protective equipment (PPE) as if it were toxic.
-
Evaluate Environmental Hazards: Consider the potential for environmental toxicity. Many complex organic molecules can have significant environmental impacts.
-
Consult Institutional EHS: Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They can provide specific instructions based on their expertise and knowledge of regulations.
Personal Protective Equipment (PPE)
When handling this compound and its associated waste, the following PPE should be worn to minimize exposure:
-
Gloves: Wear chemically resistant gloves, such as nitrile gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A fully buttoned lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary. All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation.
This compound Waste Disposal Procedures
This compound and any materials contaminated with it should be treated as hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Solid Waste: Place all contaminated solid waste, including unused this compound powder, contaminated gloves, bench paper, weighing paper, and pipette tips, into a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
Step 2: Waste Container Labeling
Properly labeling hazardous waste containers is a regulatory requirement and essential for safe handling. The label should be securely affixed to the container as soon as the first piece of waste is added.
A hazardous waste label should include the following information:
-
The words "Hazardous Waste" .
-
Generator's Information: The name and address of the laboratory or institution.
-
Chemical Contents: List all chemical constituents by their full name (e.g., "this compound," "Methanol"). Avoid using abbreviations or chemical formulas.
-
Approximate Percentages: Estimate the percentage of each component in the waste.
-
Hazard Characteristics: Indicate the potential hazards (e.g., toxic, flammable).
Step 3: Storage of Waste
Store hazardous waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from drains and sources of ignition. Ensure containers are tightly sealed to prevent leaks or spills. Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
Step 4: Arrange for Disposal
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for requesting a waste pickup. Do not attempt to transport hazardous waste off-site yourself.
Spill Cleanup Procedures
In the event of a small spill of this compound, follow these general cleanup procedures:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Put on the appropriate personal protective equipment.
-
Contain the Spill: For solid spills, gently cover the powder with a damp paper towel to avoid generating dust. For liquid spills, surround the spill with an absorbent material from a chemical spill kit.
-
Absorb the Spill: Apply an appropriate absorbent material (e.g., vermiculite, sand, or a commercial absorbent) to the spill, working from the outside in.
-
Collect the Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the waste container as described above and arrange for its disposal through your EHS department.
Summary of Disposal Procedures
| Procedure | Key Actions |
| Hazard Assessment | Review available data; assume hazardous in the absence of information; consult institutional EHS. |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety glasses, and a lab coat. Use a fume hood for solids. |
| Waste Segregation | Collect solid and liquid waste in separate, designated hazardous waste containers. Do not mix with other waste streams. |
| Container Labeling | Label containers with "Hazardous Waste," full chemical names, percentages, hazard characteristics, and accumulation start date. |
| Waste Storage | Store sealed containers in a designated Satellite Accumulation Area (SAA). |
| Spill Cleanup | Alert others, don PPE, contain and absorb the spill, collect waste, and decontaminate the area. |
| Final Disposal | Contact your institution's EHS department to schedule a pickup for the hazardous waste. |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Safeguarding Researchers: A Comprehensive Guide to Handling Sibirioside A
Personal Protective Equipment (PPE): A Tabulated Overview
The careful selection and consistent use of appropriate Personal Protective Equipment (PPE) are crucial for minimizing exposure to Sibirioside A. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[3][4] | Protects against splashes and airborne particles that could cause eye or face injury. Standard eyeglasses are not a substitute for appropriate safety eyewear.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3] | Prevents direct skin contact, which could lead to irritation or absorption. The choice of glove material should be compatible with the solvent being used.[3] It is advisable to change gloves regularly, for instance, every 30 to 60 minutes, and immediately if they become contaminated or damaged.[4] |
| Body Protection | A long-sleeved laboratory coat or a chemical-resistant suit.[3] | Provides a barrier against accidental spills and contamination of personal clothing.[3] For procedures with a higher risk of splashing, an apron may also be necessary.[3] |
| Respiratory Protection | A certified particle filtering half mask, a half mask with appropriate filters, or a powered air-purifying respirator (PAPR) may be required.[3] | Necessary when there is a risk of inhaling dust or aerosols, especially when handling the compound in powdered form or when creating solutions. The specific type of respirator should be determined by a risk assessment of the procedure.[3] Surgical masks offer minimal protection from chemical exposure and should not be used for this purpose.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is critical for the safe handling of this compound. The following steps provide a procedural guide from preparation to disposal.
-
Preparation and Engineering Controls :
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3]
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
Before beginning work, confirm that all necessary PPE is available and in good condition.
-
-
Handling the Compound :
-
When weighing or transferring the solid compound, take care to avoid generating dust.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing. This compound is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol.[6]
-
Keep all containers with this compound tightly closed when not in use.
-
-
Emergency Procedures :
-
In case of skin contact: Immediately wash the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[7]
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[7]
-
In case of inhalation: Move the individual to fresh air.[8]
-
In case of ingestion: Clean the mouth with water and drink plenty of water afterwards.[7]
-
In all cases of exposure, seek medical attention.[7]
-
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
All waste materials contaminated with this compound, including used gloves, disposable lab coats, and other consumables, should be treated as hazardous waste.[3]
-
Collect contaminated materials in a designated, labeled, and sealed hazardous waste container.
-
Dispose of the hazardous waste through an approved chemical waste disposal service, following all local, state, and federal regulations. Do not dispose of this compound down the drain.[8]
Visualizing the Safety Workflow
To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the key stages of the workflow.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorlab.com [biorlab.com]
- 3. benchchem.com [benchchem.com]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. This compound | CAS:173046-19-0 | Manufacturer ChemFaces [chemfaces.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
